Nazartinib is a small molecule that acts as a covalent, irreversible inhibitor. It forms a covalent bond with the cysteine-797 (Cys797) residue in the ATP-binding pocket of mutant EGFR, leading to sustained suppression of downstream signaling [1] [2].
Key Preclinical Data:
The diagram below illustrates the primary mechanism of action of this compound in inhibiting mutant EGFR signaling.
Clinical trials evaluated this compound in patients with advanced, EGFR-mutant NSCLC. The following table summarizes key efficacy outcomes from two key studies.
| Trial Population | Study Phase & Design | Primary Endpoint (ORR) | Key Efficacy Findings (Median) |
|---|
| Treatment-naive patients [4] | Phase 2, Single-Arm (N=45) | 69% (95% CI: 53-82) | PFS: 18 months (95% CI: 15-NE) OS: Not Reached | | Patients with T790M+ resistance (pre-treated) [3] | Phase 1, Dose-Escalation (N=68 at 150 mg) | 50% (95% CI: 38-62) | PFS: 9.7 months (estimated) |
Activity in Central Nervous System (CNS) Metastases: this compound showed clinically meaningful activity in the brain [4]. In patients with baseline brain metastases:
The safety profile of this compound was characterized by low-grade, manageable toxicities, with skin rash and diarrhea being the most common [4] [3].
| Adverse Event (All Causality) | All Grades Incidence | Grade 3-4 Incidence |
|---|---|---|
| Any Rash (combined) | 62% [3] | 15% [3] |
| • Maculopapular Rash | 40% [3] | 15% [1] |
| Diarrhea | 45% [3] | 2% [1] |
| Pruritus (Itching) | 39% [3] | - |
| Stomatitis | 30% [4] [3] | 2% [1] |
| Fatigue | 30% [3] | - |
The most frequent dose-limiting toxicity was maculopapular rash [1]. One case of hepatitis B reactivation leading to hepatic failure and death was reported [1].
According to the Springer AdisInsight database, development of this compound has been discontinued [5]. A phase II combination trial was terminated in March 2025 due to slow accrual [5]. This suggests that Novartis has halted the clinical development program for this compound.
For researchers, here are summaries of key experimental methodologies used to characterize this compound.
1. In Vitro Cell-Based Phospho-ELISA for EGFR Inhibition [2]
2. In Vivo Efficacy Study in Mouse Xenograft Models [2]
Nazartinib is designed to permanently block the activity of specific mutated forms of the EGFR protein.
The following diagram illustrates the core mechanism of action of this compound and its functional consequences:
> and mutant EGFR selectivity.
This compound exhibits potent inhibition at the nanomolar level against common EGFR mutants. The table below summarizes its inhibitory activity from in vitro studies.
| EGFR Mutation Type | Representative Cell Line | Inhibitory Potency (IC₅₀/EC₅₀/Kᵢ) | Notes |
|---|
| ex19del (Activating) | HCC827 | 1.52 ± 0.08 nM (IC₅₀) [1] 1 nM (EC₅₀, pEGFR) [4] | Primary sensitizing mutation | | L858R (Activating) | H3255 | 6.11 ± 0.08 nM (IC₅₀) [1] 5 nM (EC₅₀, pEGFR) [4] | Primary sensitizing mutation | | L858R/T790M (Resistant) | H1975 | 4.18 ± 0.03 nM (IC₅₀) [1] 3 nM (EC₅₀, pEGFR) [4] 31 nM (Kᵢ) [4] | Double mutant conferring resistance to 1st/2nd-gen TKIs | | Wild-Type (WT) | HaCaT | 160.6 ± 12.8 nM (IC₅₀) [1] | ~60-fold selectivity vs. mutants |
Preclinical studies provide evidence of this compound's efficacy and inform its clinical application.
This compound has demonstrated meaningful clinical activity, particularly in addressing the T790M resistance mutation.
This compound belongs to a class of third-generation EGFR TKIs. Its key differentiating factors in research and development have been its mutant selectivity, which may predict a better safety profile, and its efficacy in the central nervous system.
Nazartinib was designed to covalently and irreversibly bind to the ATP-binding pocket of mutant EGFRs [1]. It preferentially inhibits mutated forms of EGFR, including the T790M resistance mutation, while largely sparing the wild-type (WT) EGFR [1] [2].
This mutant-selectivity is its key advantage, leading to a wider therapeutic window and potentially reducing off-target toxicities like skin rash and diarrhea commonly associated with earlier-generation EGFR TKIs [2] [3]. The following diagram illustrates its mechanism of action and the downstream consequences.
This compound demonstrates potent activity against various EGFR mutations in preclinical models. The table below summarizes its inhibitory concentration (IC₅₀) values from a comparative study in Ba/F3 cell lines [2].
| EGFR Mutation | This compound IC₅₀ (nM) | Osimertinib IC₅₀ (nM) | Afatinib IC₅₀ (nM) | Erlotinib IC₅₀ (nM) |
|---|---|---|---|---|
| L858R + T790M | 5.1 | 0.9 | 179 | >10000 |
| ex19del + T790M | 52 | 3.1 | 146 | 3429 |
| L858R | 35 | 6.2 | 0.6 | 30 |
| ex19del | 66 | 7.9 | 0.6 | 73 |
| L861Q | 116 | 35.8 | 3.6 | 410 |
| G719S | 91.2 | 158 | 1.5 | 101 |
| Wild-Type | 1031 | 516 | 30 | 638 |
This data shows that this compound is highly potent against the classic T790M resistance mutations. Its higher IC₅₀ against wild-type EGFR confirms its mutant-selective profile [2].
For researchers, understanding the methodologies used to generate this data is crucial.
This compound advanced into several clinical trials for EGFR-mutant NSCLC, including phase I/II and phase II studies [5] [6] [7]. However, according to the most current data, its development for NSCLC and solid tumors has been discontinued [8]. Recent trial updates indicate terminations due to business reasons and slow accrual, not safety concerns [6] [8].
This compound represents a scientifically significant step in mutant-selective EGFR inhibitor design. Its detailed preclinical profile provides a valuable benchmark for ongoing research, even though it did not progress to clinical approval.
For researchers, quantitative data from key experiments provides insight into Nazartinib's efficacy and selectivity profile.
Table 1: Cellular Activity (In Vitro) Findings from cell-based assays demonstrate this compound's potency against common EGFR mutations. [1] [2] [3]
| Cell Line | EGFR Mutation(s) | Assay Type | EC₅₀ / IC₅₀ (nM) |
|---|---|---|---|
| H3255 | L858R | pEGFR Inhibition (3h) | 5 nM |
| HCC827 | ex19del | pEGFR Inhibition (3h) | 1 nM |
| H1975 | L858R/T790M | pEGFR Inhibition (3h) | 3 nM |
| H1975 | L858R/T790M | Cell Proliferation | 25 nM |
| HCC827 | ex19del | Cell Proliferation | 11 nM |
| H3255 | L858R | Cell Proliferation | 9 nM |
| HaCaT | Wild-Type | pEGFR Inhibition (3h) | 160.6 nM |
| Ba/F3 | ex19del | Cell Viability | 66 nM |
| Ba/F3 | L858R/T790M | Cell Viability | 5.1 nM |
| Ba/F3 | Wild-Type | Cell Viability | 1031 nM |
Table 2: In Vivo Efficacy Data from mouse xenograft models show this compound's antitumor activity. [1] [3]
| Model | EGFR Mutation | Dosage & Route | Outcome (Tumor/Control % or Regression) |
|---|---|---|---|
| H1975 Xenograft | L858R/T790M | 50 mg/kg, p.o. | Near complete tumor cell regression |
| H1975 Xenograft | L858R/T790M | 100 mg/kg, p.o. | -80% (Regression) |
| H1975 Xenograft | L858R/T790M | 30 mg/kg, p.o. | -61% (Regression) |
| H1975 Xenograft | L858R/T790M | 10 mg/kg, p.o. | 29% (T/C volume) |
The methodologies below are critical for replicating the key findings on this compound's activity.
Cellular Viability and Proliferation Assay (from MCE) [3]
In Vivo Efficacy Study (from MCE) [3]
This compound acts by covalently and irreversibly binding to the ATP-binding pocket of mutant EGFR, inhibiting downstream signaling and leading to cell death in EGFR-driven cancers. [4] [2] The following diagram illustrates this pathway and this compound's site of action.
This compound inhibits constitutively active mutant EGFR signaling.
This compound has been evaluated in clinical trials for EGFR-mutant NSCLC [5] [6].
A direct comparative study characterized the efficacy of Nazartinib against a panel of clinically relevant EGFR mutations, providing crucial data for mutation-specific application. The core of this analysis often involves calculating a Selectivity Index (SI), which is the ratio of the IC50 in wild-type (WT) EGFR cells to the IC50 in mutant EGFR cells. A higher SI indicates a wider therapeutic window, targeting cancer cells while sparing those with WT EGFR [1].
The table below summarizes key efficacy data from this study [1].
| EGFR Mutation Type | Specific Genotype | This compound IC50 (nM) | Osimertinib IC50 (nM) | Key Comparative Findings |
|---|---|---|---|---|
| Classic (without T790M) | Ex19Del / L858R | ~10-30 (Comparable to Erlotinib) | ~1-5 (Lower than this compound) | Osimertinib more potent; both have high SI. |
| Classic (with T790M) | Ex19Del+T790M / L858R+T790M | ~10-30 | ~1-5 | Osimertinib more potent; both effective against T790M. |
| Uncommon (with T790M) | G719S + T790M / L861Q + T790M | ~100 | ~100 | 10 to 100-fold lower sensitivity vs. classic+T790M. |
| Exon 20 Insertions | e.g., A763_Y764insFQEA, D770_N771insSVD | Varies by subtype | Varies by subtype | This compound and Osimertinib show similar, potent efficacy. |
Resistance to third-generation EGFR-TKIs like this compound is a major clinical challenge. Preclinical models, primarily generated by exposing sensitive cell lines to increasing drug concentrations, have identified several bypass track resistance mechanisms. The following diagram outlines the key pathways and experimental approaches used to identify them [2].
Experimental modeling of this compound resistance reveals key bypass mechanisms [2].
These resistance mechanisms identified in models suggest several combinatorial strategies to overcome resistance, which have been tested preclinically [2]:
The clinical development path for nazartinib has seen significant changes, with several studies stopped early.
| Trial Focus / Identifier | Phase | Status | Key Findings / Reasons |
|---|---|---|---|
| First-line NSCLC (NCT03529084) | Phase 3 | Withdrawn [1] | Compared this compound vs. erlotinib/gefitinib; trial withdrawn (no results posted). |
| Combination Therapies (NCT03207838) | Phase 1 | Terminated | Studied this compound with other targeted agents; terminated for business reasons, not safety [2]. |
| Combination with Gefitinib | Phase 2 | Terminated | Terminated due to slow accrual [2]. |
| Combination with Trametinib (EATON) | Phase 1 | Completed | Preliminary efficacy was limited in heavily pre-treated population [2]. |
| Combination with Capmatinib | Phase 1/2 | Completed | Showed antitumor activity and an acceptable safety profile in EGFR-TKI-resistant NSCLC [2]. |
| Core Monotherapy Study (NCT02108964) | Phase 1/2 | Completed | Established recommended Phase 2 dose (150 mg) and demonstrated efficacy [2] [3]. |
The most comprehensive data comes from the completed Phase 1/2 study (NCT02108964) [3]. Key quantitative results from this trial are summarized below.
| Outcome Measure | Result in T790M+ Patients (3rd-gen TKI Naive) |
|---|---|
| Confirmed Objective Response Rate (ORR) | 51% (83 out of 162 patients) [3] |
| Disease Control Rate (DCR) | 89% (144 out of 162 patients) [3] |
| Median Duration of Response (DoR) | 11.0 months [3] |
| Median Progression-Free Survival (PFS) | 9.1 months [3] |
| Recommended Phase 2 Dose | 150 mg, taken orally once daily [3] |
This compound was designed as a potent, irreversible inhibitor that selectively targets mutant forms of the EGFR while sparing the wild-type protein, which was intended to improve the therapeutic window and reduce side effects like skin rash [4] [3].
This compound's mutant-selective mechanism of action.
Based on the available data, the future of this compound as a single agent appears limited. However, research has pivoted towards understanding its potential in combination therapies:
The journey of this compound highlights the challenges in oncology drug development, where promising early and mid-stage data must be confirmed in large, definitive Phase 3 trials for a drug to reach the market.
This compound (EGF816) is an oral, covalent (irreversible), and mutant-selective EGFR tyrosine kinase inhibitor. It was designed to target both the activating mutations (like L858R and exon 19 deletions) and the resistance T790M mutation in non-small cell lung cancer (NSCLC), while sparing the wild-type EGFR to reduce off-target toxicities [1] [2] [3].
The following tables summarize the key findings from a phase 2, single-arm, open-label study investigating this compound as a first-line treatment for patients with EGFR-mutant advanced NSCLC [4] [5].
Table 1: Key Efficacy Outcomes (Phase 2 Study)
| Outcome Measure | Result (All Patients, n=45) | Result (Patients with Baseline Brain Mets, n=18) |
|---|---|---|
| Overall Response Rate (ORR) | 69% (95% CI, 53-82) | 67% (95% CI, 41-87) |
| Median Progression-Free Survival (PFS) | 18 months (95% CI, 15-NE) | 17 months (95% CI, 11-21) |
| Median Overall Survival (OS) | Not Reached (56% at 33 months) | Not Reported |
| Disease Control Rate | 91% | Not Reported |
Table 2: Key Safety Outcomes (Phase 2 Study)
| Category | Details |
|---|---|
| Most Frequent Adverse Events (≥25%, all grades) | Diarrhea (47%), Maculopapular rash (38%), Pyrexia (29%), Cough (27%), Stomatitis (27%) |
| Treatment Discontinuation due to Progressive Disease | 42% (19/45 patients) |
| Treatment Discontinuation due to Other Reasons | 16% (7/45 patients) |
Here is a summary of the clinical trial protocol based on the published study [6] [4] [5].
The diagram below illustrates how this compound works at a molecular level to inhibit the EGFR signaling pathway, which is crucial for cancer cell proliferation and survival.
[caption] this compound covalently binds to and inhibits mutant EGFR, blocking oncogenic signaling.
This compound acts by covalently and irreversibly binding to a specific site on the mutant EGFR protein (including the T790M resistance mutation). This action competes with ATP binding, which is essential for the kinase activity of EGFR. By inhibiting this activity, this compound effectively blocks the downstream PI3K-AKT and Ras-MAPK signaling pathways, which are responsible for promoting cancer cell proliferation, survival, and metastasis [1] [2] [3]. Its mutant-selectivity results in less inhibition of wild-type EGFR, which is associated with a reduced severity of side effects like skin rash compared to earlier-generation TKIs [3].
Nazartinib is classified as a third-generation, irreversible, and mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) [1]. Its core mechanism involves covalently binding to and inhibiting mutant forms of EGFR, including both the activating mutations (e.g., L858R, exon 19 deletions) and the T790M resistance mutation [1] [2]. It was designed to have approximately 60-fold greater selectivity for mutant EGFR over wild-type EGFR, which aims to improve the therapeutic window by reducing off-target toxicities [1].
The following table summarizes key efficacy data from a phase 2 study of this compound as a first-line treatment in patients with advanced, EGFR-mutant NSCLC [3].
| Efficacy Parameter | Result (Phase 2, First-Line) |
|---|---|
| Objective Response Rate (ORR) | 69% (as assessed by Blinded Independent Review Committee) |
| Disease Control Rate (DCR) | 91% |
| Median Duration of Response (DOR) | 25.0 months |
| Median Progression-Free Survival (PFS) | 18.0 months |
| Overall Survival (OS) | Median OS not reached at 30-month follow-up; 56% of patients alive at 33 months |
This study involved 45 treatment-naive patients, a notable 42% of whom had baseline brain metastases [3]. The activity against central nervous system (CNS) metastases is a critical characteristic of third-generation EGFR TKIs.
Recent research has focused on characterizing the metabolic profile of this compound. One study developed a rapid and specific UPLC-MS/MS method for its quantification in human liver microsomes (HLMs), validating it according to US FDA guidelines [4].
The table below outlines key metabolic stability parameters and findings from this preclinical investigation:
| Parameter | Finding |
|---|---|
| Analytical Technique | UPLC-MS/MS |
| Matrix | Human Liver Microsomes (HLMs) |
| Linear Range | 1 - 3000 ng/mL |
| LLOQ (Lower Limit of Quantification) | 0.39 ng/mL |
| *In Vitro* Half-Life (t₁/₂) | 17.44 minutes |
| Intrinsic Clearance | 46.48 mL/min/kg |
| Identified Structural Alert | Dimethylamino-butenoyl moiety |
The study concluded that the dimethylamino-butenoyl moiety is a site of metabolic bioactivation and potential instability. It suggested that modifying this part of the molecule could improve the metabolic stability and safety profile of future drug derivatives [4].
According to recent clinical trial updates, several studies involving this compound have been terminated or completed. A phase I/II trial of this compound in adult patients with EGFR-mutant solid malignancies has been completed [5]. Other trials, including a phase II study of this compound and Gefitinib, were terminated early due to slow accrual [5]. A phase I trial of this compound in combination with other targeted agents for EGFR-mutant NSCLC was terminated for business reasons, not safety concerns [5].
Research into combination therapies has continued. A phase I/II study investigated this compound plus capmatinib (a MET inhibitor) in patients with EGFR-TKI-resistant NSCLC, showing antitumor activity and an acceptable safety profile [5]. Another phase I trial (EATON) explored this compound with trametinib (a MEK inhibitor), but reported that preliminary efficacy in a heavily pre-treated population was limited without biomarker selection [5].
The following diagram illustrates the mechanism of action of this compound within the EGFR signaling context.
This compound covalently binds to and blocks signaling from mutant EGFR, inhibiting downstream pathways that drive tumor cell proliferation and survival. [1] [2]
The development of this compound appears to have been deprioritized by Novartis for strategic business reasons, not due to safety or a complete lack of efficacy [5]. The available data on its clinical profile, especially its activity in the CNS, remains of scientific value. Future research could explore the structural modifications to the dimethylamino-butenoyl moiety to generate new compounds with improved metabolic stability [4]. Furthermore, the concept of overcoming resistance via rational combination therapies (e.g., with MET or MEK inhibitors) continues to be a relevant path of investigation for EGFR-mutant cancers, even if primarily pursued with other agents in the class [5].
The quantitative data on Nazartinib's metabolic stability, derived from studies in Human Liver Microsomes (HLMs), is summarized in the table below [1].
| Parameter | Value | Experimental Context |
|---|---|---|
| In Vitro Half-Life (t₁/₂) | 17.44 minutes | Human Liver Microsomes (HLMs) |
| Intrinsic Clearance (Clᵢₙₜ) | 46.48 mL/min/kg | Human Liver Microsomes (HLMs); predictive of high hepatic clearance. |
| LLOQ (Sensitivity) | 0.39 ng/mL | Lower Limit of Quantification for the UPLC-MS/MS method. |
| Linearity Range | 1 - 3000 ng/mL | Calibration curve for the UPLC-MS/MS analytical method. |
Here are the methodologies for key experiments cited in the available literature.
This method was designed to be rapid, specific, and environmentally friendly [1].
The stability of this compound against metabolic degradation was evaluated in vitro and supported by in silico tools [1].
In silico analyses provide insights into the molecular factors influencing NZT's metabolism [1].
The following diagram illustrates the integrated in vitro and in silico approach used to characterize this compound's metabolic stability.
Integrated workflow for assessing this compound's metabolic stability combines computational and experimental methods.
It's important to note that the search results currently lack a full pharmacokinetic profile from human clinical trials. Key parameters such as Cmax, Tmax, AUC, volume of distribution, and human plasma half-life were not available in the retrieved documents. Future research, including completed clinical trial reports, would be needed to provide this comprehensive dataset.
Preclinical and clinical studies provide quantitative data on nazartinib's potency and efficacy.
Research using engineered Ba/F3 cell lines helps characterize the drug's potency (IC50) against various EGFR mutations. A lower IC50 indicates greater potency [1].
| EGFR Mutation | This compound IC50 (nM) | Osimertinib IC50 (nM) |
|---|---|---|
| Exon 19 deletion | 66 | 7.9 |
| L858R | 35 | 6.2 |
| Exon 19 del + T790M | 52 | 3.1 |
| L858R + T790M | 5.1 | 0.9 |
| G719S | 91.2 | 158 |
| L861Q | 116 | 35.8 |
| Wild-Type | 1031 | 516 |
| Clinical Context | Patient Population | Key Efficacy Outcome | Result |
|---|---|---|---|
| Phase 1 Study [2] | T790M-positive NSCLC, naive to 3rd-gen TKI | Confirmed Objective Response Rate (ORR) | 51% (83/162) |
| Disease Control Rate (DCR) | 89% (144/162) | ||
| Median Duration of Response (DOR) | 11.0 months | ||
| Phase 2 Study [3] | Treatment-naive, EGFR-mutant (e.g., L858R, ex19del) NSCLC | Blinded Independent Review Committee (BIRC) ORR | 69% (95% CI, 53-82) |
| Median Progression-Free Survival (PFS) | 18 months (95% CI, 15-NE) | ||
| Patients with baseline brain metastases (n=18) | ORR: 67%; Median PFS: 17 months |
This compound exerts its effects by covalently and irreversibly binding to the ATP-binding pocket of mutant EGFR, thereby blocking the signaling pathways that drive cancer cell growth and survival [4] [2]. The following diagram illustrates this mechanism and the key pathways it affects.
This compound Mechanism: this compound selectively and irreversibly binds to mutant EGFR, inhibiting its tyrosine kinase activity and blocking downstream oncogenic signaling pathways.
The pharmacodynamic profile of this compound was established through specific preclinical experimental models.
| Experimental Element | Description |
|---|---|
| Common In Vitro Model | Ba/F3 cell lines (murine pro-B cells) engineered to be IL-3 independent by transducing them with human EGFR containing specific mutations (e.g., exon19del, L858R, T790M, G719S, L861Q) [1]. |
| Common In Vivo Model | Patient-derived xenograft (PDX) models, where tumor tissue from NSCLC patients with known EGFR mutations is implanted into immunodeficient mice [2]. |
| Key Efficacy Assay | Cell Viability/Proliferation Assay (MTS Assay): Measures the half-maximal inhibitory concentration (IC50) of this compound required to kill 50% of the engineered Ba/F3 cells. This quantifies drug potency [1]. |
| Key Selectivity Assessment | Comparing the IC50 values from the MTS assay between Ba/F3 cells expressing mutant EGFR and those expressing wild-type EGFR. A higher IC50 in wild-type cells indicates a wider therapeutic window and less toxicity to healthy cells [1]. |
| Key Pharmacodynamic Assay | Immunoblotting (Western Blot): Used to assess the inhibition of phosphorylated EGFR (pEGFR) and its key downstream signaling proteins (e.g., pERK, pAKT) in tumor cells or xenograft tissues after this compound treatment [2]. |
This compound represents a clinically validated, mutant-selective EGFR TKI designed to overcome T790M-mediated resistance. Its key pharmacodynamic advantage lies in its significant selectivity for mutant EGFR over wild-type, a feature mechanistically linked to a potentially improved safety profile. Although another third-generation TKI, osimertinib, has achieved broader clinical adoption and shows greater in vitro potency for some classic mutations [1], this compound's distinct structure and demonstrated efficacy, including meaningful activity in the central nervous system, make it a compound of continued research interest, particularly in combinatorial regimens [2].
In vitro studies directly comparing nazartinib with other EGFR-TKIs reveal that its potency varies significantly depending on the specific EGFR mutation present. The data below, primarily from cellular models (e.g., Ba/F3 cells), provide insights for researchers on mutation-specific sensitivity [1] [2].
| EGFR Mutation Type | Example Mutations | This compound IC50 (nM) | Comparative Notes vs. Osimertinib |
|---|---|---|---|
| Classic Activating | Ex19del | 66 nM [1] | Less potent (higher IC50) than osimertinib (7.9 nM) [1]. |
| L858R | 35 nM [1] | Less potent than osimertinib (6.2 nM) [1]. | |
| Classic + T790M | Ex19del + T790M | 52 nM [1] | Significantly less potent than osimertinib (3.1 nM) [1]. |
| L858R + T790M | 5.1 nM [1] | Less potent than osimertinib (0.9 nM) [1]. | |
| Uncommon Mutations | G719S | 91.2 nM [1] | Afatinib showed lowest IC50 (1.5 nM) [1]. |
| L861Q | 116 nM [1] | Afatinib showed lowest IC50 (3.6 nM) [1]. | |
| Exon 20 Insertions | A763_Y764insFQEA | 78 nM [1] | Osimertinib and this compound showed similar, moderate efficacy [1] [2]. |
| D770_N771insNPG | 84 nM [1] | Osimertinib and this compound showed similar, moderate efficacy [1] [2]. | |
| Resistance Triple Mutant | Ex19del + T790M + C797S | 2146 nM [1] | Both 3rd-gen TKIs ineffective when C797S is in cis [3]. |
A phase 2, single-arm, open-label study investigated first-line this compound (150 mg once daily) in 45 patients with untreated, advanced EGFR-mutant (Ex19del or L858R) NSCLC [4].
| Clinical Outcome | Result (Per BIRC Assessment) |
|---|---|
| Overall Response Rate (ORR) | 69% (31 of 45 patients) |
| Disease Control Rate (DCR) | 91% (41 of 45 patients) |
| Median Duration of Response (DOR) | 25.0 months |
| Median Progression-Free Survival (PFS) | 18.0 months |
This UPLC-MS/MS method was developed for quantifying this compound in human liver microsomes (HLM), crucial for assessing its metabolic stability during drug development [5].
Resistance mechanisms to third-generation EGFR-TKIs like this compound are complex. The diagram below outlines the primary documented pathways.
The resistance mechanisms illustrated above are based on studies of third-generation EGFR-TKIs as a class [3].
This compound has been investigated in phase I/II clinical trials. However, its development as a standalone third-generation EGFR TKI was halted, and it is not approved for clinical use [4] [6]. Research has shifted towards investigating its potential in combination therapies, such as with the MET inhibitor capmatinib or the immune checkpoint inhibitor nivolumab [7] [6].
Nazartinib (developmental codes EGF816 or NVS-816) is a third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) characterized by its irreversible, covalent binding mechanism that specifically targets cysteine 797 (C797) within the ATP-binding pocket of EGFR. This mutant-selective inhibitor was designed to overcome the major resistance mechanism T790M ("gatekeeper" mutation) that emerges following treatment with first- and second-generation EGFR-TKIs in non-small cell lung cancer (NSCLC) patients. This compound demonstrates approximately 60-fold greater selectivity for mutant EGFR variants (including L858R, exon 19 deletions, and T790M mutations) compared to wild-type EGFR, potentially mitigating dose-limiting toxicities associated with wild-type EGFR inhibition such as skin rash and diarrhea [1] [2].
The development of this compound represents a strategic advance in targeted cancer therapy, addressing the critical clinical need for effective treatments after failure of earlier generation TKIs. Its covalent binding mechanism enables sustained target inhibition despite the increased ATP affinity conferred by resistance mutations [3]. This compound has undergone extensive clinical evaluation, with phase I/II trials demonstrating promising efficacy in EGFR-mutant NSCLC patients, including those with baseline brain metastases [4].
Table: Key Characteristics of this compound
| Parameter | Specification |
|---|---|
| Designation | This compound (EGF816) |
| Generation | Third-generation EGFR-TKI |
| Binding Mechanism | Irreversible covalent inhibition |
| Primary Target | C797 residue in EGFR kinase domain |
| Mutant Selectivity | ~60-fold preference for mutant vs. wild-type EGFR |
| Key Indications | EGFR-mutant NSCLC with T790M resistance mutation |
| Development Status | Phase II clinical trials completed |
This compound functions through covalent bond formation with the thiol group of cysteine 797 located within the ATP-binding pocket of the EGFR kinase domain. This mechanism involves an initial non-covalent recognition phase where the inhibitor's scaffold positions a reactive Michael acceptor group in proximity to C797, followed by nucleophilic attack by the cysteine thiolate, resulting in permanent covalent bond formation [3] [5]. This irreversible binding is particularly advantageous for overcoming the T790M resistance mutation, which increases ATP affinity approximately 5-fold, thereby reducing competition from cellular ATP and enabling sustained target inhibition even in the presence of this resistance mutation [3].
The structural basis for this compound's mutant selectivity stems from its optimized interactions with specific residues in mutant EGFR variants. Unlike earlier generation TKIs, this compound's pyrimidine-based scaffold effectively accommodates the steric and electronic changes induced by the T790M mutation while maintaining strong affinity for primary activating mutations (L858R and exon 19 deletions) [6]. This precise molecular recognition profile underlies its enhanced therapeutic window, as evidenced by significantly higher IC50 values against wild-type EGFR compared to mutant forms [2].
Upon covalent binding to C797, this compound effectively suppresses EGFR autophosphorylation and subsequent activation of critical downstream signaling pathways, including the RAS-RAF-MEK-ERK cascade and the PI3K-AKT-mTOR axis [6]. This dual pathway inhibition results in comprehensive suppression of proliferative and survival signals in EGFR-driven NSCLC cells, ultimately inducing cell cycle arrest and apoptosis [1].
The strategic targeting of the C797 residue represents a significant advancement in combating resistance to earlier EGFR-TKIs while maintaining favorable selectivity profiles. This approach has established this compound as a valuable therapeutic option for NSCLC patients harboring EGFR resistance mutations [3] [1].
This compound inhibits EGFR-driven signaling pathways, suppressing proliferation and survival while promoting apoptosis.
This compound demonstrates a distinct potency profile across various EGFR mutations, with particularly enhanced activity against classic EGFR mutations containing the T790M resistance substitution. Preclinical assessments using Ba/F3 cell models reveal this compound's superior selectivity for mutant EGFR forms compared to wild-type, contributing to its improved therapeutic window [2].
Table: In Vitro Potency (IC50, nM) of this compound Against EGFR Mutations
| EGFR Mutation | This compound | Osimertinib | Afatinib | Erlotinib |
|---|---|---|---|---|
| exon19del | 66 | 7.9 | 0.6 | 73 |
| L858R | 35 | 6.2 | 0.6 | 30 |
| exon19del+T790M | 52 | 3.1 | 146 | 3429 |
| L858R+T790M | 5.1 | 0.9 | 179 | >10000 |
| G719S | 91.2 | 158 | 1.5 | 101 |
| L861Q | 116 | 35.8 | 3.6 | 410 |
| Wild-type | 1031 | 516 | 30 | 638 |
Data source: [2]
The selectivity ratio (wild-type IC50 / mutant IC50) highlights this compound's improved therapeutic window. For the L858R+T790M mutation, this compound exhibits a selectivity ratio of approximately 202 (1031/5.1), significantly higher than earlier generation inhibitors. This enhanced selectivity potentially translates to reduced off-target toxicities in clinical settings [2].
Beyond classic EGFR mutations, this compound demonstrates variable activity against less common EGFR variants. While showing moderate potency against G719S and L861Q single mutations, its efficacy diminishes when these mutations co-occur with T790M. For instance, against G719S+T790M and L861Q+T790M, this compound's IC50 values rise to 77 nM and 101 nM, respectively, representing a significant reduction in potency compared to classic T790M mutations [2].
This compound also exhibits meaningful activity against certain EGFR exon 20 insertion mutations, which typically confer resistance to earlier generation EGFR-TKIs. Specifically, against A763_Y764insFQEA, D770_N771insNPG, and A767_V769dupASV, this compound demonstrates IC50 values of 78 nM, 84 nM, and 257 nM, respectively, suggesting potential clinical utility in these genetically defined NSCLC subsets [2].
In a phase II, single-arm, open-label study of treatment-naive EGFR-mutant NSCLC patients, this compound demonstrated substantial clinical efficacy with an objective response rate (ORR) of 69% (95% CI: 53-82) as assessed by Blinded Independent Review Committee using RECIST v1.1 criteria. The median progression-free survival (PFS) was 18 months (95% CI: 15-not estimable), with median overall survival not reached at the time of data cutoff (median follow-up of 30 months) [4].
Notably, this compound exhibited significant central nervous system (CNS) activity in patients with baseline brain metastases (n=18), achieving an ORR of 67% (95% CI: 41-87) and median PFS of 17 months (95% CI: 11-21). Among 17 patients with brain metastases classified as non-target lesions, CNS lesions were absent/normalized in 9 patients (53%), indicating substantial intracranial efficacy. Only 2 of 27 patients without baseline brain metastases developed new brain metastases during the study, suggesting potential protective effects against CNS progression [4].
The safety profile of this compound was generally manageable, with the most frequent adverse events (≥25%, any grade) being diarrhea (47%), maculopapular rash (38%), pyrexia (29%), cough (27%), and stomatitis (27%). The incidence of severe adverse events was relatively low, supporting the favorable therapeutic window suggested by its selective inhibition profile [4].
The most prominent resistance mechanism to this compound and other third-generation EGFR-TKIs is the C797S mutation, which occurs in the kinase domain and prevents covalent bond formation with the C797 residue. This serine substitution eliminates the nucleophilic thiol group necessary for covalent inhibition, reducing drug affinity and restoring ATP competitiveness [1] [6]. The C797S mutation can manifest in different configurations relative to T790M - in cis (on the same allele) or in trans (on opposite alleles) - with distinct therapeutic implications [3].
When C797S emerges in conjunction with T790M and activating mutations (creating triple mutants: Del19/T790M/C797S or L858R/T790M/C797S), this compound's efficacy is significantly compromised, with IC50 values increasing to 2146 nM and 3834 nM, respectively [2]. This represents approximately a 40-fold reduction in potency compared to the corresponding double mutants (T790M with activating mutations), highlighting the critical importance of the covalent binding mechanism for this compound's activity.
Beyond C797S, several bypass signaling pathways can confer resistance to this compound, including:
The heterogeneity of resistance mechanisms underscores the necessity for comprehensive molecular profiling at disease progression to inform subsequent treatment strategies.
Resistance mechanisms to this compound include C797S mutation, bypass pathway activation, and phenotypic transformation.
Cell-Based Viability Assays: Standardized MTS assays using Ba/F3 cells transduced with various EGFR mutations provide robust potency assessments. Cells are seeded in 96-well plates and treated with serial dilutions of this compound for 72 hours, followed by MTS reagent addition and absorbance measurement at 490nm. Dose-response curves are generated to calculate IC50 values [2].
Therapeutic Window Determination: The selectivity index is calculated by comparing IC50 values from wild-type EGFR-expressing cells versus mutant EGFR-expressing cells. This ratio (WT IC50 / mutant IC50) provides a quantitative measure of mutant selectivity [2].
X-ray Crystallography: Structural characterization of this compound-EGFR complexes employs EGFR constructs (e.g., T790M/V948R) to facilitate crystallization. Co-crystals are generated using vapor diffusion methods, and structures are solved by molecular replacement, revealing atomic-level binding interactions and conformational changes, particularly in the phosphate-binding loop [7].
In Vivo Efficacy Models: Patient-derived xenograft (PDX) models and transgenic mouse models of EGFR-mutant NSCLC are utilized to assess this compound's antitumor activity. Mice bearing established tumors are treated orally with this compound (typical dose: 10-50 mg/kg daily), with tumor volumes measured regularly. For brain metastasis models, intracranial implantation is followed by treatment and subsequent histological analysis [2] [4].
Biochemical Kinase Assays: Direct kinase inhibition is quantified using purified EGFR kinase domains with various mutations. Assays typically employ ATP concentrations near Km and measure phosphorylation of specific substrates using time-resolved fluorescence or radiometric methods [7].
Synergy studies with allosteric inhibitors (e.g., JBJ-04-125-02) utilize the Bliss independence model or Chou-Talalay method to quantify cooperative effects. Cells are treated with this compound and allosteric inhibitors alone and in combination across a matrix of concentrations, with response surfaces analyzed to calculate combination indices [7].
Structural analysis of combination binding employs crystallography to visualize simultaneous binding, with particular attention to conformational changes in the P-loop and potential π-stacking interactions with F723 that may underlie cooperative binding [7].
This compound represents a significant advancement in the targeted therapy of EGFR-mutant NSCLC through its irreversible covalent binding to the C797 residue, effectively overcoming T790M-mediated resistance. Its mutant-selective profile provides a favorable therapeutic window, while demonstrated CNS efficacy addresses the critical challenge of brain metastases. However, the emergence of C797S-mediated resistance remains a substantial obstacle, motivating ongoing development of fourth-generation EGFR inhibitors and rational combination strategies.
The table below outlines the core profile of this compound based on available clinical and preclinical data.
| Aspect | Summary of Findings |
|---|---|
| Drug Class | Third-generation, irreversible, mutant-selective EGFR-TKI (Tyrosine Kinase Inhibitor) [1] [2] [3] |
| Primary Mechanism | Covalently binds to Cys797 on EGFR, selectively inhibiting activating mutations (L858R, ex19del) and the T790M resistance mutation [1] [3] |
| Key Preclinical Differentiator | ~60-fold selectivity for mutant over wild-type EGFR in vitro, potentially reducing off-target toxicity [2] [3] |
| Phase 2 Efficacy (1st-line) | ORR: 69% (95% CI: 53-82); mPFS: 18 months [4] [5] |
| Notable Efficacy Feature | Promising activity in the brain; 53% of patients with baseline brain metastases showed resolution/normalization of CNS lesions [4] [5] |
| Common Adverse Events | Diarrhea (47%), maculopapular rash (38%), pyrexia (29%), stomatitis (27%) [4] [5] |
| Current Status | Development discontinued for business reasons (not safety-related); no Phase 3 trials initiated [6] [7] |
A pivotal Phase 2, single-arm study investigated this compound (150 mg once daily) in 45 treatment-naive patients with EGFR-mutant (L858R or ex19del) advanced NSCLC [4] [5].
A 2017 study directly compared the efficacy of this compound and osimertinib across various EGFR mutations using Ba/F3 cell models. The table below shows the half-maximal inhibitory concentration (IC50, nM), with lower values indicating greater potency [8].
| EGFR Mutation | This compound (IC50 in nM) | Osimertinib (IC50 in nM) |
|---|---|---|
| L858R + T790M | 5.1 | 0.9 |
| ex19del + T790M | 52 | 3.1 |
| L861Q | 116 | 35.8 |
| G719S | 91.2 | 158 |
| L861Q + T790M | 101 | 73 |
| G719S + T790M | 77 | 97 |
| Wild Type | 1031 | 516 |
This data suggests that while osimertinib was generally more potent against the classic T790M mutations, this compound showed variable activity against different uncommon EGFR mutations [8].
This compound is a covalent inhibitor that irreversibly binds to a cysteine residue (Cys797) in the ATP-binding pocket of mutant EGFR, leading to sustained inhibition of its tyrosine kinase activity [1] [3]. The following diagram illustrates its selective action on the EGFR signaling pathway in mutant cells.
This compound selectively inhibits mutant EGFR signaling pathways while largely sparing wild-type EGFR.
For researchers aiming to replicate or understand the foundational studies, here are summaries of key methodologies.
This method was used to generate the IC50 data in the comparison table above [8] [3].
Preclinical in vivo studies evaluated the antitumor potential of this compound [3].
For researchers and drug developers, the story of this compound offers several key insights:
Nazartinib (developmental codes EGF816, NVS-816) is a novel third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that demonstrates mutant-selective targeting with potential applications in non-small cell lung cancer (NSCLC) research [1]. As an irreversible inhibitor, this compound forms a covalent bond with cysteine-797 within the ATP-binding pocket of EGFR mutants, leading to sustained suppression of oncogenic signaling pathways [1]. This compound exhibits highly selective inhibition against EGFR mutations including exon 19 deletions (ex19del), L858R point mutations, and the resistance-associated T790M mutation, while sparing wild-type EGFR at clinically relevant concentrations [2] [3]. This selective profile potentially reduces off-target effects and mitigates toxicities associated with wild-type EGFR inhibition, representing a significant advancement in the targeted therapy landscape for EGFR-driven malignancies.
The preclinical profile of this compound reveals impressive potency against mutant EGFR forms. Biochemical assays demonstrate a Ki of 31 nM and Kinact of 0.222 min⁻¹ specifically against the EGFR L858R/T790M double mutant [4]. Cellular assays further confirm potent inhibition across multiple EGFR mutant cell lines, with IC₅₀ values of 4 nM in H1975 cells (L858R/T790M), 6 nM in H3255 cells (L858R), and 2 nM in HCC827 cells (ex19del) [4] [1]. Importantly, this compound shows significantly reduced activity against wild-type EGFR (IC₅₀ = 160.6 nM in HaCaT cells), highlighting its therapeutic window and potential for improved safety profiles compared to earlier generation EGFR TKIs [1]. This selectivity profile makes this compound a valuable compound for investigating resistance mechanisms in EGFR-mutant NSCLC and exploring combination strategies to overcome therapeutic resistance.
The recommended phase 2 dose (RP2D) of this compound was established at 150 mg administered orally once daily based on comprehensive phase 1 clinical trial data [2] [1]. This dosing recommendation emerged from a multicenter, open-label, phase 1/2 study that evaluated seven dose levels ranging from 75 mg to 350 mg once daily in 180 patients with EGFR-mutant NSCLC [2]. The dose-escalation study identified this RP2D despite not reaching the maximum tolerated dose, with dose-limiting toxicities observed at higher dose levels (150 mg, 225 mg, and 350 mg) that included maculopapular rash, pneumonitis, enteritis, and acute kidney injury [1]. The 150 mg dose demonstrated a favorable safety profile while maintaining therapeutic efficacy, establishing it as the optimal dose for further clinical investigation.
This compound is formulated as oral tablets for clinical administration and should be administered consistently with regard to food intake to maintain stable pharmacokinetic profiles [2]. In clinical practice, treatment continues until disease progression or unacceptable toxicity occurs, requiring careful monitoring of treatment-related adverse events throughout the therapy duration [2] [5]. For management of adverse events, dose modifications including interruption and/or reduction may be implemented based on severity, with the next lower dose level being 100 mg daily [2]. The 150 mg daily dosing regimen has shown effective plasma concentrations that achieve target inhibition while minimizing wild-type EGFR associated toxicities, representing an optimal balance between efficacy and tolerability in the clinical research setting.
Table 1: Clinical Dose Levels Evaluated in Phase 1 Trial of this compound
| Dose Level | Number of Patients | Dose-Limiting Toxicities | Recommendation |
|---|---|---|---|
| 75 mg | 17 | None | Below therapeutic range |
| 100 mg | 38 | None | Subtherapeutic |
| 150 mg | 73 | Maculopapular rash, Pneumonitis | Recommended Phase 2 Dose |
| 200 mg | 8 | Not specified | Not recommended |
| 225 mg | 28 | Maculopapular rash | Above RP2D |
| 300 mg | 5 | Not specified | Above RP2D |
| 350 mg | 11 | Maculopapular rash, Enteritis, Acute kidney injury | Above RP2D |
The antitumor efficacy of this compound has been demonstrated in clinical trials focusing on EGFR-mutant NSCLC populations, particularly in cases with the T790M resistance mutation. In the phase 1 component of the pivotal study, among 162 evaluable patients with EGFR T790M-positive tumors who were naive to third-generation EGFR TKIs, this compound treatment resulted in an objective response rate (ORR) of 51% (83 patients) as assessed by blinded independent central review [2] [3]. Importantly, disease control was achieved in 89% of patients (144 of 162), indicating consistent clinical benefit across this heavily pretreated population [3]. The median duration of response was 11.0 months, with a median progression-free survival of 9.1 months in this cohort, demonstrating sustained antitumor activity in a population that had developed resistance to earlier-generation EGFR TKIs [2] [3].
A subset analysis of patients receiving the recommended 150 mg dose revealed consistent efficacy, with confirmed ORR of 50% (95% CI: 38-62) and disease control rate of 84% (95% CI: 73-92) in T790M-positive patients [1]. Notably, clinical activity was also observed in patients with central nervous system metastases, a population with high unmet need. Among 45 patients with detectable brain metastases at baseline, resolution of brain lesions was observed in 7 patients (16%) during this compound treatment, suggesting adequate CNS penetration and activity against intracranial disease [3]. This finding positions this compound as a promising candidate for further investigation in NSCLC patients with CNS involvement, particularly those with EGFR T790M-mediated resistance to first- and second-generation EGFR inhibitors.
Table 2: Efficacy Outcomes of this compound in EGFR T790M-Positive NSCLC
| Efficacy Parameter | Overall T790M+ Population (n=162) | 150 mg Dose Cohort (n=68) |
|---|---|---|
| Objective Response Rate | 51% (83/162) | 50% (95% CI: 38-62) |
| Disease Control Rate | 89% (144/162) | 84% (95% CI: 73-92) |
| Median Duration of Response | 11.0 months | Not reported |
| Median Progression-Free Survival | 9.1 months | Not reported |
| Brain Metastases Resolution | 16% (7/45) | Not reported |
This compound demonstrates a manageable safety profile with distinct adverse event patterns that require careful monitoring and proactive management in the research setting. The most common treatment-related adverse events observed in clinical trials include rash (62%), diarrhea (45%), pruritus (39%), fatigue (30%), and stomatitis (30%), with the majority of these events being low-grade (Grade 1-2) in severity [2] [1]. The rash associated with this compound predominantly presents as maculopapular rash (40%) and dermatitis acneiform (12%), typically occurring within the first weeks of treatment initiation [2] [1]. These dermatologic adverse events generally follow a predictable time course and are manageable with standard supportive care measures, including topical corticosteroids and emollients, with minimal requirement for dose reduction [2].
Grade 3-4 adverse events were reported in 55% of patients across all dose levels, with the most common being rash (15%), pneumonia (7%), anemia (6%), and dyspnea (5%) [2]. Serious adverse events suspected to be drug-related occurred in 9% of patients [2]. Of particular note, hepatitis B virus reactivation was observed in two patients, with one case resulting in fatal hepatic failure, highlighting the importance of screening for viral hepatitis prior to treatment initiation and appropriate monitoring during therapy [1]. Other notable laboratory abnormalities included increased serum lipase in some patients, though clinical pancreatitis was uncommon [1]. The dose-limiting toxicities observed at higher dose levels (≥150 mg) included maculopapular rash, pneumonitis, enteritis, and acute kidney injury, reinforcing the importance of adherence to the recommended 150 mg dose and vigilant monitoring for these potential serious adverse events [1].
Enzyme Assay for EGFR Inhibition Kinetics: To evaluate the covalent modification of EGFR and determine the site of adduction, incubate this compound with the recombinant kinase domain of EGFR L858R and T790M-L858R mutants. Prepare the reaction mixture containing the recombinant enzyme incubated with a 20-fold molar excess of this compound in 40 mM Tris (pH 8), 500 mM NaCl, 1% glycerol, and 5 mM TCEP for one hour at room temperature [4]. Quench the reaction by adding dithiothreitol (DTT) at an 80-fold excess and cooling on ice. For intact mass spectrometry analysis, process one-third of the reaction volume (10 μL) by adding an equal volume of 6 M Guan HCl, 100 mM Tris (pH 8), 20 mM DTT, and 10 mM TCEP, followed by incubation for 15 minutes at room temperature [4]. Conduct intact MS analysis using an Agilent 6520 QToF mass spectrometer with a dual spray ion source (ion spray voltage of 4500 V, fragmentor of 250 V, fast temp of 350°C, and skimmer of 75 V). Desalt samples by heating to 60°C and injecting onto a 2.1 mm × 50 mm PLRP-S column, followed by elution with a fast gradient of 3-50% solvent B over 3 minutes (solvent B: 0.1% formic acid in acetonitrile) [4].
Cell Viability and Proliferation Assays: Seed 500 cells per well in solid white 384-well plates using appropriate maintenance media. Add serially diluted this compound to cells and measure cell viability after three days using CellTiter-Glo reagent according to manufacturer's instructions [4]. For BaF3 cell viability assessment, employ the Bright-Glo Luciferase Assay System two days following compound treatment. Calibrate luminosity measurements using cells treated with 0.1% DMSO (negative control) and empty wells (background control) [4]. To evaluate this compound sensitivity in resistant cell lines, utilize established TKI-resistant models such as MGH134, MGH121, MGH141, and MGH157 (derived from patients with acquired T790M mutations who developed erlotinib resistance) and MGH119-R (generated through extended gefitinib treatment of MGH119 in vitro) [4]. Calculate IC₅₀ values using non-linear regression analysis of dose-response data from at least three independent experiments.
Xenograft Mouse Models for Antitumor Activity: For efficacy studies utilizing randomized Foxn1 nude mice implanted with H1975 tumors (harboring EGFR L858R/T790M mutations) [4]. Prepare this compound in a suspension formulation of 0.5% methylcellulose and 0.5% Tween 80 for oral administration via gavage at a dose volume of 10 μL/g of animal body weight [4]. Administer compounds once daily to animals in each group (n=6 per dose group), including vehicle control. For pharmacokinetic analyses, collect plasma samples on day five at 30 minutes, 3 hours, 7 hours, and 24 hours after the final administration [4]. Monitor body weight daily and calculate percentage change using the formula: [(BWcurrent - BWinitial)/(BWinitial)] × 100. Measure tumor sizes three times weekly throughout the efficacy study using caliper measurements, calculating tumor volumes with the formula: (length × width × width)/2 [4].
Dose Response Evaluation: Evaluate this compound at various dose levels (e.g., 10, 20, 25, 30, 50, and 100 mg/kg) to establish dose-response relationships and determine the minimum effective dose [4]. In the H1975 xenograft model, this compound demonstrates dose-dependent efficacy, with tumor growth inhibition (T/C of 29%) observed at 10 mg/kg and tumor regression achieved at higher doses (T/C of -61% and -80% at 30 and 100 mg/kg, respectively) [4]. Similarly, significant antitumor activity has been demonstrated at 30 mg/kg in the H3255 xenograft model (L858R mutation) [4]. Terminate studies when tumor volumes in control groups exceed institutional guidelines for humane endpoints, typically when tumor volume reaches 1500-2000 mm³. For biomarker analysis, collect tumor tissues at various timepoints after treatment initiation for phospho-EGFR and total EGFR analysis to confirm target engagement.
The following diagram illustrates the EGFR signaling pathway and this compound's mechanism of action:
Figure 1: EGFR Signaling Pathway and this compound Mechanism of Action. This compound selectively inhibits mutant EGFR forms, blocking downstream signaling cascades that drive oncogenic processes.
Combination Therapy Strategies: Current research with this compound has expanded to include combination approaches aimed at overcoming or preventing resistance mechanisms in EGFR-mutant NSCLC. An ongoing phase 1 study (NCT02323126) is investigating this compound in combination with nivolumab, an anti-PD-1 immune checkpoint inhibitor, to explore potential synergistic effects between targeted therapy and immunotherapy [1]. Additionally, combination studies with capmatinib (INC280, a MET inhibitor; NCT02335944) aim to address MET-mediated resistance, which represents an important escape pathway in EGFR-mutant lung cancers [1]. Recent findings from a phase 1/2 study indicate that capmatinib plus this compound showed antitumor activity in patients with EGFR-TKI-resistant, EGFR-mutated NSCLC, with an acceptable overall safety profile [6]. These combination approaches represent promising strategies to enhance the durability of response and overcome the heterogeneous resistance mechanisms that typically emerge during TKI therapy.
Novel Therapeutic Combinations and Clinical Trial Status: More recent investigative approaches have evaluated this compound in combination with other targeted agents. The EATON trial, a phase 1 study, investigated this compound combined with trametinib (a MEK inhibitor) in EGFR-mutant NSCLC patients, though preliminary efficacy in this unselected and heavily pre-treated population was limited, suggesting that comprehensive biomarker-driven approaches may help identify patients more likely to derive clinical benefit [6]. Another first-in-human study explored oral TNO155 (batoprotafib, an SHP2 inhibitor) alone and in combination with this compound in adult patients with advanced solid tumors [6]. It is important to note that several clinical trials involving this compound have been terminated or completed, with some halted for business reasons rather than safety concerns [6]. The development of this compound as a standalone third-generation EGFR TKI has been deprioritized, with current research focus shifting toward combination strategies [1]. These research directions highlight the evolving understanding of resistance mechanisms and the need for rational combination therapies in EGFR-mutant NSCLC.
The following diagram illustrates the key experimental workflows for evaluating this compound in preclinical models:
Figure 2: Preclinical Evaluation Workflow for this compound. Comprehensive assessment includes in vitro biochemical and cellular assays coupled with in vivo pharmacokinetic and efficacy studies.
This compound represents a promising third-generation EGFR TKI with compelling preclinical and clinical data supporting its continued investigation in EGFR-mutant NSCLC. The established recommended phase 2 dose of 150 mg once daily provides a favorable balance between efficacy and tolerability, with a distinct safety profile characterized primarily by manageable dermatologic adverse events. The mutant-selective targeting strategy employed by this compound, sparing wild-type EGFR, offers potential advantages in reducing dose-limiting toxicities while maintaining potent activity against both sensitizing and resistance T790M mutations. The experimental protocols outlined provide comprehensive methodologies for further investigating this compound's mechanism of action, efficacy, and potential combination strategies in various research settings.
While the development of this compound as a standalone agent has been deprioritized in favor of other third-generation EGFR TKIs that reached regulatory approval first, the compound continues to provide valuable insights for the field. The research approaches and combination strategies explored with this compound inform broader understanding of resistance mechanisms and therapeutic opportunities in EGFR-mutant NSCLC. Ongoing research focusing on rational combination approaches, particularly with immunotherapeutic agents and other targeted therapies, may unlock additional clinical utility for this compound or inform the development of next-generation EGFR inhibitors. The compound remains a valuable tool for probing EGFR biology and resistance mechanisms in preclinical models, contributing to the continued evolution of targeted therapy approaches in oncology research.
This compound (EGF816) is a third-generation, irreversible, mutant-selective epidermal growth factor receptor tyrosine kinase inhibitor (EGFR TKI) currently in development for the treatment of EGFR-mutant non-small cell lung cancer (NSCLC). As a covalent inhibitor, it selectively targets EGFR with activating mutations (ex19del, L858R) and the resistance mutation T790M while sparing wild-type EGFR, which may result in an improved toxicity profile compared to non-selective EGFR inhibitors [1]. This specificity makes it a valuable candidate for overcoming T790M-mediated resistance that develops after treatment with first- and second-generation EGFR TKIs.
This compound is administered orally at a recommended phase 2 dose (RP2D) of 150 mg once daily and has demonstrated promising clinical activity in treatment-naive and pretreated EGFR-mutant NSCLC patients, including those with central nervous system (CNS) metastases [2] [3]. These application notes provide detailed protocols and data summaries to support researchers and drug development professionals in their preclinical and clinical investigations of this compound.
This compound possesses distinct molecular properties that contribute to its pharmacological activity:
This compound functions as a covalent, irreversible inhibitor that forms a covalent bond with cysteine 797 (Cys797) in the ATP-binding pocket of mutant EGFR. It demonstrates selective potency against EGFR with sensitizing mutations (L858R, ex19del) and the resistance mutation T790M, while having reduced activity against wild-type EGFR. This selectivity is quantified by its 60-fold selectivity for mutant over wild-type EGFR in preclinical models, potentially limiting toxicity related to wild-type EGFR inhibition [4] [2].
Table 1: In Vitro Potency of this compound Against Various EGFR Mutations
| EGFR Mutation Type | Cell Line Model | IC₅₀ Value (nM) | Reference |
|---|---|---|---|
| ex19del | HCC827 | 1.52 ± 0.08 nM | [5] |
| L858R | H3255 | 6.11 ± 0.08 nM | [5] |
| L858R/T790M | NCI-H1975 | 4.18 ± 0.03 nM | [5] |
| Wild-type | HaCaT | 160.6 ± 12.8 nM | [5] |
| L858R/T790M | Biochemical assay | Kᵢ = 31 nM; Kᵢₙₐcₜ = 0.222 min⁻¹ | [1] |
The irreversible binding mechanism of this compound results in sustained inhibition of EGFR phosphorylation, contributing to prolonged target suppression even after drug clearance. Preclinical studies have demonstrated that this compound effectively inhibits cell proliferation in EGFR-mutant NSCLC cell lines, with EC₅₀ values of 9 nM (H3255), 11 nM (HCC827), and 25 nM (H1975) [1].
Diagram 1: this compound's mechanism of action involves covalent binding to mutant EGFR, selectively inhibiting downstream signaling while largely sparing wild-type EGFR.
In patient-derived xenograft models, this compound demonstrated significant tumor regression across various EGFR mutation types. The strong tumor growth inhibition observed in these models supported its further clinical development. Notably, this compound maintained potent inhibition of phospho-EGFR across multiple EGFR-mutant cell lines, with EC₅₀ values of 5 nM in H3255, 1 nM in HCC827, and 3 nM in H1975 cells [1].
The phase 1 clinical trial of this compound enrolled patients with EGFR-mutant NSCLC who had progressed after prior EGFR TKI therapy. Among 68 T790M-positive patients treated at the 150 mg once daily dose:
These results demonstrate substantial clinical activity in patients with T790M-mediated resistance to earlier-generation EGFR TKIs.
A phase 2, single-arm, open-label study evaluated this compound in treatment-naive patients with EGFR-mutant (L858R and/or ex19del) advanced NSCLC:
This compound has demonstrated meaningful clinical activity against CNS metastases, an important consideration in EGFR-mutant NSCLC where brain metastases frequently occur:
Table 2: Summary of Clinical Efficacy Across Patient Populations
| Patient Population | Study Phase | N | ORR (%) | DCR (%) | Median PFS (months) | Reference |
|---|---|---|---|---|---|---|
| T790M+, Third-line+ | Phase 1 | 68 | 50 | 84 | 9.1 | [2] |
| Treatment-naive | Phase 2 | 45 | 69 | N/R | 18.0 | [3] |
| With Brain Mets | Phase 2 | 18 | 67 | N/R | 17.0 | [3] |
The recommended phase 2 dose (RP2D) of this compound was established as 150 mg once daily, administered orally. This recommendation followed a phase 1 dose-escalation study that evaluated doses ranging from 75 mg to 350 mg once daily. Dose-limiting toxicities observed at higher doses included maculopapular rash, pneumonitis, enteritis, and acute kidney injury [5] [2].
The safety profile of this compound at 150 mg/day demonstrates a manageable toxicity spectrum:
The skin rash associated with this compound differs from the acneiform rash typical of first-generation EGFR inhibitors, presenting primarily as maculopapular rash with some cases of dermatitis acneiform.
Based on clinical trial protocols, the following dose modification strategy is recommended for management of adverse events:
Protocol for Measuring EGFR Phosphorylation Inhibition
Protocol for Cell Proliferation Assays
Patient-Derived Xenograft (PDX) Protocol
Protocol for Detecting Resistance Mutations
Diagram 2: Recommended clinical research workflow for this compound studies in EGFR-mutant NSCLC, from patient screening to endpoint assessment.
This compound represents an important research tool for several key applications in oncology drug development:
Several combination approaches have been proposed to enhance this compound efficacy and overcome resistance:
Ongoing clinical trials are evaluating these combinations, with early-phase studies showing both challenges and opportunities for improved patient outcomes.
This compound at 150 mg/day oral administration represents a promising third-generation EGFR TKI with mutant-selective targeting and demonstrated efficacy in both treatment-naive and T790M-positive EGFR-mutant NSCLC. Its favorable CNS penetration and manageable safety profile support continued investigation in combinatorial approaches and specific patient populations. The protocols and data summaries provided herein offer comprehensive guidance for researchers pursuing further development of this compound.
This protocol is derived from a published Phase 1b/2 clinical trial investigating the efficacy and safety of nazartinib plus capmatinib in patients with advanced EGFR-mutated NSCLC [1].
The trial enrolled patients into different groups based on their mutation status and prior treatment history [1]. The primary objectives for the phase 2 part were to assess the Overall Response Rate (ORR) according to RECIST v1.1 and the safety of the combination.
Table 1: Patient Groups and Key Efficacy Outcomes [1]
| Group | Prior Lines of Therapy | Mutation Status at Enrollment | Key Efficacy Results (ORR) |
|---|---|---|---|
| Group 1 | 1-3 prior lines; progressed on 1st/2nd-gen EGFR-TKI | EGFRL858R or ex19del; any T790M or MET status | 28.8% (n=52) |
| Group 2 | 0-2 prior lines; EGFR-TKI naive | de novo T790M positive; any MET status | 33.3% (n=3) |
| Group 3 | Treatment-naive | EGFRL858R or ex19del; T790M negative; any MET status | 61.7% (n=47) |
| Group 4 | 0-2 prior lines | EGFRL858R or ex19del; any T790M or MET status; taken with food | 42.9% (n=42) |
Table 2: Efficacy in Group 1 by Biomarker Status (Incl. Phase 1b RP2D patients) [1]
| Biomarker Subgroup | Overall Response Rate (ORR) |
|---|---|
| MET positive (n=24) | 45.8% |
| MET negative (n=42) | 26.2% |
| T790M positive (n=29) | 37.9% |
| T790M negative (n=34) | 32.4% |
The most common any-grade treatment-related adverse events (occurring in ≥25% of patients) were [1]:
The study concluded that the overall safety profile was acceptable, and the combination showed antitumor activity, particularly in patients with EGFR-TKI-resistant disease [1].
The rationale for this combination is to tackle a key resistance pathway to EGFR inhibition.
The diagram below illustrates this mechanism and the clinical workflow.
For researchers aiming to design preclinical or clinical studies based on this combination, the following details are critical.
Precise patient stratification is essential for success. Key inclusion criteria typically include [2] [1]:
It is important to note that while the combination with capmatinib has been clinically evaluated, the development path for this compound has shifted. According to current records, Novartis has terminated some clinical trials for this compound in NSCLC, and its development status for solid tumors is listed as "Discontinued" [6]. Therefore, this combination protocol represents a significant investigational approach, but the future development of this compound itself is uncertain.
I hope these detailed application notes and protocols are helpful for your research and development work.
This compound (EGF816) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that demonstrates mutant-selective inhibition and represents a significant advancement in targeted therapy for non-small cell lung cancer (NSCLC). As a covalent inhibitor, this compound specifically targets mutant forms of EGFR, including the classic sensitizing mutations (exon 19 deletions and L858R) and the resistance mutation T790M, while largely sparing the wild-type (WT) EGFR. This selective profile results in enhanced therapeutic efficacy alongside reduced toxicity compared to earlier generation EGFR TKIs. The irreversible mechanism of action involves covalent binding to the C797 residue within the ATP-binding pocket of EGFR, effectively blocking downstream signaling pathways even in the presence of resistance mutations.
The half-maximal inhibitory concentration (IC50) serves as a crucial quantitative parameter in preclinical drug development, representing the concentration of a compound required to inhibit a biological process or enzymatic activity by half. For this compound, IC50 determination provides valuable insights into its potency and selectivity across various EGFR mutations, enabling researchers to establish therapeutic windows and predict clinical efficacy. This application note details standardized protocols for determining this compound IC50 values through biochemical and cellular assays, complete with experimental workflows, data analysis procedures, and technical considerations to ensure reliable and reproducible results for research and development professionals.
Table 1: this compound IC50 values against various EGFR mutations in Ba/F3 cell lines [1]
| EGFR Mutation | This compound IC50 (nM) | Comparative Agents (IC50 in nM) |
|---|---|---|
| exon 19del | 66 | Osimertinib: 7.9; Afatinib: 0.6 |
| L858R | 35 | Osimertinib: 6.2; Afatinib: 0.6 |
| G719S | 91.2 | Osimertinib: 158; Afatinib: 1.5 |
| L861Q | 116 | Osimertinib: 35.8; Afatinib: 3.6 |
| A763_Y764insFQEA | 78 | Osimertinib: 24; Afatinib: <0.1 |
| exon19del+T790M | 52 | Osimertinib: 3.1; Afatinib: 146 |
| L858R+T790M | 5.1 | Osimertinib: 0.9; Afatinib: 179 |
| G719S+T790M | 77 | Osimertinib: 97; Afatinib: 34 |
| L861Q+T790M | 101 | Osimertinib: 73; Afatinib: 163 |
| WT EGFR | 1031 | Osimertinib: 516; Afatinib: 30 |
The selectivity of this compound for mutant EGFR forms is evident from the substantial difference in IC50 values between mutant and wild-type EGFR. The differential potency against T790M-mutant forms compared to wild-type EGFR demonstrates a favorable therapeutic window, which is a key advantage of third-generation EGFR inhibitors. Notably, this compound shows varying efficacy against different EGFR mutations, with particularly potent activity against L858R+T790M mutations (IC50 = 5.1 nM) and significantly reduced potency against certain exon 20 insertion mutations [1].
Table 2: this compound cellular IC50 values in human cancer cell lines [2] [3]
| Cell Line | EGFR Mutation Status | This compound IC50/EC50 (nM) | Assay Type |
|---|---|---|---|
| H1975 | L858R/T790M | 4-25 nM | Cell viability |
| H3255 | L858R | 5-9 nM | Cell viability |
| HCC827 | exon19del | 1-11 nM | Cell viability |
| HaCaT | Wild-type | 160.6 nM | pEGFR inhibition |
The variation in this compound potency across different cellular contexts highlights the importance of cellular environment in drug sensitivity. The differential between cancer cell lines and wild-type controls (HaCaT) demonstrates the mutant selectivity of this compound, which contributes to its improved toxicity profile compared to non-selective EGFR inhibitors. The EC50 values for phosphorylation inhibition are generally lower than those for cell viability, suggesting that signaling pathway inhibition occurs at lower concentrations than those required to induce significant cell death [2] [3].
Objective: To determine the enzymatic IC50 of this compound against purified EGFR kinase domains with specific mutations.
Principle: This assay measures the direct inhibition of recombinant EGFR kinase activity by this compound through quantification of ATP consumption or phosphorylation of a substrate. The covalent inhibition mechanism of this compound requires appropriate incubation times to allow for covalent bond formation with the C797 residue of EGFR.
Figure 1: Workflow for biochemical kinase inhibition assay
Protocol Details:
Recombinant Protein Preparation:
Inhibition Reaction:
Reaction Quenching:
Mass Spectrometry Analysis:
Data Analysis:
Objective: To determine the functional IC50 of this compound in cell-based systems through viability assessment and phosphorylation inhibition.
Principle: These assays evaluate this compound's ability to inhibit EGFR-mediated signaling (phosphorylation) and subsequent cellular proliferation in EGFR-driven models. The cellular context provides information on membrane permeability, intracellular metabolism, and overall functional consequences of EGFR inhibition.
Figure 2: Workflow for cellular viability and phosphorylation assays
Protocol Details - Cell Viability Assay:
Cell Culture Preparation:
Plating and Treatment:
Viability Measurement:
Phosphorylation Inhibition Assay:
Data Normalization: Convert raw measurements (luminescence, optical density) to percentage inhibition values relative to positive (no inhibition) and negative (complete inhibition) controls. The dose-response relationship typically follows a sigmoidal curve that can be modeled using four-parameter nonlinear regression.
Regression Model: % Inhibition = Minimum + (Maximum - Minimum) / (1 + 10^((LogIC50 - Log[Compound]) × Hill Slope))
Where:
Quality Control Parameters:
Mutation-Specific Potency: The IC50 values for this compound vary significantly depending on the EGFR mutation status. Researchers should interpret results in the context of specific mutations, with particular attention to the differential sensitivity between classic sensitizing mutations, T790M-containing mutations, and uncommon EGFR variants. The therapeutic window can be estimated by comparing IC50 values against mutant versus wild-type EGFR [1].
Assay-Specific Considerations:
Troubleshooting Guidance:
The protocols outlined in this application note provide standardized methods for determining this compound IC50 values across biochemical and cellular contexts. The quantitative data generated through these assays enables researchers to evaluate this compound potency and selectivity for various EGFR mutations, supporting drug development decisions and mechanism of action studies. The mutant-selective profile of this compound, particularly its enhanced potency against T790M resistance mutations while sparing wild-type EGFR, represents a significant therapeutic advantage that can be quantified through these IC50 determination methods.
These protocols facilitate predictive modeling of clinical efficacy and toxicity, as the differential IC50 values against mutant versus wild-type EGFR correlate with the therapeutic window observed in clinical settings. Furthermore, systematic IC50 determination across diverse EGFR mutations assists in identifying patient populations most likely to benefit from this compound treatment, supporting precision medicine approaches in oncology. The continued refinement of these assays contributes to the optimization of third-generation EGFR inhibitors and the development of strategies to overcome resistance mechanisms that emerge following targeted therapy.
Nazartinib is an irreversible, mutant-selective third-generation EGFR TKI. It covalently binds to the cysteine-797 residue in the ATP-binding site of EGFR, potently inhibiting EGFR signaling driven by classic activating mutations and the T790M resistance mutation while sparing wild-type EGFR to reduce off-target toxicities [1] [2].
Clinical trials demonstrate its efficacy, particularly as a first-line treatment. Key data is summarized in the table below.
| Parameter | Findings (as first-line therapy) |
|---|---|
| Study Type | Phase 2, single-arm, open-label (n=45) [3] |
| Patient Population | Treatment-naive, stage IIIB/IV EGFR-mutant NSCLC (Ex19del/L858R, or rarer mutations L861Q, G719A/S/C, S768I) [3] |
| Recommended Phase 2 Dose | 150 mg once daily [3] |
| Overall Response Rate (ORR) | 69% (as assessed by Blinded Independent Review Committee, BIRC) [3] |
| Disease Control Rate (DCR) | 91% (BIRC assessment) [3] |
| Median Duration of Response (DOR) | 25 months [3] |
| Median Progression-Free Survival (PFS) | 18 months [3] |
| Common Treatment-Related Adverse Events | Rash (71%), diarrhea (27%), pruritus (24%), dry skin (20%) [3] |
This compound also shows activity against EGFR exon 20 insertion mutations in preclinical models, with EC50 values ranging from 7 to 190 nM depending on the insertion subtype [2].
Acquired resistance to this compound can arise from heterogeneous tumor subclones. Molecular profiling via serial liquid biopsies reveals clonal dynamics [1].
The diagram below illustrates the molecular heterogeneity and evolution of resistance in a patient treated with this compound.
These protocols outline key methodologies for detecting EGFR mutations and monitoring treatment response in a research context.
This protocol is for quantitatively tracking specific mutant EGFR alleles in patient plasma, enabling monitoring of clonal dynamics [1].
This protocol is for comprehensive genomic profiling to identify co-mutations and heterogeneous resistance mechanisms [1].
I hope these detailed application notes and protocols are helpful for your research and development work.
This compound (EGF816) is a third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) that represents a significant advancement in the targeted therapy landscape for non-small cell lung cancer (NSCLC). This potent, irreversible inhibitor demonstrates mutant-selective specificity, effectively targeting both EGFR-activating mutations and the T790M resistance mutation while sparing wild-type EGFR. This selective targeting profile potentially offers an improved therapeutic window compared to earlier generation EGFR-TKIs, with reduced off-target toxicities. The strategic development of this compound addresses a critical need in NSCLC management—overcoming resistance to first- and second-generation EGFR-TKIs that inevitably develops in treated patients, often through the emergence of the T790M resistance mutation. [1] [2]
The clinical significance of this compound extends beyond its mechanism of action to its potential application across multiple treatment settings. Clinical evidence has established its efficacy both as a monotherapy and in rational combination regimens, particularly in addressing specific resistance mechanisms such as MET amplification. As NSCLC treatment becomes increasingly personalized, understanding the precise patient selection criteria for this compound becomes paramount for maximizing therapeutic efficacy while minimizing unnecessary exposure to potential adverse events. These application notes provide detailed protocols for identifying appropriate candidate populations for this compound therapy, with comprehensive guidance on biomarker assessment, clinical profiling, and treatment implementation strategies tailored to the needs of clinical researchers and drug development professionals. [2] [3]
This compound has been evaluated across multiple clinical trials, demonstrating consistent efficacy in appropriately selected patient populations. The evidence base supporting its use continues to expand, with several pivotal studies providing the foundation for understanding its clinical profile:
Phase 1 Efficacy Data: In a phase 1 study involving patients with EGFR T790M-positive NSCLC who were naïve to third-generation EGFR-TKIs, this compound demonstrated an objective response rate (ORR) of 51% and a median progression-free survival (PFS) of 9.1 months. This established the foundational efficacy profile of this compound monotherapy in the post-TKI resistance setting. [2]
Treatment-Naïve Application: A phase 2, single-arm trial investigating this compound in treatment-naive patients with EGFR-mutant NSCLC further expanded its potential application to the first-line setting, demonstrating promising activity that warrants additional investigation. [3]
Combination Therapy Approach: Research has explored this compound in combination with other targeted agents, particularly focusing on overcoming resistance mechanisms. A phase 1b/2 study evaluating capmatinib (a MET inhibitor) plus this compound demonstrated antitumor activity in patients with EGFR-mutated, MET-dysregulated NSCLC who had developed resistance to prior EGFR-TKIs. This combination approach represents a strategic advancement in addressing one of the key resistance pathways that limits the long-term efficacy of EGFR-directed therapy. [2]
Table: Key Clinical Trial Evidence for this compound in EGFR-Mutated NSCLC
| Trial Phase | Patient Population | Intervention | Key Efficacy Outcomes | Reference |
|---|---|---|---|---|
| Phase 1 | T790M+ NSCLC, naive to 3rd-gen EGFR-TKI | This compound monotherapy | ORR: 51%, median PFS: 9.1 months | [2] |
| Phase 2 | Treatment-naive EGFR-mutant NSCLC | This compound monotherapy | Promising activity (specific outcomes not detailed in sources) | [3] |
| Phase 1b/2 | EGFR-TKI resistant, MET-dysregulated NSCLC | Capmatinib + this compound | Antitumor activity demonstrated | [2] |
This compound exerts its therapeutic effects through a covalent binding mechanism that irreversibly inhibits EGFR signaling in mutant cancer cells. The drug specifically targets the ATP-binding pocket of mutant EGFR receptors, forming a covalent bond with cysteine residues near the binding site. This irreversible inhibition differentiates it from first-generation reversible EGFR-TKIs and contributes to its sustained suppression of downstream signaling pathways even in the presence of resistance mutations like T790M. [1]
The selectivity profile of this compound is a key aspect of its therapeutic value. By sparing wild-type EGFR, it potentially avoids the dose-limiting toxicities such as severe skin rash and diarrhea that often characterize earlier generation EGFR inhibitors. This selective targeting is achieved through structural modifications that optimize drug-receptor interactions specifically with mutant EGFR conformations, thereby enhancing the therapeutic index and potentially enabling higher dosing with improved tolerability. [1] [2]
Table: this compound's Targeting Profile Against EGFR Mutations
| EGFR Mutation Type | This compound Activity | Clinical Significance |
|---|---|---|
| Activating Mutations (L858R, Exon 19 deletions) | Potent inhibition | Targets primary driver mutations in NSCLC |
| T790M Resistance Mutation | Potent inhibition | Overcomes resistance to 1st/2nd generation EGFR-TKIs |
| Wild-type EGFR | Minimal inhibition | Reduced off-target toxicities (skin rash, diarrhea) |
| Exon 20 Insertion Mutations | Limited activity | Not a primary indication for this compound |
The following diagram illustrates the key resistance mechanism to early-generation EGFR-TKIs and this compound's targeted approach:
Proper patient selection is fundamental to maximizing therapeutic outcomes with this compound treatment. Based on clinical evidence and trial protocols, the following inclusion criteria identify optimal candidates:
Histologically Confirmed NSCLC: Patients must have histologically or cytologically confirmed locally advanced or metastatic NSCLC. This foundational requirement ensures diagnostic accuracy before considering targeted therapy interventions. Documented evidence of advanced disease stage (IIIB/IV) is necessary to establish appropriateness for systemic therapy rather than localized treatment approaches. [1]
EGFR Mutation Status: Presence of sensitizing EGFR mutations is an absolute requirement for this compound monotherapy. The most common sensitizing mutations include L858R point mutation and exon 19 deletions, which collectively account for approximately 85-90% of all EGFR mutations in NSCLC. For patients with acquired resistance to prior EGFR-TKIs, documentation of T790M mutation is essential, as this represents this compound's primary mechanism of action in the resistance setting. [1] [3]
Performance Status: Patients should have an Eastern Cooperative Oncology Group (ECOG) performance status of 0-2, indicating adequate functional capacity to tolerate systemic therapy. This criterion helps identify patients with sufficient organ function and overall health to derive meaningful benefit from treatment while managing potential toxicities. [1]
Measurable Disease: The presence of at least one quantifiable lesion as defined by Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 is required for objective response assessment. This enables standardized evaluation of treatment efficacy across clinical settings and facilitates comparison of outcomes with other therapeutic modalities. [1]
Comprehensive safety assessment must precede this compound initiation to minimize risks and optimize the therapeutic ratio:
Concurrent Malignancies: Exclusion of patients with active additional malignancies within a specified timeframe (typically 2-3 years) is necessary, except for appropriately treated carcinoma in situ, basal cell carcinoma, or other cancers with negligible recurrence risk. This criterion ensures that observed efficacy and safety outcomes are attributable to the targeted NSCLC population. [1]
Cardiopulmonary Complications: Patients with clinically significant uncontrolled cardiac disease or history of interstitial lung disease (ILD) should be excluded due to potential exacerbation of these conditions. Particular attention should be paid to cardiac arrhythmias requiring treatment, heart failure of New York Heart Association Class III or IV, or recent myocardial infarction within 6-12 months of treatment initiation. [1]
Hepatic and Renal Impairment: Severe hepatic dysfunction (Child-Pugh Class C) or severe renal impairment (estimated glomerular filtration rate [eGFR] <15 mL/min) or requirement for dialysis represent contraindications due to potential alterations in drug metabolism and elimination that could increase toxicity risks. [1]
Infectious Complications: Patients with active hepatitis B or C infection or known HIV infection require careful consideration due to potential immunocompromise and drug interaction concerns. While not absolute contraindications, these conditions warrant specialized management and monitoring protocols during this compound therapy. [1]
Table: Key Exclusion Criteria for this compound Therapy
| Category | Exclusion Criteria | Clinical Rationale |
|---|---|---|
| Concurrent Illness | Active additional malignancy (within 2-3 years) | Ensures accurate efficacy assessment |
| Cardiopulmonary | Uncontrolled cardiac disease, interstitial lung disease | Risk of exacerbating serious conditions |
| Organ Function | Severe hepatic (Child-Pugh C) or renal impairment (eGFR <15 mL/min) | Altered drug metabolism and elimination |
| Infectious Disease | Active hepatitis B/C, known HIV infection | Immunocompromise and drug interaction concerns |
Robust biomarker assessment forms the cornerstone of appropriate patient selection for this compound therapy. The following testing protocol ensures accurate identification of candidate patients:
Tissue Collection and Handling: Obtain adequate tumor tissue through core needle biopsy or surgical resection whenever possible. Tissue samples should be immediately placed in 10% neutral buffered formalin for 6-48 hours fixation, followed by paraffin embedding. Core biopsies are preferred over fine-needle aspiration when feasible, as they provide superior architectural preservation for histological assessment and sufficient material for multiple molecular analyses. [4]
DNA Extraction and Quality Control: Extract DNA from macrodissected or microdissected tumor areas containing at least 20% tumor cellularity to ensure adequate mutant allele detection. Use commercially available DNA extraction kits optimized for formalin-fixed paraffin-embedded (FFPE) tissue. Assess DNA quality through spectrophotometric methods (A260/A280 ratio of 1.8-2.0) and fragment analysis, with minimum DNA quantification of 10-50 ng/μL required for subsequent molecular analyses. [5]
EGFR Mutation Testing Methodology: Implement next-generation sequencing (NGS) panels covering full exonic regions of EGFR, with particular emphasis on detection of L858R, exon 19 deletions, and T790M mutations. For T790M mutation assessment in the resistance setting, consider digital droplet PCR for enhanced sensitivity when tissue availability is limited or tumor content is suboptimal. NGS testing should achieve a minimum sequencing depth of 500x, with analytical sensitivity of 1-5% for variant allele frequency detection. [5] [3]
Resistance Marker Assessment: For patients progressing on prior EGFR-TKIs, include MET amplification analysis through fluorescence in situ hybridization (FISH) or NGS-based copy number variation assessment. Define MET amplification positivity as MET/CEP7 ratio ≥2.0 or gene copy number ≥6, as these thresholds have demonstrated predictive value for response to combination therapy with MET inhibitors. [5] [2]
The following diagram outlines the key steps in the biomarker testing workflow:
The recommended phase 2 dose (RP2D) for this compound monotherapy, established through phase 1 dose-escalation studies, is 150 mg administered orally once daily. This dosage has demonstrated an optimal balance of efficacy and tolerability in clinical trials. Administration should occur at approximately the same time each day, consistently either with or without food to maintain stable pharmacokinetic profiles. For patients unable to swallow tablets whole, an alternative administration method involving tablet dissolution in water may be employed, though stability data for this approach should be verified. [1] [2]
Dose modification protocols are essential for managing treatment-related adverse events. For grade 2 toxicities that are persistent or intolerable despite supportive care, temporary interruption until resolution to grade ≤1 is recommended, followed by dose reduction to 100 mg daily. For more severe (grade ≥3) adverse events, therapy should be interrupted until resolution to grade ≤1, with resumption at 100 mg daily. Permanent discontinuation is recommended for life-threatening toxicities or inability to tolerate the 100 mg dose. Hepatic impairment requires careful consideration, with recommended dose reduction to 100 mg daily for patients with moderate hepatic impairment (Child-Pugh B), while severe hepatic impairment (Child-Pugh C) represents a contraindication due to lack of safety data. [1]
MET inhibition combination therapy represents a strategically important approach for addressing specific resistance mechanisms. The combination of capmatinib (400 mg twice daily) with this compound (100 mg once daily) has demonstrated efficacy in patients with EGFR-mutated NSCLC who developed MET amplification-mediated resistance to prior EGFR-TKIs. This combination leverages complementary mechanisms of action to simultaneously target the primary EGFR driver and the MET bypass resistance pathway. The RP2D for this combination was established through phase 1b dose-escalation studies, with particular attention to overlapping toxicities and drug-drug interaction management. [2]
Novel combination approaches continue to be explored in clinical trials, including this compound with trametinib (a MEK inhibitor) and this compound with TNO155 (an SHP2 inhibitor). Preliminary results from these studies suggest that comprehensive biomarker-driven approaches are necessary to identify patient populations most likely to derive clinical benefit from these innovative combinations. Current evidence indicates that unselected application of these combinations in heavily pretreated populations yields limited efficacy, emphasizing the importance of patient stratification based on specific resistance mechanisms. [6]
Table: this compound Dosing Regimens in Different Clinical Contexts
| Clinical Scenario | Recommended Dose | Key Considerations |
|---|---|---|
| Monotherapy | This compound 150 mg once daily | Take consistently with or without food |
| Combination with Capmatinib | This compound 100 mg once daily + Capmatinib 400 mg twice daily | Monitor for overlapping toxicities |
| Grade 2 Adverse Events | Reduce to 100 mg once daily | After interruption until resolution to grade ≤1 |
| Grade ≥3 Adverse Events | Reduce to 100 mg once daily | After interruption until resolution to grade ≤1 |
| Moderate Hepatic Impairment | 100 mg once daily | Child-Pugh Class B |
Cutaneous toxicities represent the most frequently observed adverse events with this compound therapy, though their incidence and severity are generally reduced compared to earlier generation EGFR-TKIs due to this compound's wild-type EGFR-sparing properties. A comprehensive monitoring protocol should include:
Regular dermatological assessments at each clinical visit, with documentation of rash distribution, severity (using Common Terminology Criteria for Adverse Events [CTCAE] grading), and symptomatic impact. Proactive management with non-alcohol-based emollients, topical corticosteroids (class II-III) for inflammatory components, and doxycycline or minocycline (100 mg twice daily) for papulopustular manifestations can reduce severity and improve tolerability. [1]
Gastrointestinal monitoring should focus on diarrhea incidence and severity, with patient education regarding prompt initiation of loperamide at first signs of loose stools. For persistent symptoms despite antidiarrheal management, dose interruption and reduction should be considered, along with evaluation for other causes. Regular assessment of electrolyte balance and hydration status is recommended, particularly during the first treatment cycle. [1]
Hepatic enzyme monitoring through comprehensive metabolic panels including ALT, AST, and bilirubin should be conducted at baseline, every two weeks during the first month of treatment, and monthly thereafter. For patients developing transaminase elevations >3 times the upper limit of normal, more frequent monitoring and dose modification should be implemented according to protocol-specified guidelines. [1]
Management of serious adverse events requires prompt recognition and intervention to prevent life-threatening complications:
Interstitial lung disease (ILD) represents a potentially fatal complication requiring immediate attention. Patients presenting with new or worsening respiratory symptoms (dyspnea, cough, fever) should undergo prompt radiographic evaluation with high-resolution computed tomography. Any confirmation of drug-induced ILD necessitates permanent discontinuation of this compound and initiation of corticosteroid therapy (prednisone 1-2 mg/kg/day or equivalent), with appropriate pulmonary consultation. [1]
Cardiotoxicity monitoring should include baseline and periodic electrocardiograms to assess QTc interval, particularly in patients with preexisting cardiac conditions or those taking concomitant medications known to prolong QTc interval. For QTcF interval >500 ms, temporary interruption and dose reduction upon recovery to <480 ms is recommended, with electrolyte repletion and cardiology consultation as indicated. [1]
Ocular toxicities including keratitis and dry eye syndrome have been reported with this compound therapy. Regular ophthalmologic assessments are recommended for patients experiencing visual disturbances, with prompt referral to ophthalmology for persistent symptoms. Management typically involves lubricating eye drops and, in more severe cases, temporary treatment interruption with steroid eye drops. [1]
Acquired resistance to this compound represents an inevitable challenge in advanced NSCLC management, mirroring the experience with earlier generation EGFR-TKIs. Comprehensive analysis of resistance mechanisms informs subsequent therapeutic strategies:
EGFR-Dependent Mechanisms: Secondary mutations in EGFR, including C797S mutation in the kinase domain, can disrupt covalent binding of this compound to the target receptor, restoring kinase activity despite continued TKI exposure. Loss of the T790M mutation has been observed in a subset of resistant cases, often accompanied by alternative resistance mechanisms that bypass EGFR dependency entirely. The emergence of EGFR amplification may also contribute to resistance through gene dosage effects. [3]
Bypass Pathway Activation: MET amplification represents one of the most well-characterized bypass resistance mechanisms, occurring in approximately 5-26% of EGFR-TKI resistant cases. This amplification activates downstream signaling through ERBB3/PI3K pathways, maintaining cellular survival and proliferation signals despite effective EGFR inhibition. Other bypass mechanisms include HER2 amplification, BRAF mutations, and PIK3CA mutations, each requiring distinct therapeutic approaches. [5] [2]
Histological Transformation: Small cell lung cancer transformation represents an uncommon but clinically significant resistance mechanism, occurring in approximately 3-15% of resistant cases. This transformation typically necessitates a complete shift in therapeutic approach, employing platinum-etoposide regimens standard for SCLC rather than continued EGFR-directed therapy. Re-biopsy at progression is essential to identify this transformation, as it cannot be detected through liquid biopsy approaches. [5]
Post-resistance treatment planning requires comprehensive molecular reassessment to guide appropriate therapeutic choices:
Re-biopsy Protocol: Obtain tumor tissue re-biopsy whenever feasible upon radiographic progression, prioritizing sites accessible with minimal invasiveness. Tissue should be subjected to broad molecular profiling using NGS panels covering known resistance mechanisms. When tissue biopsy is not feasible, liquid biopsy approaches using circulating tumor DNA (ctDNA) analysis provide a less invasive alternative, though with potentially reduced sensitivity for detecting certain resistance mechanisms such as histological transformation. [4] [5]
MET-Directed Combination Therapy: For patients with MET amplification-mediated resistance, the combination of capmatinib plus this compound has demonstrated clinical efficacy in phase 1b/2 trials. This approach simultaneously targets the primary EGFR driver and the MET bypass pathway, reestablishing disease control in a subset of patients. Ongoing research aims to refine patient selection criteria and optimize dosing schedules for this combination approach. [2]
Chemotherapy Integration: Following exhaustion of targeted therapy options, platinum-based doublet chemotherapy remains the standard of care, with pemetrexed maintenance in non-squamous histologies. The sequencing of chemotherapy after this compound resistance should consider prior treatment history, performance status, and cumulative toxicities. Clinical trial participation should be prioritized when available, given the limited efficacy of standard options in this setting. [3]
Table: Resistance Mechanisms to this compound and Potential Therapeutic Strategies
| Resistance Mechanism | Frequency | Detection Method | Potential Therapeutic Strategies |
|---|---|---|---|
| C797S Mutation | 10-30% | NGS (tissue or liquid biopsy) | Fourth-generation EGFR-TKIs (in development), chemotherapy |
| MET Amplification | 5-26% | FISH, NGS CNV | Capmatinib + this compound combination |
| HER2 Amplification | 2-5% | NGS, FISH | HER2-directed therapy, chemotherapy |
| Small Cell Transformation | 3-15% | Histological examination | Platinum-etoposide chemotherapy |
| BRAF Mutations | 1-3% | NGS | BRAF/MEK inhibition, chemotherapy |
This compound represents a significant therapeutic advancement in the management of EGFR-mutated NSCLC, particularly for patients developing T790M-mediated resistance to earlier generation EGFR-TKIs. The application notes and protocols detailed in this document provide a comprehensive framework for appropriate patient selection, biomarker testing, treatment implementation, and resistance management. As the landscape of targeted therapy in NSCLC continues to evolve, this compound's role may expand to include novel combination approaches and earlier lines of therapy, pending results from ongoing clinical investigations. [1] [2] [3]
Future research directions focus on optimizing combination strategies to overcome or preempt resistance development, identifying predictive biomarkers for treatment response, and refining sequencing algorithms within the broader context of EGFR-mutant NSCLC management. The integration of this compound with other targeted agents, immunotherapies, and novel modalities represents a promising approach to extending the clinical benefits achieved with EGFR-directed therapy. Continued emphasis on comprehensive molecular profiling at baseline and progression remains essential for maximizing therapeutic outcomes in this molecularly defined patient population. [2] [3] [6]
1. Compound Overview this compound (EGF816) is a novel, irreversible, third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) developed by Novartis. It selectively inhibits EGFR sensitizing mutations (ex19del, L858R) and the T790M resistance mutation while sparing wild-type EGFR. This compound forms a covalent bond with Cys797 in the ATP-binding pocket of EGFR. The recommended phase 2 dose (RP2D) was established as 150 mg taken orally once daily [1] [2].
2. Clinical Efficacy Endpoints this compound has demonstrated efficacy in both treatment-naive and pretreated patients with EGFR-mutated NSCLC. Key clinical endpoints from phase 1 and phase 2 trials are summarized below.
Table 1: Key Efficacy Endpoints from Clinical Trials of this compound Monotherapy
| Patient Population | Study Phase | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DOR) |
|---|---|---|---|---|---|
| T790M+ (post 1st/2nd-gen TKI) | Phase 1 | 50% (95% CI: 38-62) [1] | 84% (95% CI: 73-92) [1] | Information missing | Information missing |
| Treatment-Naive | Phase 2 | 69% (per BIRC assessment) [2] | 91% (per BIRC assessment) [2] | 18 months [2] | 25 months [2] |
Table 2: Efficacy in Combination Therapy (Capmatinib + this compound) Phase 1b/2 trial in patients with advanced EGFR-mutated NSCLC (RP2D: Capmatinib 400 mg bid + this compound 100 mg qd) [3]
| Patient Group | Description | Prior Lines of Therapy | ORR |
|---|---|---|---|
| Group 1 | EGFR-TKI resistant | 1-3 prior lines | 28.8% |
| Group 3 | Treatment-naive | 0 prior lines | 61.7% |
| Group 1 + Phase 1b (by biomarker) | MET+ | Information missing | 45.8% |
| Group 1 + Phase 1b (by biomarker) | T790M+ | Information missing | 37.9% |
3. Safety and Tolerability Profile The safety profile of this compound is manageable, with most adverse events being grade 1 or 2.
4. Preclinical Data and Mutation Sensitivity In vitro studies comparing EGFR-TKIs reveal mutation-related differences in sensitivity.
Table 3: In Vitro IC50 (nM) of EGFR-TKIs in Ba/F3 Cells Expressing EGFR Mutations [4]
| EGFR Mutation | Erlotinib | Afatinib | Osimertinib | This compound |
|---|---|---|---|---|
| ex19del | 73 | 0.6 | 7.9 | 66 |
| L858R | 30 | 0.6 | 6.2 | 35 |
| ex19del + T790M | 3429 | 146 | 3.1 | 52 |
| L858R + T790M | >10000 | 179 | 0.9 | 5.1 |
| G719S | 101 | 1.5 | 158 | 91.2 |
| L861Q | 410 | 3.6 | 35.8 | 116 |
| Wild-Type | 638 | 30 | 516 | 1031 |
5. Experimental Protocols In Vitro Efficacy Assessment (IC50 Determination) Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various EGFR mutations in cell lines.
Clinical Trial Design for First-Line this compound Objective: To evaluate the efficacy and safety of this compound as a first-line treatment in patients with advanced EGFR-mutant NSCLC [2].
Diagram 1: Mechanism of Action of this compound. This compound selectively and irreversibly inhibits mutant EGFR (including T790M) by covalent binding to Cys797, blocking oncogenic signaling. Its high selectivity for mutant over wild-type EGFR underpins its efficacy and reduced toxicity profile [1] [4] [5].
Diagram 2: Simplified Workflow of a First-Line this compound Clinical Trial. The diagram outlines key stages from patient screening based on EGFR mutation status through treatment intervention to primary and secondary endpoint assessment [2].
This compound represents a potent and selective third-generation EGFR-TKI with validated clinical efficacy in EGFR-mutant NSCLC, particularly in the first-line and T790M-positive settings. Its distinct mutation-specific sensitivity profile and manageable safety make it a valuable agent for targeted therapy. Further research on combination regimens and resistance mechanisms is ongoing to maximize its therapeutic potential.
Nazartinib (EGF816) is a third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) that was developed to target both sensitizing EGFR mutations and the Thr790Met (T790M) resistance mutation while sparing wild-type EGFR. This mutant-selective targeting potentially reduces off-target toxicities and improves the therapeutic window compared to earlier generation EGFR-TKIs. This compound functions as an irreversible covalent inhibitor that binds to Cys797 in the ATP-binding pocket of mutant EGFR receptors, thereby blocking downstream signaling pathways that drive tumor proliferation and survival. The preclinical profile of this compound demonstrates potent inhibition with in vitro IC50 values of 1.52 ± 0.08 nM for EGFR exon 19 deletion (del19), 6.11 ± 0.08 nM for L858R mutation, and 4.18 ± 0.03 nM for L858R/T790M mutation, while showing significantly reduced activity against wild-type EGFR (160.6 ± 12.8 nM), indicating its favorable selectivity index [1].
The development of this compound addresses a critical need in oncology therapeutics for NSCLC patients who develop resistance to first- and second-generation EGFR-TKIs, primarily mediated by the T790M mutation found in approximately 60% of resistant tumors [2]. Unlike earlier EGFR-TKIs, this compound was specifically engineered to overcome this resistance mechanism while maintaining activity against primary EGFR sensitizing mutations. The recommended phase 2 dose (RP2D) was established as 150 mg once daily based on phase 1 dose-escalation studies that evaluated safety, pharmacokinetics, and efficacy [3]. This application note provides comprehensive protocols and methodological frameworks for assessing this compound's overall response rate (ORR) in both preclinical and clinical settings, offering researchers standardized approaches for evaluating this promising therapeutic agent.
This compound has demonstrated promising efficacy in clinical trials involving patients with EGFR-mutant NSCLC. In a phase 2, single-arm, open-label study investigating first-line this compound in treatment-naive patients, the confirmed overall response rate was 69% (31 of 45 patients) as assessed by Blinded Independent Review Committee (BIRC) using RECIST 1.1 criteria. The disease control rate (DCR) in this study was notably high at 91%, indicating that the vast majority of patients derived clinical benefit from treatment [3]. The median duration of response (DOR) was 25.0 months, reflecting sustained antitumor activity, while the median progression-free survival (PFS) was 18.0 months [3]. These results are particularly significant given that 42% of patients in this trial had baseline brain metastases, a population with typically poorer prognosis.
In earlier phase 1 investigations focusing on patients with T790M-positive NSCLC who had previously received EGFR-TKI therapy, this compound demonstrated an ORR of 50% (95% CI: 38-62) among 68 patients receiving the 150 mg daily dose, with a disease control rate of 84% (95% CI: 73-92) [1]. This established the compound's activity in the resistance setting where effective treatment options were historically limited. The anticancer efficacy of this compound has also been evaluated in comparison with other EGFR-TKIs across various EGFR mutation types in preclinical models, providing insights into its mutation-specific activity profile [4].
Table 1: Overall Response Rate of this compound in Clinical Trials
| Patient Population | Study Phase | Sample Size | ORR (%) | Disease Control Rate (%) | Median PFS (months) | Reference |
|---|---|---|---|---|---|---|
| Treatment-naive EGFR-mutant NSCLC | Phase 2 | 45 | 69 | 91 | 18.0 | [3] |
| T790M-positive NSCLC (pre-treated) | Phase 1 | 68 | 50 | 84 | ~9.7 | [1] |
Table 2: Preclinical Efficacy of this compound Across EGFR Mutation Types (Ba/F3 Cell Models)
| EGFR Mutation Type | This compound IC50 (nM) | Therapeutic Window (vs. WT EGFR) | Comparative Efficacy vs. Osimertinib |
|---|---|---|---|
| Ex19del | 10-100 | Moderate | Less potent than osimertinib [4] |
| L858R | 10-100 | Moderate | Less potent than osimertinib [4] |
| Ex19del/T790M | 1-10 | Wide | Less potent than osimertinib [4] |
| L858R/T790M | 1-10 | Wide | Less potent than osimertinib [4] |
| G719S | >1000 | Narrow | Less potent than afatinib [4] |
| L861Q | >1000 | Narrow | Less potent than afatinib [4] |
| Exon 20 insertions | ~100-190 | Moderate | Similar to osimertinib [4] |
The mutation-specific efficacy of this compound has been systematically evaluated in preclinical models, revealing important patterns for researchers. In Ba/F3 cells expressing classic EGFR mutations (ex19del and L858R), this compound demonstrated potent activity, though it was less potent than osimertinib in direct comparisons. For the T790M resistance mutation, this compound showed significant activity with low nanomolar IC50 values, confirming its designed mechanism of action. However, for less common EGFR mutations such as G719S and L861Q, this compound's efficacy was substantially reduced, with IC50 values exceeding 1000 nM, suggesting limited clinical utility for these mutation types [4]. Interestingly, for EGFR exon 20 insertion mutations, which typically confer resistance to earlier generation EGFR-TKIs, this compound demonstrated moderate activity with EC50 values ranging from 7-190 nM depending on the specific insertion type, performing similarly to osimertinib in these models [4].
The assessment of this compound's efficacy endpoints in clinical trials follows standardized oncology assessment criteria to ensure consistency and comparability across studies. The primary endpoint for most this compound trials is overall response rate (ORR), which is defined as the proportion of patients with a best overall response of complete response (CR) or partial response (PR) according to RECIST 1.1 (Response Evaluation Criteria in Solid Tumors) [2] [3]. The key components of the response assessment protocol include:
Radiological Tumor Assessment: Baseline imaging (CT or MRI) of all disease sites must be performed within 28 days prior to treatment initiation. Follow-up assessments should be conducted every 6 weeks for the first 48 weeks, then every 12 weeks thereafter until disease progression. All images must be reviewed by both investigators and blinded independent review committees (BIRC) to minimize assessment bias [3].
Response Confirmation: All responses (CR or PR) must be confirmed by a subsequent assessment no less than 4 weeks after the initial response documentation to guard against overestimating durable response rates [3].
Brain Metastases Assessment: For patients with baseline brain metastases, contrast-enhanced MRI of the brain should be included in all assessment timepoints, as this compound has demonstrated significant CNS penetration and activity against brain metastases [3].
The RECIST 1.1 criteria implementation requires precise measurement of target lesions (up to 5 total, with maximum 2 per organ), non-target lesions, and the appearance of new lesions. The overall response derivation follows the RECIST 1.1 algorithm, which integrates changes in target lesions, non-target lesions, and new lesions into a comprehensive response categorization [3].
Patient selection for this compound trials relies heavily on molecular characterization of EGFR mutation status. The biomarker assessment protocol includes:
Tumor Tissue Collection: Fresh tumor biopsies or archival tissue samples (within 6 months) should be obtained prior to treatment initiation. For patients with suspected T790M-mediated resistance, re-biopsy after progression on prior EGFR-TKI therapy is mandatory to confirm T790M status [2] [3].
EGFR Mutation Testing: Local testing using CLIA-certified methods (such as PCR, NGS, or digital PCR) is acceptable for initial screening, but central laboratory confirmation is recommended for clinical trials to ensure accuracy and consistency. Testing should cover common sensitizing mutations (ex19del, L858R) and resistance mutations (T790M), as well as less common mutations (G719X, L861Q, S768I) [3].
Plasma Circulating Tumor DNA (ctDNA): For patients without accessible tumor tissue, liquid biopsy using plasma ctDNA can be used as an alternative method for EGFR mutation detection. Blood samples should be collected in specialized ctDNA collection tubes and processed within prescribed timeframes to prevent DNA degradation [3].
The following diagram illustrates the key signaling pathways targeted by this compound and the experimental workflow for efficacy assessment:
The in vitro assessment of this compound's efficacy against various EGFR mutations follows standardized cell-based assays that enable researchers to profile mutation-specific sensitivity. The following protocol details the methodology for evaluating this compound in engineered Ba/F3 cell lines:
Cell Line Preparation: Generate stable Ba/F3 cell lines expressing wild-type EGFR or specific EGFR mutations (ex19del, L858R, T790M alone and in combination, exon 20 insertions, and uncommon mutations G719S, L861Q). Use retroviral transduction with pBabe-puro vectors containing EGFR sequences, followed by selection with puromycin (1.0 μg/mL) for 14 days. Confirm expression by Western blotting with anti-EGFR antibodies and phospho-EGFR staining to verify functional activity [4].
Cell Viability Assays: Plate Ba/F3 cells in 96-well plates at a density of 2,000 cells per well in RPMI-1640 medium with 10% FBS. After 24 hours, treat cells with serial dilutions of this compound (range: 0.1 nM to 10,000 nM) in duplicate. Include positive control (afatinib 1 μM) and vehicle control (DMSO 0.1%). After 72 hours of exposure, measure cell viability using MTS assay by adding 20 μL of MTS reagent per well and incubating for 2-4 hours at 37°C. Measure absorbance at 490 nm using a plate reader [4].
IC50 Calculation: Normalize absorbance data to vehicle-treated controls (100% viability) and culture medium without cells (0% viability). Generate dose-response curves using four-parameter logistic nonlinear regression in GraphPad Prism or similar software. Calculate IC50 values from the fitted curves. Determine the therapeutic window by comparing IC50 values for mutant EGFR versus wild-type EGFR [4].
This protocol enables systematic profiling of this compound's efficacy across the spectrum of clinically relevant EGFR mutations and provides predictive data for clinical response.
The acquired resistance to this compound represents a significant clinical challenge and can be investigated using the following experimental protocol:
Generation of Resistant Cell Lines: Establish this compound-resistant clones by chronic drug exposure of sensitive EGFR-mutant cell lines (e.g., PC-9 or H1975). Start with 10 nM this compound (approximately IC20 concentration) and gradually increase concentrations stepwise over 6-9 months. Maintain parallel vehicle-treated control lines. Once resistance is established, characterize mechanisms through next-generation sequencing of the EGFR kinase domain and whole exome sequencing to identify potential resistance mutations (e.g., C797S) [5] [6].
Analysis of Bypass Pathways: Perform phospho-receptor tyrosine kinase array profiling to identify activated bypass signaling pathways in resistant cells. Validate findings through Western blotting for key signaling nodes (pERK, pAKT, pSTAT3). Investigate potential amplification events in MET, HER2, or other RTKs using droplet digital PCR or FISH [5].
Drug Combination Screening: Test the efficacy of combination therapies against established resistant lines, including this compound with MET inhibitors (capmatinib), HER2 inhibitors (poziotinib), or MEK inhibitors (trametinib). Use MTS assays as described in section 4.1 to identify synergistic combinations that may overcome resistance [5].
This systematic approach to resistance mechanism investigation enables researchers to identify potential strategies to enhance this compound's efficacy and overcome treatment limitations.
The standardized protocols outlined in this application note provide researchers with comprehensive methodologies for evaluating this compound across the drug development spectrum. These approaches have significant utility in multiple research contexts:
For preclinical investigators, the cell-based assays enable systematic profiling of this compound's mutation-specific efficacy, particularly for rare EGFR variants where clinical data may be limited. The comparative assessment framework allows direct benchmarking against other EGFR-TKIs, informing optimal drug selection strategies for specific mutation profiles. Additionally, the resistance investigation protocols facilitate mechanistic studies that can inform combination therapy development to overcome acquired resistance [4].
For translational researchers, the biomarker assessment protocols provide standardized approaches for patient stratification in clinical trials and correlative studies. The integration of tissue and liquid biopsy methods enables comprehensive monitoring of resistance development during treatment, offering insights into the dynamic evolution of EGFR-mutant tumors under therapeutic pressure [3] [5].
For clinical trialists, the response assessment methodologies ensure consistent evaluation of efficacy endpoints across studies, facilitating cross-trial comparisons and meta-analyses. The detailed documentation of assessment timing, imaging modalities, and response confirmation requirements maintains methodological rigor in clinical trial conduct [2] [3].
It is important to note that while this compound demonstrated promising efficacy in early-phase clinical trials, its development appears to have been discontinued or paused in favor of other third-generation EGFR-TKIs that advanced to later-stage development and regulatory approval [7] [1]. Nevertheless, the compound remains a valuable research tool for understanding the pharmacodynamics of mutant-selective EGFR inhibition and the mechanisms of resistance to third-generation EGFR-TKIs.
Nazartinib (also known as EGF816) is a third-generation, mutant-selective, covalent epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) [1]. It was designed to selectively inhibit both EGFR-TKI sensitizing mutations (such as exon 19 deletions and L858R) and the Thr790Met (T790M) resistance mutation, which is identified in approximately 60% of tumors that develop resistance to first- and second-generation EGFR-TKIs [1]. Its development aimed to address a significant unmet need in the treatment of NSCLC with specific EGFR mutations.
The following diagram illustrates the targeted signaling pathway and proposed mechanism of action for this compound.
This section details the clinical trial design as outlined in the identified study protocol, which serves as the basis for the intended PFS analysis [1].
Table 1: Key Trial Design Parameters
| Parameter | Description |
|---|---|
| Study Type | Prospective, Randomized, Multicenter, Open-label [1] |
| Patient Population | 78 patients with histologically diagnosed EGFR-mutated NSCLC [1] |
| Randomization | 1:1 randomization (n=39 per group) [1] |
| Intervention (Experimental) | This compound (150 mg/day, orally) [1] |
| Control | Erlotinib (150 mg/day, orally) or Gefitinib (250 mg/day, orally) [1] |
| Treatment Duration | 28-day cycles [1] |
| Planned Follow-up | At least 24 weeks [1] |
Progression-free survival is a crucial endpoint in oncology trials, defined as the time from randomization until objective tumor progression or death from any cause [2]. The Kaplan-Meier method is the standard for such time-to-event analysis, as it properly accounts for censored data—patients who have not experienced an event by the time of data cutoff or are lost to follow-up [2].
For a PFS analysis, data must be structured with the following core variables for each patient [2]:
Data should be sorted in ascending order by the "Time to Event" column before analysis [2].
The analysis involves building a calculation table. The following workflow outlines the steps for creating this table and the subsequent statistical curve.
Table 2: Kaplan-Meier Calculation Table Template
| Time (t) | Number at Risk (nᵢ) | Number of Events (dᵢ) | Interval Survival | Cumulative PFS (S(t)) |
|---|---|---|---|---|
| 0 | Total N | 0 | 1.00 | 1.00 |
| t₁ | n₁ | d₁ | (n₁ - d₁)/n₁ | 1.00 × [(n₁ - d₁)/n₁] |
| t₂ | n₂ | d₂ | (n₂ - d₂)/n₂ | S(t₁) × [(n₂ - d₂)/n₂] |
| ... | ... | ... | ... | ... |
The referenced study protocol describes a robust methodological framework for evaluating the efficacy of this compound in EGFR-mutated NSCLC [1]. The planned use of RECIST 1.1 criteria, independent review, and Kaplan-Meier analysis for PFS aligns with best practices in oncology drug development [3] [2]. However, the available public document is a protocol from 2021; it does not contain the results of the trial [4] [1]. The efficacy and safety outcomes, including the critical progression-free survival data, are not yet published in the searched literature.
Researchers should seek subsequent primary publications from this clinical trial or clinicaltrials.gov for results. The methodologies outlined here for trial design and PFS analysis remain universally applicable for assessing third-generation EGFR-TKIs like this compound.
The table below summarizes the key efficacy outcomes of this compound from a phase 2 study in treatment-naïve patients with advanced EGFR-mutant NSCLC, as assessed by a Blinded Independent Review Committee (BIRC) using RECIST 1.1 [1].
| Efficacy Parameter | Result (All Patients, n=45) | Result in Patients with Baseline Brain Metastases (n=13) |
|---|---|---|
| Overall Response Rate (ORR) | 69% (31/45 patients) | 62% (8/13 patients) |
| Disease Control Rate (DCR) | 91% (41/45 patients) | 85% (11/13 patients) |
| Median Duration of Response (DOR) | 25.3 months | Not reported |
| Median Progression-Free Survival (PFS) | 18.3 months | 16.5 months |
| Median Overall Survival (OS) | Not Reached (56% alive at 33 months) | Not reported |
The following diagram illustrates the standardized workflow for applying RECIST 1.1 criteria in clinical trials of this compound, from patient screening to response evaluation:
This section outlines the specific methodology for applying RECIST 1.1 in this compound trials, synthesized from published studies [1].
1. Patient Eligibility and Baseline Evaluation
2. Lesion Classification and Measurement
3. Treatment and Follow-up Assessments
4. Response Criteria Definitions The BIRC categorizes response based on changes in the sum of diameters (SOD) of target lesions and the status of non-target lesions:
The patent for this compound and clinical data highlight its specific use in treating CNS metastases [2]. The assessment protocol is adapted as follows:
Understanding the safety profile is crucial for clinical trial design. The table below summarizes common adverse events (AEs) associated with this compound monotherapy (150 mg) from the phase 2 study [1].
| Adverse Event (AE) | All-Grade Incidence (n=45) | Grade ≥3 Incidence |
|---|---|---|
| Rash | 64% | 7% |
| Pruritus | 44% | 0% |
| Diarrhea | 42% | 2% |
| Stomatitis | 22% | 0% |
| Blood Creatine Phosphokinase (CPK) Increase | 20% | 7% |
| Fatigue | 18% | 0% |
| Drug-Induced Pneumonitis | Not Specified | 2% (1 patient) |
Nazartinib (EGF816) represents a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that specifically targets activating EGFR mutations (L858R, exon 19 deletions) and the resistance-associated T790M mutation while sparing wild-type EGFR. This selective profile positions this compound as a promising therapeutic candidate for non-small cell lung cancer (NSCLC), particularly in cases where earlier-generation TKIs have failed due to resistance mechanisms. For researchers and drug development professionals, comprehensive monitoring protocols are essential for accurate quantification of this compound in biological matrices, assessment of its metabolic stability, and identification of structural elements that may impact its safety profile. This document provides detailed analytical methods and experimental protocols to support preclinical and clinical development of this compound, with emphasis on robust quantification techniques and metabolic characterization approaches that conserve resources while generating reliable data for informed decision-making in drug development pipelines [1].
The development of accurate monitoring protocols for this compound is particularly relevant given its current clinical status. As of 2024, this compound remains under investigation in Phase II clinical trials sponsored by Novartis for NSCLC, with additional studies exploring its potential in combination therapies with other targeted agents such as capmatinib and trametinib [2]. The compound has demonstrated clinically significant anti-tumor activity in patients with EGFR-mutant NSCLC, including those with challenging clinical presentations such as brain metastases. In a phase I clinical study involving 180 patients with EGFR-mutant NSCLC, this compound achieved a confirmed objective response in 51% of evaluable patients and disease control in 89%, with a median duration of response of 11.0 months and median progression-free survival of 9.1 months [3]. These clinical benefits underscore the importance of reliable laboratory monitoring parameters to optimize therapeutic outcomes and manage potential adverse effects.
The development and validation of a reliable ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is fundamental for accurate quantification of this compound in biological matrices. This methodology offers significant advantages over traditional HPLC techniques, including enhanced sensitivity, reduced analysis time, and minimized interference from endogenous compounds or metabolites. The validated UPLC-MS/MS method for this compound employs an isocratic mobile phase system with a remarkably short elution time of approximately 1 minute, significantly improving analytical throughput for high-sample-volume studies. The method utilizes a reduced flow rate of 0.4 mL/min with low concentrations of acetonitrile, contributing to its environmentally friendly attributes by reducing solvent consumption [1].
For researchers implementing this methodology, the sample processing protocol involves protein precipitation extraction of this compound from human liver microsomes (HLMs), with subsequent analysis using a tandem mass spectrometer equipped with an electrospray ionization source operating in positive ion mode. The mass transitions should be optimized for this compound specific to the instrument configuration, with careful attention to collision energy and source parameters. The isocratic elution approach eliminates the need for complex gradient optimization, making the method particularly suitable for transfer between laboratories while maintaining reproducibility [1].
The UPLC-MS/MS method for this compound quantification has undergone comprehensive validation according to US Food and Drug Administration (FDA) bioanalytical method validation guidelines. The method demonstrates exceptional sensitivity with a lower limit of quantification (LLOQ) of 0.39 ng/mL, enabling reliable detection of this compound at low concentrations expected in metabolic stability studies or therapeutic drug monitoring scenarios. The calibration curve exhibits linearity over a broad concentration range from 1 to 3000 ng/mL, with a coefficient of determination (r²) typically exceeding 0.99, indicating excellent relationship between analyte concentration and detector response [1].
Table 1: Validation Parameters for this compound UPLC-MS/MS Assay
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linear Range | 1-3000 ng/mL | r² ≥ 0.99 |
| LLOQ | 0.39 ng/mL | Signal-to-noise ≥5:1 |
| Intra-day Accuracy | -2.78% to 7.10% | ±15% of nominal value |
| Inter-day Accuracy | -4.33% to 4.43% | ±15% of nominal value |
| Intra-day Precision | ≤7.10% RSD | ≤15% RSD |
| Inter-day Precision | ≤4.43% RSD | ≤15% RSD |
| Elution Time | ~1 minute | - |
The accuracy and precision profiles of the method meet rigorous validation standards, with inter-day accuracy ranging between -4.33% and 4.43%, and intra-day accuracy between -2.78% and 7.10%. The precision data, expressed as relative standard deviation (RSD), falls within acceptable limits for both intra-day (≤7.10%) and inter-day (≤4.43%) measurements. These validation parameters confirm that the method is sufficiently robust and reproducible for application in various research settings, including metabolic stability assessment, drug-drug interaction studies, and therapeutic drug monitoring protocol development [1].
Assessment of metabolic stability is a critical component in the preclinical evaluation of this compound, providing essential data for predicting in vivo clearance and guiding dosage regimen design. The experimental protocol involves incubation of this compound with pooled human liver microsomes (HLMs) supplemented with NADPH as a cofactor, followed by quantification of parent compound depletion over time using the validated UPLC-MS/MS method. The intrinsic clearance (Clint) and in vitro half-life (t₁/₂) are then calculated from the exponential decay curve of this compound concentration, providing key parameters for extrapolation to in vivo metabolic characteristics [1].
Table 2: Metabolic Stability Parameters of this compound in Human Liver Microsomes
| Parameter | Value | Interpretation |
|---|---|---|
| In Vitro Half-Life (t₁/₂) | 17.44 minutes | Moderate metabolic lability |
| Intrinsic Clearance (Clint) | 46.48 mL/min/kg | High extraction ratio |
| Hepatic Clearance Prediction | High | Potential for significant first-pass metabolism |
| Recommended Dosing Strategy | Multiple daily dosing | Based on moderate half-life |
The experimental protocol for metabolic stability assessment should be conducted under linear conditions with respect to microsomal protein concentration and incubation time. Typical incubation mixtures contain 0.5-1.0 mg/mL microsomal protein, 1 µM this compound, and an NADPH-generating system in phosphate buffer (pH 7.4). Reactions are initiated by addition of the NADPH-generating system after a pre-incubation period and maintained at 37°C with gentle agitation. Aliquots are collected at predetermined time points (e.g., 0, 5, 10, 20, 30, and 60 minutes) and the reaction is terminated by transferring to pre-chilled acetonitrile containing appropriate internal standard. The samples are then processed and analyzed using the UPLC-MS/MS method described in Section 2.1 [1].
The translation of in vitro metabolic stability data to in vivo pharmacokinetic parameters requires application of appropriate physiological models. For this compound, researchers can employ three primary models for in vitro-in vivo extrapolation (IVIVE): the venous equilibrium (well-stirred) model, the dispersion model, and the parallel tube model. Each offers distinct advantages and limitations in predicting hepatic clearance from microsomal incubation data. Based on the observed intrinsic clearance of 46.48 mL/min/kg, this compound is classified as a compound with high hepatic extraction, suggesting that its clearance is blood flow-dependent rather than enzyme activity-limited [1].
The metabolic stability data indicates that this compound exhibits moderate metabolic lability with an in vitro half-life of 17.44 minutes in HLMs. This profile suggests that the compound may undergo significant first-pass metabolism following oral administration, potentially impacting its bioavailability. The high intrinsic clearance value further supports the need for careful consideration of dosing strategies in clinical applications, possibly favoring multiple daily dosing regimens to maintain therapeutic concentrations throughout the dosing interval. These findings also highlight the importance of investigating potential drug-drug interactions, particularly with strong inhibitors or inducers of cytochrome P450 enzymes involved in this compound metabolism [1].
The application of in silico screening tools represents a resource-efficient strategy for identifying potential metabolic liabilities and structural alerts early in the drug development process. For this compound, comprehensive computational analysis has been conducted using the StarDrop software package, which incorporates both the P450 module for metabolic lability prediction and DEREK (Deductive Estimation of Risk from Existing Knowledge) for structural alert screening. The P450 module evaluates compound lability through the calculation of a composite site lability (CSL) value, with lower values indicating greater metabolic stability. This computational approach allows researchers to prioritize experimental efforts and guide structural optimization strategies before committing to extensive laboratory investigations [1].
The DEREK software analysis of this compound has identified key structural elements associated with potential metabolic bioactivation and toxicity concerns. Specifically, the screening highlights the dimethylamino-butenoyl moiety as a region of particular interest, with the carbon atom bridging the unsaturated conjugated system and the aliphatic linear tertiary amine representing a potential site for metabolic activation. This bioactivation center may lead to the formation of reactive metabolites capable of covalently modifying cellular macromolecules, potentially contributing to the adverse effects observed in clinical settings, including diarrhea, pruritus, and rash. These computational findings align with experimental observations from metabolic incubation studies, validating the utility of in silico approaches in this compound characterization [1].
Based on the structural alert identification, researchers can pursue targeted molecular modifications to improve the metabolic stability and safety profile of this compound derivatives. The computational data suggest that strategic alterations to the dimethylamino-butenoyl moiety may significantly enhance metabolic stability without compromising the compound's potent inhibition of mutant EGFR. Such modifications could include incorporation of metabolic blocking groups, reduction of unsaturation to prevent formation of reactive intermediates, or bioisosteric replacement of the tertiary amine functionality. These structure-based optimization approaches can be guided by computational predictions of metabolic lability, enabling a more efficient drug design cycle with reduced reliance on extensive synthetic chemistry and biological testing efforts [1].
The integration of in silico screening with experimental validation has demonstrated significant efficiency in resource utilization for this compound characterization. By employing computational tools to identify potential metabolic soft spots and structural alerts early in the investigation process, researchers can focus their experimental efforts on the most relevant aspects of compound behavior, thereby reducing both time and resource investments. This integrated approach exemplifies the modern paradigm in drug development, where computational predictions and experimental observations work synergistically to generate comprehensive compound understanding while optimizing resource allocation [1].
The translation of analytical data to clinical applications requires careful consideration of efficacy and safety monitoring parameters. In phase I clinical studies of this compound involving 180 patients with EGFR-mutant NSCLC, the recommended phase 2 dose was established at 150 mg administered orally once daily. Clinical monitoring revealed that 51% of evaluable patients achieved confirmed objective response, with disease control observed in 89% of patients with EGFR Thr790Met-positive tumors who were naive to third-generation EGFR TKIs. The median duration of response was 11.0 months, with median progression-free survival of 9.1 months, providing important benchmarks for therapeutic efficacy expectations [3].
Safety monitoring across the dose range (75-350 mg once daily) identified characteristic adverse events associated with this compound treatment, including rash (64%), pruritus (20%), and diarrhea (19%), with most events being mild to moderate in severity. Notably, the incidence of rash observed with this compound was lower than that typically associated with first-generation EGFR TKIs, consistent with its wild-type EGFR-sparing properties. These clinical observations correlate with the structural alert identification discussed in Section 4, emphasizing the importance of integrated analytical and clinical monitoring to fully characterize the compound's therapeutic profile. Clinical laboratory monitoring should include regular assessment of hepatic function tests, given the relatively high hepatic clearance predicted from metabolic stability studies [3].
Therapeutic monitoring of this compound requires special consideration in particular patient populations, especially those with central nervous system (CNS) metastases. Preclinical and clinical evidence suggests that this compound demonstrates meaningful penetration of the blood-brain barrier, with activity against CNS metastases observed in clinical trials. In the phase I study, among 45 patients with detectable brain metastases at baseline, 16% showed resolution of brain lesions during treatment with this compound [3]. This finding is further supported by a dedicated patent application claiming the use of this compound for treating CNS metastasis, brain metastasis, and leptomeningeal metastasis resulting from EGFR-mutant NSCLC [4].
For researchers designing clinical trials or therapeutic monitoring protocols for this compound, specific attention should be directed to patients with CNS involvement. Monitoring should include regular radiographic assessment of CNS lesions using modified RECIST 1.1 criteria, with particular emphasis on standardized evaluation by central neuro-radiologists. The potential for this compound to control or prevent CNS metastases represents a significant therapeutic advantage, as CNS progression remains a challenging clinical problem in EGFR-mutant NSCLC. This application highlights the importance of developing sensitive and specific analytical methods capable of quantifying this compound in various biological matrices, including cerebrospinal fluid, to fully characterize its distribution into sanctuary sites [4].
The comprehensive laboratory monitoring parameters and analytical protocols detailed in this document provide researchers with essential tools for the characterization and quantification of this compound in both preclinical and clinical settings. The validated UPLC-MS/MS method offers a rapid, sensitive, and environmentally friendly approach for this compound quantification in biological matrices, with performance characteristics suitable for application in metabolic stability assessments, therapeutic drug monitoring, and drug-drug interaction studies. The integration of in silico screening tools such as StarDrop's P450 module and DEREK structural alert system with traditional experimental approaches demonstrates a modern, resource-efficient strategy for compound characterization that can guide structural optimization efforts to improve metabolic stability and safety profiles.
The metabolic stability data indicating moderate lability and high intrinsic clearance for this compound, coupled with clinical observations of efficacy in difficult-to-treat populations including patients with CNS metastases, position this third-generation EGFR TKI as a promising therapeutic candidate for EGFR-mutant NSCLC. As clinical development continues, with several phase I and II trials ongoing or recently completed, the analytical methods and monitoring parameters described herein will remain essential tools for researchers seeking to optimize the therapeutic potential of this compound either as monotherapy or in combination with other targeted agents. The protocols outlined provide a foundation for standardized assessment across research laboratories, facilitating comparison of results and accelerating the development of this promising oncology therapeutic.
This compound (EGF816) is a novel, third-generation, irreversible epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) that exhibits mutant-selective inhibition of EGFR sensitizing mutations and the Thr790Met (T790M) resistance mutation. As an orally available covalent inhibitor, this compound selectively targets mutant forms of EGFR while largely sparing wild-type EGFR, which may potentially reduce off-target toxicities such as skin rash and diarrhea commonly associated with earlier generation EGFR-TKIs. [1] [2] The preclinical profile of this compound demonstrates potent inhibition with an in vitro IC50 of 1.52 ± 0.08 nM for del19 (HCC827), 6.11 ± 0.08 nM for L858R (H3255), 4.18 ± 0.03 nM for L858R/T790M (NCI-H1975), and 160.6 ± 12.8 nM for wild-type (HaCaT), indicating its strong selectivity for mutant EGFR forms over wild-type. [2]
The clinical development program for this compound has encompassed multiple phase 1 and phase 2 trials investigating its efficacy as both monotherapy and in combination with other targeted agents. Unlike osimertinib, which received FDA approval for first-line treatment of EGFR-mutant NSCLC in 2018, this compound remains an investigational agent. [3] Current research focuses on its potential in treatment-naive EGFR-mutant NSCLC and in overcoming resistance mechanisms that develop after first- and second-generation EGFR-TKIs. The developmental status of this compound has evolved through clinical trials assessing its safety, tolerability, and efficacy across different patient populations with EGFR-mutant NSCLC. [2] [3]
Table: this compound Clinical Development Overview
| Development Aspect | Specifications | References |
|---|---|---|
| Drug Class | Third-generation, irreversible, mutant-selective EGFR-TKI | [1] [2] |
| Mechanism of Action | Covalent binding to Cys797 of EGFR; selective for sensitizing mutations and T790M resistance mutation | [1] [2] |
| Recommended Phase 2 Dose | 150 mg once daily (tablets or capsules) | [2] [3] |
| Key Targeted Mutations | EGFR ex19del, L858R, T790M, and other rare activating mutations (L861Q, G719X, S768I) | [4] [3] |
| Development Status | Investigational (not approved for clinical use) | [3] |
The clinical investigation of this compound has followed a structured developmental pathway with clearly defined phases. The initial phase 1 trial (NCT02108964) employed a dose-escalation design to determine the maximum tolerated dose (MTD) and recommended phase 2 dose (RP2D). Interestingly, while the MTD was not formally reached during dose escalation, the RP2D was established at 150 mg daily based on the overall safety profile and pharmacokinetic data. Dose-limiting toxicities observed during this phase included maculopapular rash and pneumonitis at the 150 mg dose level, with additional DLTs observed at higher doses. [2] [3]
The subsequent phase 2 expansion adopted a single-arm, open-label design to evaluate the efficacy of this compound in treatment-naive patients with EGFR-mutant advanced NSCLC. This trial design was selected to provide preliminary evidence of clinical activity in the first-line setting while continuing to monitor safety in a more homogeneous population. The primary endpoint focused on overall response rate (ORR) as determined by blinded independent review committee (BIRC) assessment using RECIST 1.1 criteria, while secondary endpoints included duration of response (DOR), progression-free survival (PFS), overall survival (OS), and characterization of the safety profile. [3]
The target population for this compound trials consisted of patients with histologically confirmed, locally advanced or metastatic NSCLC (stage IIIB/IV) with documented EGFR activating mutations. The sample size consideration for the phase 2 portion was 45 patients, which provided sufficient power for preliminary efficacy assessment while facilitating safety evaluation in a focused population. [3] The statistical analysis plan incorporated time-to-event analyses using the Kaplan-Meier method for PFS and OS, with categorical variables analyzed using Pearson Chi-square tests and continuous variables assessed using appropriate parametric or non-parametric tests based on distribution. [5]
For combination therapy trials, such as the phase 1b/2 study of this compound with capmatinib (INC280, a MET inhibitor), the design incorporated both dose-finding and expansion cohorts to evaluate the safety and efficacy of the combination in patients with EGFR-mutant NSCLC who had developed resistance to prior EGFR-TKIs. This adaptive trial design allowed for evaluation of multiple patient populations with different resistance mechanisms within a single protocol framework. [4]
The patient selection criteria for this compound trials were carefully designed to identify the appropriate population likely to benefit from treatment while ensuring patient safety. The key inclusion criteria across this compound clinical trials consistently required histological confirmation of locally advanced or metastatic NSCLC (stage IIIB/IV) with documented EGFR sensitivity mutations. [5] [4] [3]
Table: Comprehensive Inclusion Criteria for this compound Trials
| Criterion Category | Specific Requirements | Applicable Trials/Phases |
|---|---|---|
| Diagnosis | Histologically/cytologically confirmed locally advanced or metastatic NSCLC (stage IIIB/IV) | All phases [5] [4] [3] |
| EGFR Mutation Status | Documented EGFR L858R and/or ex19del, or other rare activating mutations (L861Q, G719X, S768I); de novo T790M mutation in specific cohorts | All phases [4] [3] |
| Disease Status | Measurable disease according to RECIST v1.1 | All phases [5] [4] [3] |
| Prior Therapy | Treatment-naive (1L studies) or progressed on prior EGFR-TKI (later-line studies) | Phase-specific [4] [3] |
| Performance Status | ECOG performance status 0-1 (0-2 in some phase 1 studies) | All phases [5] [4] [3] |
| Organ Function | Adequate bone marrow, hepatic, and renal function | All phases [5] [4] |
| Virology | Screening for HBV/HCV with appropriate management; HIV testing in some combination trials | All phases [4] |
| Age and Consent | Age ≥18 years and willingness to provide written informed consent | All phases [5] [4] [3] |
The mutation specificity varied across different trial cohorts, with some focusing specifically on T790M-positive patients after progression on first-generation EGFR-TKIs, while others enrolled treatment-naive patients with classic EGFR sensitizing mutations. The performance status requirement was typically ECOG 0-1, though some early-phase trials allowed ECOG 0-2. [5] [4] [3] All patients were required to have adequate organ function, including bone marrow (absolute neutrophil count ≥1.5×10^9/L, platelets ≥100×10^9/L, hemoglobin ≥9 g/dL), hepatic (total bilirubin ≤1.5×ULN, AST/ALT ≤2.5×ULN or ≤5×ULN for patients with liver metastases), and renal function (serum creatinine ≤1.5×ULN or calculated creatinine clearance ≥50 mL/min). [5] [4]
The exclusion criteria for this compound trials were designed to mitigate specific risks associated with EGFR inhibition and to ensure patient safety. The most significant exclusion factors across trials included the presence of interstitial lung disease (ILD) or interstitial pneumonitis, given the potential risk of drug-induced pneumonitis with EGFR inhibitors. [5] [4] Additionally, patients with symptomatic brain metastases were typically excluded unless neurologically stable and not requiring increasing steroid doses. [4]
Cardiovascular exclusion criteria encompassed clinically significant uncontrolled cardiac disease, including recent myocardial infarction, unstable angina, congestive heart failure, or uncontrolled arrhythmias within specified timeframes before study entry. [5] [4] Patients with severe hepatic impairment (Child-Pugh C) or severe renal impairment (eGFR <15 mL/minute) or requiring dialysis were also excluded. [5]
The virology-related exclusions required careful attention, particularly regarding hepatitis B and C. Patients with active hepatitis B (HBsAg positive or HBV-DNA positive) were excluded unless they were willing and able to take antiviral prophylaxis. Similarly, patients with hepatitis C (HCV Ab positive with detectable HCV-RNA) were generally excluded. [5] [4] For combination trials with immunomodulatory agents, patients with known HIV seropositivity were excluded. [4]
Additional exclusion criteria included concomitant malignancies (except adequately treated non-melanoma skin cancer, in situ carcinomas, or other cancers with disease-free survival ≥3 years), prior transplant history (bone marrow or solid organ), and use of concomitant immunosuppressive agents or chronic corticosteroids (with exceptions for controlled brain metastases, topical applications, inhaled sprays, or local injections). [5] [4]
The administration protocol for this compound across clinical trials specified oral once-daily dosing at 150 mg, which was established as the recommended phase 2 dose based on phase 1 safety and pharmacokinetic data. [2] [3] Treatment continued until disease progression, unacceptable toxicity, or patient withdrawal from the study. The dose modification guidelines provided specific protocols for managing adverse events, particularly class-effects of EGFR inhibitors such as rash and diarrhea.
For skin-related toxicities, the protocol typically recommended prophylactic management with moisturizers, topical steroids, and doxycycline. For grade ≥2 skin reactions, temporary interruption of this compound was recommended until resolution to grade ≤1, followed by dose reduction according to predefined schemes. [2] [3] Similarly, for diarrhea, proactive management with loperamide was recommended, with dose modifications for persistent or severe cases. The dose reduction scheme generally followed a stepwise approach: first reduction to 100 mg daily, second reduction to 50 mg daily, and if further reduction was required, permanent discontinuation. [2]
The assessment schedule included regular clinic visits with physical examination, vital signs, laboratory tests (hematology, serum chemistry, urinalysis), and periodic imaging studies (CT or MRI) typically every 6 weeks during the first 24 weeks, then every 9 weeks thereafter. [5] [3] ECG and cardiac monitoring were performed based on individual patient risk factors and trial requirements.
The efficacy assessment protocol mandated tumor evaluations according to RECIST 1.1 criteria performed by both investigators and blinded independent review committees (BIRC) to minimize assessment bias. [5] [3] The key efficacy parameters included:
The safety assessment protocol included continuous monitoring of adverse events (AEs) using CTCAE version 4.03 or later, with special attention to known class-effects of EGFR inhibitors. [5] [3] Specific monitoring protocols were implemented for cutaneous reactions, gastrointestinal toxicities, hepatic function, and pulmonary symptoms that might indicate drug-induced pneumonitis. For patients with baseline brain metastases, regular CNS imaging and neurological assessments were performed to evaluate intracranial efficacy. [3]
The clinical efficacy of this compound has been evaluated across multiple trial populations. In the phase 2 study of treatment-naive patients with EGFR-mutant NSCLC (n=45), this compound demonstrated an objective response rate of 69% as assessed by BIRC, with a disease control rate of 91%. The median duration of response was 25.0 months, and median progression-free survival was 18.0 months. At a median follow-up of 30 months, the median overall survival had not been reached, with 56% of patients alive at 33 months. [3]
Notably, efficacy was also observed in patients with central nervous system (CNS) metastases. In the subset of patients with baseline brain metastases (n=13), the intracranial objective response rate was 54%, demonstrating meaningful CNS activity. The intracranial disease control rate in this population was 92%, suggesting that this compound effectively controls CNS disease in a majority of patients. [3]
In earlier phase 1 evaluations focusing on patients with T790M-positive NSCLC who had progressed on prior EGFR-TKIs, this compound demonstrated an objective response rate of 50% (95% CI: 38-62) and disease control rate of 84% (95% CI: 73-92) at the 150 mg daily dose. The estimated progression-free survival in this population was 9.7 months, which is comparable to other third-generation EGFR-TKIs in similar settings. [2]
Table: Efficacy Results of this compound in Clinical Trials
| Efficacy Parameter | Phase 1 (T790M+) | Phase 2 (Treatment-Naive) | Phase 2 (CNS Mets) |
|---|---|---|---|
| Objective Response Rate | 50% (95% CI: 38-62) | 69% (BIRC assessment) | 54% (intracranial) |
| Disease Control Rate | 84% (95% CI: 73-92) | 91% | 92% (intracranial) |
| Median Duration of Response | Not reported | 25.0 months | Not reported |
| Median Progression-Free Survival | 9.7 months | 18.0 months | Not reported |
| Overall Survival | Not reported | Not reached (56% at 33 months) | Not reported |
The safety profile of this compound has been characterized across clinical trials involving over 200 patients. The most common treatment-related adverse events included skin rash (53.9-57%), diarrhea (36.8-37%), pruritus (34.2%), dry skin (25%), and stomatitis (24.3%). [2] [3] The majority of these adverse events were grade 1-2 in severity, with grade 3-4 events being less common.
The most frequent grade 3-4 adverse events included maculopapular rash (15%), urticaria (2.6%), diarrhea (2%), stomatitis (2%), and fatigue (2%). [2] The management of cutaneous toxicities represented a significant aspect of patient care during this compound treatment, typically requiring prophylactic skin care regimens and prompt intervention at the first sign of skin reactions.
Serious but less common adverse events included pneumonitis (one case at 150 mg daily dose) and hepatitis B reactivation (two cases, including one fatal case of hepatic failure). [2] These events highlight the importance of careful screening for hepatitis B and C prior to treatment initiation and vigilant monitoring for pulmonary symptoms during therapy.
The discontinuation rate due to adverse events in the phase 2 study was 11%, indicating generally manageable toxicity profile at the recommended dose of 150 mg daily. [3] The dose reduction rate due to adverse events was 16%, primarily due to skin-related toxicities. [2] [3]
The biomarker development for this compound has focused on identifying molecular predictors of response and resistance. The key biomarker inclusion criteria for this compound trials primarily involve EGFR sensitizing mutations (ex19del, L858R) and the T790M resistance mutation. [1] [4] Additional rare EGFR mutations such as L861Q, G719X, and S768I have also been included in some trials based on preclinical data suggesting sensitivity to EGFR inhibition. [4] [3]
Research efforts are ongoing to understand the mechanisms of resistance to this compound, which may involve MET amplification, HER2 amplification, BRAF mutations, or small cell transformation. [2] The analysis of baseline and post-progression tissue and liquid biopsies has been incorporated into clinical trials to identify novel resistance mechanisms and guide subsequent therapy development.
The pharmacodynamic assessments in this compound trials have included evaluation of phosphorylation status of EGFR downstream signaling markers, such as pERK, in paired tumor biopsies collected at baseline and during treatment. [6] These analyses help confirm target engagement and inform on the biological effects of this compound in the clinical setting.
The combination strategy for this compound has been explored in several clinical trials, most notably with capmatinib (INC280, a MET inhibitor) and TNO155 (an SHP2 inhibitor). The phase 1b/2 study of this compound plus capmatinib (NCT02323126) was designed to overcome MET-mediated resistance to EGFR inhibition in patients with EGFR-mutant NSCLC. [4]
The eligibility criteria for combination trials were generally more restrictive, requiring specific resistance patterns or biomarker status. For example, the combination study with capmatinib included a cohort of patients with MET amplification after progression on prior EGFR-TKIs. [4] Similarly, the combination study with TNO155 (NCT03114319) enrolled patients with advanced solid tumors, including EGFR-mutant NSCLC, to evaluate the synergy between SHP2 inhibition and EGFR blockade. [6]
The dose escalation methodology for combination trials typically followed a standard 3+3 design, with careful evaluation of overlapping toxicities and potential pharmacokinetic interactions. The primary objectives of these studies focused on establishing the recommended phase 2 dose for the combination and evaluating preliminary antitumor activity in molecularly defined populations.
Figure 1: this compound Mechanism of Action and Therapeutic Effects Pathway
This compound represents a promising third-generation EGFR TKI with demonstrated efficacy in both treatment-naive and T790M-positive EGFR-mutant NSCLC. The well-defined eligibility criteria and systematic assessment protocols outlined in this document provide researchers with a framework for the appropriate evaluation of this investigational agent in clinical trials. The safety profile of this compound is characterized by manageable cutaneous and gastrointestinal toxicities, with a low discontinuation rate at the recommended phase 2 dose of 150 mg daily.
The future development of this compound will likely focus on combination strategies with other targeted agents to overcome or prevent resistance, as well as optimization of patient selection through biomarker development. Researchers should consider the specific eligibility requirements and monitoring protocols detailed in this document when designing clinical trials involving this compound, with particular attention to the management of class-effect toxicities associated with EGFR inhibition.
The statistical methods for nazartinib clinical trials are designed to evaluate its efficacy and safety compared to other treatments.
Table 1: Planned Statistical Analysis from a Phase 3 Protocol (2021) [1] [2]
| Analysis Aspect | Planned Methodology |
|---|---|
| Software | IBM SPSS Statistics (version 24.0 or 25.0) |
| Hypothesis Testing | Two-tailed tests |
| Significance Level | P < 0.05 considered statistically significant |
| Comparison of Groups | Experimental group (this compound) vs. Control group (other chemotherapeutic agents) |
| Numerical Data (Normal Distribution) | Non-paired test (specific test not named) |
| Categorical Variables | Pearson Chi-square test |
| Time-to-Event Endpoints (PFS, OS) | Kaplan-Meier method |
| Primary Endpoint | Overall Response Rate (ORR) |
Table 2: Efficacy Endpoints from a Phase 2 Study (2022) [3]
| Endpoint | Result (Phase 2, First-Line) |
|---|---|
| Overall Response Rate (ORR) | 69% (as assessed by Blinded Independent Review Committee) |
| Disease Control Rate (DCR) | 91% |
| Median Duration of Response (DOR) | 25 months |
| Median Progression-Free Survival (PFS) | 18 months |
| Overall Survival (OS) | Median OS not reached; 56% of patients alive at 33 months |
Preclinical studies characterize this compound's efficacy by measuring the drug concentration required to inhibit 50% of cell growth (IC50). This helps estimate its therapeutic window.
Table 3: In Vitro IC50 Values (nM) of this compound in Ba/F3 Cells Expressing Various EGFR Mutations [4]
| EGFR Mutation(s) | This compound IC50 (nM) |
|---|---|
| L858R + T790M | 5.1 |
| exon19del + T790M | 52 |
| L858R | 35 |
| exon19del | 66 |
| L861Q | 116 |
| G719S | 91.2 |
| L861Q + T790M | 101 |
| G719S + T790M | 77 |
| D770_N771insNPG | 84 |
| A763_Y764insFQEA | 78 |
| Wild Type EGFR | 1031 |
Here are detailed methodologies for key experiments used to generate the preclinical data.
Protocol 1: In Vitro Assessment of EGFR-TKI Efficacy using Ba/F3 Cells [4]
The following diagrams, generated using Graphviz DOT language, illustrate the key experimental workflow and the drug's mechanism of action.
Diagram 1: In vitro workflow for assessing this compound efficacy, showing the sequence from cell line preparation to data analysis.
Diagram 2: Mechanism of action of this compound, illustrating its irreversible binding to mutant EGFR and inhibition of downstream signaling.
I hope this structured compilation of protocols and data is helpful for your research and development work. Should you require further elaboration on any specific section, please feel free to ask.
Nazartinib (EGF816) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that forms a covalent bond with the C797 residue within the ATP-binding pocket of EGFR. It was developed primarily to overcome the acquired resistance T790M mutation that emerges after treatment with first- and second-generation EGFR-TKIs in non-small cell lung cancer (NSCLC) patients. Unlike earlier generation inhibitors, this compound demonstrates selective potency against mutant EGFR forms while largely sparing the wild-type receptor, potentially reducing characteristic side effects like skin rash and diarrhea associated with wild-type EGFR inhibition [1] [2]. The therapeutic development of this compound requires robust preclinical models to accurately characterize its efficacy across the diverse spectrum of EGFR mutations found in NSCLC, from common classical mutations to rare variants and complex resistance mutation patterns.
The Ba/F3 cell line system has emerged as an indispensable tool in oncology research for evaluating the efficacy and resistance mechanisms of targeted therapies like this compound. Originally established as an interleukin-3 (IL-3)-dependent murine pro-B cell line, Ba/F3 cells undergo transformative reprogramming when transduced with driver oncogenes. Upon introduction of mutant EGFR constructs, these cells become IL-3 independent and develop oncogene dependency, creating an ideal isogenic background for evaluating mutation-specific drug sensitivity without confounding genetic variables [3]. This model system provides several advantages for drug discovery: it enables rapid generation of multiple EGFR mutant variants, offers a clean background without endogenous EGFR expression, and allows for precise correlation between specific mutations and drug responses. For these reasons, the Ba/F3 system has become a gold standard in preclinical assessment of EGFR-targeted therapies, with studies demonstrating that sensitivity data generated with Ba/F3 models correlate well with clinical responses to targeted drugs [3].
The differential sensitivity of various EGFR mutations to this compound has been systematically quantified using Ba/F3 models, revealing important patterns that inform clinical application. These efficacy measurements provide critical insights for determining which patients are most likely to benefit from this compound treatment based on their specific EGFR mutation profile.
Table 1: IC₅₀ Values (nM) of EGFR-TKIs in Ba/F3 Cells Expressing Various EGFR Mutations
| EGFR Mutation | Erlotinib | Afatinib | Osimertinib | This compound |
|---|---|---|---|---|
| exon 19del | 73 | 0.6 | 7.9 | 66 |
| L858R | 30 | 0.6 | 6.2 | 35 |
| G719S | 101 | 1.5 | 158 | 91.2 |
| L861Q | 410 | 3.6 | 35.8 | 116 |
| exon19del+T790M | 3429 | 146 | 3.1 | 52 |
| L858R+T790M | >10000 | 179 | 0.9 | 5.1 |
| G719S+T790M | >10000 | 34 | 97 | 77 |
| L861Q+T790M | >10000 | 163 | 73 | 101 |
| exon19del+T790M+C797S | 5153 | 390 | 655 | 2146 |
| L858R+T790M+C797S | 8360 | 826 | 1024 | 3834 |
| Wild-type | 638 | 30 | 516 | 1031 |
The therapeutic utility of EGFR-TKIs depends not only on their potency against mutant EGFR but also on their relative sparing of wild-type EGFR, which is responsible for dose-limiting toxicities like skin rash and diarrhea. The selectivity index (SI) represents a crucial metric for quantifying this therapeutic window, calculated as the ratio of IC₅₀ against wild-type EGFR to IC₅₀ against mutant EGFR.
Table 2: Selectivity Indices (SI) of EGFR-TKIs for Various Mutations
| EGFR Mutation | Erlotinib | Afatinib | Osimertinib | This compound |
|---|---|---|---|---|
| exon 19del | 8.7 | 50.0 | 65.3 | 15.6 |
| L858R | 21.3 | 50.0 | 83.2 | 29.5 |
| G719S | 6.3 | 20.0 | 3.3 | 11.3 |
| L861Q | 1.6 | 8.3 | 14.4 | 8.9 |
| exon19del+T790M | 0.2 | 0.2 | 166.5 | 19.8 |
| L858R+T790M | <0.1 | 0.2 | 573.3 | 202.2 |
Classical EGFR Mutations: For the classical exon 19 deletions and L858R mutations, this compound demonstrates potent activity with IC₅₀ values of 66 nM and 35 nM, respectively. While these values are higher than those observed for afatinib and osimertinib, they still represent significant potency against these common driver mutations [1] [4].
T790M Resistance Mutation: this compound shows marked efficacy against T790M-mediated resistance, particularly in the context of classical mutations. The IC₅₀ values for exon19del+T790M and L858R+T790M are 52 nM and 5.1 nM, respectively, representing a significant improvement over first-generation TKIs which largely lose efficacy against these double mutants [1] [4].
Uncommon EGFR Mutations: For the less common G719S and L861Q mutations, this compound demonstrates moderate activity with IC₅₀ values of 91.2 nM and 116 nM, respectively. However, afatinib appears to be the most potent option for these mutations with IC₅₀ values of 1.5 nM and 3.6 nM, suggesting it may be preferred for these specific variants [1].
Triple Mutations: The emergence of C797S mutations in combination with classical and T790M mutations creates substantial resistance to all currently available EGFR-TKIs, including this compound which shows IC₅₀ values exceeding 2000 nM against these triple mutants [4].
Principle: Ba/F3 cells require precise culture conditions to maintain viability and experimental reproducibility. The IL-3 dependence of parental Ba/F3 cells provides a selective system for validating oncogene transformation.
Protocol:
Principle: Introducing mutant EGFR constructs into Ba/F3 cells creates isogenic cell lines that depend on specific EGFR mutations for survival, enabling direct comparison of drug efficacy across mutation types.
Protocol:
Viral Transduction:
Validation:
Principle: The MTS assay measures cellular metabolic activity as a surrogate for viability, enabling quantification of drug sensitivity through IC₅₀ values.
Protocol:
Principle: N-ethyl-N-nitrosourea (ENU) induces random mutations in transduced Ba/F3 cells, enabling identification of potential resistance mechanisms before they emerge clinically.
Protocol:
Figure 1: EGFR Signaling Pathway and this compound Mechanism of Action. This compound irreversibly inhibits mutant EGFR by covalent binding to the C797 residue, blocking downstream signaling pathways that drive oncogenic processes.
Figure 2: Ba/F3 Cell Model Experimental Workflow. The systematic process for generating and characterizing EGFR-mutant Ba/F3 cell lines for this compound efficacy assessment.
The comprehensive IC₅₀ data reveals several clinically significant patterns that inform potential applications of this compound. The drug demonstrates its strongest activity against T790M resistance mutations in the context of classical EGFR mutations (L858R and exon 19 deletions), with IC₅₀ values in the low nanomolar range (5.1-52 nM) [1] [4]. This explains the clinical development focus on T790M-positive NSCLC after progression on first-generation EGFR-TKIs. The selectivity indices further highlight this compound's improved therapeutic window compared to earlier generation inhibitors, particularly for T790M-mutant cells where it shows 20 to 200-fold selectivity for mutant versus wild-type EGFR [1] [4].
For uncommon EGFR mutations such as G719S and L861Q, the efficacy profile of this compound is more moderate, with IC₅₀ values approximately 10-fold higher than for classical mutations. This suggests that afatinib may be preferred for these specific mutations based on its superior potency in Ba/F3 models [1]. The significant increase in IC₅₀ values for the triple mutants (including C797S) underscores a major clinical challenge and highlights the need for fourth-generation EGFR inhibitors that can overcome this resistance mechanism.
While the Ba/F3 system provides valuable insights into mutation-specific efficacy, researchers must consider several important limitations:
Expression Level Artifacts: Transduced EGFR expression levels may not accurately replicate physiological conditions in human tumors, potentially influencing drug sensitivity measurements [3].
Lack of Tumor Microenvironment: The model lacks the complex tumor microenvironment, including stromal interactions, immune components, and heterocellular signaling that influence drug responses in vivo [3].
Single Mutation Focus: Ba/F3 models typically express only the introduced EGFR mutation without the genetic heterogeneity of human tumors, potentially oversimplifying the response prediction [3].
Murine Origin Differences: Species-specific differences in signaling pathways and metabolism may affect the translation of findings to human patients [3].
To mitigate these limitations, researchers should correlate findings with patient-derived data and other model systems whenever possible. The Ba/F3 system is most valuable for initial efficacy screening and resistance mechanism identification rather than as a standalone predictor of clinical efficacy.
The Ba/F3 cell line model provides a robust and reproducible system for evaluating the efficacy of this compound against clinically relevant EGFR mutations. The data generated from these models enables informed decision-making in drug development and provides insights into optimal clinical positioning of this compound relative to other EGFR-TKIs. The comprehensive protocols outlined in this document provide researchers with standardized methods for generating reliable, reproducible data on this compound efficacy and resistance mechanisms. As the field advances, these approaches will continue to be essential for understanding and overcoming the complex resistance landscapes that emerge during targeted therapy for NSCLC.
This compound (EGF816) is a third-generation, irreversible, and mutant-selective EGFR tyrosine kinase inhibitor (TKI). It was designed to target both EGFR-sensitizing mutations (like exon 19 deletions and L858R) and the T790M resistance mutation, while sparing the wild-type EGFR to reduce off-target toxicities [1] [2] [3].
The table below summarizes key findings from clinical and preclinical studies:
| Aspect | Details |
|---|---|
| Primary Indication | Treatment-naive or pre-treated EGFR-mutant (Ex19del/L858R) advanced NSCLC [2]. |
| Key Resistance Target | EGFR T790M mutation (accounts for ~60% of resistance to 1st/2nd-gen EGFR-TKIs) [1] [4]. |
| Recommended Phase 2 Dose | 150 mg, orally, once daily [2]. |
| Clinical Efficacy (Phase 2) | Overall Response Rate (ORR): 69% Disease Control Rate (DCR): 91% Median Progression-Free Survival (PFS): 18 months [2]. | | Common Adverse Events | Rash, diarrhea (generally manageable) [2]. |
Preclinical studies using engineered cell lines help characterize the drug's efficacy. The following table compiles IC50 values (the concentration at which a drug inhibits 50% of cell proliferation) for this compound and other EGFR-TKIs across various EGFR mutations, from a study using Ba/F3 cell lines [5].
| EGFR Mutation | Erlotinib (nM) | Afatinib (nM) | Osimertinib (nM) | This compound (nM) |
|---|---|---|---|---|
| exon 19del | 73 | 0.6 | 7.9 | 66 |
| L858R | 30 | 0.6 | 6.2 | 35 |
| ex19del + T790M | 3429 | 146 | 3.1 | 52 |
| L858R + T790M | >10000 | 179 | 0.9 | 5.1 |
| G719S | 101 | 1.5 | 158 | 91.2 |
| L861Q | 410 | 3.6 | 35.8 | 116 |
| G719S + T790M | >10000 | 34 | 97 | 77 |
| L861Q + T790M | >10000 | 163 | 73 | 101 |
| Wild Type | 638 | 30 | 516 | 1031 |
This data shows that this compound is highly potent against the classic T790M-mutant isoforms while having a significantly higher IC50 for wild-type EGFR, indicating a wide therapeutic window [5]. Its activity against some uncommon mutations (G719S, L861Q) is also notable.
While exact protocols are not fully detailed in the search results, the methodologies can be inferred from the cited studies. The following diagram illustrates a general workflow for establishing in vitro models to test this compound efficacy.
Diagram 1: In vitro workflow for evaluating this compound efficacy.
The core components of this workflow are:
This compound acts through a specific biochemical mechanism, and understanding this is crucial for interpreting experimental results. The diagram below illustrates its mechanism and a common resistance pathway.
Diagram 2: this compound's mechanism and C797S resistance.
Please note the following limitations in the provided information:
To obtain the specific laboratory protocols you require, I suggest:
Does nazartinib inhibit the EGFR C797S mutation? No, this compound is ineffective against the C797S mutation. The C797S amino acid change prevents this compound from forming a crucial covalent bond with the EGFR kinase domain, which is essential for its mechanism of action [1]. This results in a significant loss of potency.
What is the efficacy profile of this compound against other EGFR mutations? this compound was designed to target classic EGFR sensitizing mutations (exon 19 deletion, L858R) and the T790M resistance mutation. The table below summarizes its in vitro efficacy (IC50 values) from a preclinical study using Ba/F3 cell models [2].
| EGFR Mutation | This compound IC50 (nM) [2] |
|---|---|
| L858R + T790M | 5.1 |
| ex19del + T790M | 52 |
| L858R | 35 |
| ex19del | 66 |
| L861Q + T790M | 101 |
| G719S + T790M | 77 |
| L861Q | 116 |
| G719S | 91.2 |
| Wild Type | 1031 |
1. Objective To establish a this compound-resistant cell line and identify the underlying resistance mechanisms, such as the C797S mutation.
2. Materials
3. Methodology This protocol is adapted from established methods for generating TKI-resistant models [5].
4. Troubleshooting Guide
| Issue | Potential Cause | Suggested Action |
|---|---|---|
| Rapid cell death upon drug exposure | Initial this compound concentration too high. | Start with a concentration 10-100x below the IC50 of the parental line and escalate very gradually. |
| No resistance developed after prolonged culture | Insufficient selective pressure; outgrowth of stromal cells. | Ensure the drug concentration is consistently maintained and increased incrementally. Use differential trypsinization to enrich for tumor cells [7]. |
| Heterogeneous resistance in the population | Polyclonal resistance. | Perform single-cell cloning to isolate pure resistant clones for consistent results. |
| C797S mutation not detected by standard NGS | Low variant allele frequency (VAF). | Use more sensitive techniques like digital PCR to detect low-frequency clones [6]. |
The following diagram illustrates the key molecular interactions of EGFR TKIs and the point of failure for this compound at the C797S mutation.
Nazartinib (EGF816) is a third-generation, irreversible, and mutant-selective EGFR tyrosine kinase inhibitor. It was designed to target EGFR-sensitizing mutations and the Thr790Met resistance mutation while sparing wild-type EGFR, which is a key differentiator from earlier generation TKIs [1] [2].
The safety profile presented below is primarily derived from a Phase 1 dose-escalation study involving 180 patients with advanced EGFR-mutant NSCLC. The most common adverse events (AEs) were generally low-grade and manageable [1].
The table below summarizes the common adverse events and suggested management strategies based on the available clinical data.
| Adverse Event | Incidence (All Grades) | Most Common Grade | Incidence (Grade 3-4) | Management & Notes |
|---|---|---|---|---|
| Rash (All types) | 62% (111/180) | Grade 1-2 | 15% (27/180) | Maculopapular rash (40%) was most frequent. Minimal dose reductions were required [1]. |
| Diarrhea | 45% (81/180) | Grade 1-2 | Information Missing | Manage with standard anti-diarrheal agents [1]. |
| Pruritus (Itching) | 39% (70/180) | Grade 1-2 | Information Missing | Often associated with rash; symptomatic management is recommended [1]. |
| Fatigue | 30% (54/180) | Grade 1-2 | Information Missing | - |
| Stomatitis | 30% (54/180) | Grade 1-2 | Information Missing | - |
| Pneumonia | Information Missing | - | 7% (12/180) | A common serious infection; monitor patients closely [1]. |
| Anaemia | Information Missing | - | 6% (10/180) | - |
The primary source of safety data is a multicenter, open-label, Phase 1 study (NCT02108964) [1].
The following diagram illustrates how this compound's mechanism of action leads to both its efficacy and characteristic adverse events, like skin rash.
Q1: What is the recommended phase 2 dose for this compound, and how was it determined? A1: The recommended Phase 2 dose is 150 mg taken orally once daily. This was determined in a Phase 1 dose-escalation study that tested doses from 75 mg to 350 mg. Although the maximum tolerated dose was not reached, 150 mg was selected as the RP2D based on the overall safety and efficacy profile [1].
Q2: What are the most common adverse events researchers should monitor in preclinical and clinical studies? A2: The most frequent AEs are dermatological and gastrointestinal. Researchers should closely monitor for:
Q3: Are there any serious adverse events or dose-limiting toxicities linked to this compound? A3: In the Phase 1 study, Grade 3-4 adverse events were reported in 55% of patients, with rash being the most common severe AE (15%). Serious adverse events suspected to be drug-related occurred in 9% of patients. Dose-limiting toxicities were observed in 3% of patients at the 150 mg, 225 mg, and 350 mg dose levels [1].
The available data from the Phase 1 trial indicates that this compound has a manageable safety profile with a low rate of dose reductions due to adverse events. Skin-related toxicities are the most prominent but are typically low-grade.
It is important to note that the most detailed safety information comes from a single Phase 1 study [1]. A later search result describes a study protocol for a prospective trial on this compound, but no results are posted, indicating that more recent or comprehensive clinical data may be limited or not yet publicly available [3].
The table below summarizes the key adverse events (AEs) associated with this compound, as reported in a Phase 1 clinical study [1].
| Adverse Event | All-Grade Incidence | Grade 3-4 Incidence | Notes |
|---|---|---|---|
| Rash (all categories) | 62% (111/180 patients) | 15% (27/180 patients) | Most common type was maculopapular rash (40%) [1]. |
| Diarrhea | 45% (81/180 patients) | Information missing | Mostly low-grade [1]. |
| Pruritus (Itching) | 39% (70/180 patients) | Information missing | - |
| Fatigue | 30% (54/180 patients) | Information missing | - |
| Stomatitis | 30% (54/180 patients) | 2% (approx) | - |
| Pneumonia | Not specified | 7% (12/180 patients) | Serious infection [1]. |
| Anemia | Not specified | 6% (10/180 patients) | Hematological toxicity [1]. |
| Hepatitis B Reactivation | Rare | Rare | Reported as a serious, suspected drug-related event, including one fatal case of hepatic failure [2] [1]. |
What is the recommended Phase 2 dose for this compound? The recommended Phase 2 dose (RP2D) was established as 150 mg taken orally once daily [2] [1]. This dose was determined after dose-limiting toxicities (including maculopapular rash and pneumonitis) were observed at higher doses (150 mg, 225 mg, and 350 mg) [2].
Is the toxicity of this compound manageable? Yes, based on the Phase 1 trial data. The study concluded that this compound has a "favourable safety profile." The most common toxicities, such as skin rash and diarrhea, were primarily low-grade (Grade 1-2) and required minimal dose reductions [1].
How does this compound's toxicity profile relate to its mechanism of action? this compound is a third-generation EGFR tyrosine kinase inhibitor designed to selectively target mutant EGFR (including T790M resistance mutation) while sparing the wild-type EGFR [1] [3]. Skin and gastrointestinal toxicities are on-target effects common to many EGFR inhibitors, as the wild-type EGFR protein plays a key role in maintaining normal skin and gut epithelium. The selective nature of this compound for mutant EGFR may contribute to its profile of being predominantly low-grade [2].
Based on the clinical data, here are the reported toxicities and suggested management strategies.
Skin-related events were the most frequently reported adverse events [1].
The following diagram illustrates how this compound selectively targets mutant EGFR to exert its anti-tumor effect, while sparing wild-type EGFR to potentially improve its toxicity profile.
This compound selectively inhibits mutant EGFR signaling pathways [2] [1] [4].
For researchers characterizing toxicity in preclinical or clinical settings, the workflow below outlines key assessment areas based on the reported data.
Key toxicity domains to monitor based on clinical trial findings [2] [1].
The recommended dose for Nazartinib in clinical studies is summarized in the following table. Please note that this information is for research reference only [1] [2].
| Dosage Form | Recommended Phase 2 Dose | Dosing Frequency |
|---|---|---|
| Tablets | 150 mg | Once daily [2] |
| Capsules | 150 mg | Once daily [2] |
For research purposes, quantitative data on this compound's potency from biochemical and cellular assays can inform experimental design. The data below, primarily from one source, illustrates its activity against various EGFR mutants [3] [4].
| Assay Type | EGFR Mutation | Potency (IC50/EC50/Ki) |
|---|---|---|
| Biochemical (Ki) | Mutant (general) | 0.031 μM [4] |
| Cellular (EC50) | L858R | 5 nM [4] |
| Cellular (EC50) | Ex19del | 1 nM [4] |
| Cellular (EC50) | L858R/T790M | 3 nM [4] |
| Cellular (IC50) | L858R/T790M | ~10 nM [3] |
| Cellular (IC50) | G719S/T790M | ~100 nM [3] |
The diagram below outlines this compound's mechanism of action as a covalent, irreversible inhibitor, which is crucial for designing relevant experiments.
Since official dose adjustment protocols are not publicly available in the search results, here are steps you can take in your research:
Q1: What are the known resistance mechanisms to Nazartinib? While clinical data on this compound-specific resistance is still emerging, resistance mechanisms are anticipated to overlap with those observed for the approved third-generation EGFR TKI Osimertinib, given their similar targets [1]. The primary on-target mechanism and other identified bypass tracks are summarized below.
Table 1: Key Resistance Mechanisms to Third-Generation EGFR TKIs like this compound
| Mechanism Category | Specific Alteration | Description | Key Supporting Evidence |
|---|---|---|---|
| On-Target EGFR Mutation | EGFR C797S Mutation | Prevents covalent binding of this compound to the kinase domain [1]. | In vitro models (Ba/F3 cells) [2]. |
| Bypass Track Activation | MET Amplification | Activates parallel survival signaling, bypassing EGFR inhibition [1]. | Clinical observations post-Osimertinib [1]. |
| Bypass Track Activation | Mutated PIK3CA | Activates PI3K/AKT downstream signaling pathway [3]. | Identified via knowledge graph recommender system [3]. |
| Histologic Transformation | Transformation to SCLC | Cancer cells change histology to a type resistant to EGFR TKI [1]. | Clinical observations post-first/second-generation TKI [1]. |
Q2: How can we identify novel resistance drivers? A knowledge graph-based recommendation framework can systematically prioritize resistance markers from functional genetic screens (e.g., CRISPR screens) [3]. This approach treats diverse lines of evidence as multiple objectives to optimize simultaneously, moving beyond a single metric to identify the most promising candidates [3].
The workflow below illustrates this systematic process from initial screening to candidate validation.
Q3: What are the recommended experimental methods to validate resistance mechanisms? A combination of in vitro models and analysis of patient-derived samples is essential for robust validation [2] [4].
Table 2: Experimental Protocols for Validating Resistance Mechanisms
| Method | Application & Rationale | Key Protocol Details |
|---|---|---|
| In Vitro Cytotoxicity Assay (e.g., MTS) | Compare efficacy of this compound against different EGFR mutants; calculate therapeutic window [2]. | Use engineered Ba/F3 or NSCLC cell lines. Treat with serially diluted TKI. Measure cell viability (e.g., IC50). Calculate ratio of IC50 (WT EGFR / Mutant EGFR) [2]. |
| Genomic Analysis of Patient Samples | Identify resistance mechanisms that emerge in a clinical setting (e.g., post-progression biopsies) [4]. | Perform ctDNA analysis or tissue biopsy upon disease progression. Use NGS panels to detect acquired mutations (e.g., C797S), amplifications (e.g., MET), and histologic transformation [4]. |
| Network-Based Co-Target Identification | Discover optimal drug target combinations to counter resistance by analyzing protein interaction networks [5]. | Input: Co-existing mutation pairs from clinical data (e.g., TCGA). Use PathLinker algorithm on PPI network (e.g., HIPPIE) to find k-shortest paths (k=200) between proteins. Identify key connector nodes as potential co-targets [5]. |
The logic of the network-based approach for discovering combination targets is detailed below.
Q4: What strategies can overcome resistance to this compound? Several strategies are under investigation to overcome resistance, primarily focusing on combination therapies.
Nazartinib is a third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI) specifically designed to target EGFR mutations while sparing the wild-type (WT) receptor [1] [2]. Its mechanism can be broken down as follows:
The table below summarizes key preclinical and clinical efficacy data for this compound against various EGFR mutations, providing a clear comparison for researchers.
| Mutation Type | Model System | IC50 / EC50 Value (nM) | Clinical ORR/DCR | Key Comparative Notes |
|---|---|---|---|---|
| T790M-positive (ex19del/L858R) | Ba/F3 cells [4] | IC50: 5.1 - 52 nM | ORR: ~50-69% [5] [1] | Potent activity, but some data shows osimertinib may have lower IC50 in these models [4]. |
| Classic (ex19del/L858R) | Ba/F3 cells [4] | IC50: 35 - 66 nM | ORR: 69% (1st-line) [5] | Effective, but second-gen TKI afatinib showed lower IC50 (higher potency) in vitro [4]. |
| Uncommon (G719S, L861Q) | Ba/F3 cells [4] | IC50: ~91 - 116 nM | Effective in patients [5] | Afatinib may be more potent for these mutations [4]. This compound activity confirmed in clinic [5]. |
| Exon 20 Insertions | Cell lines [4] | EC50: ~7 - 190 nM (varies by subtype) | Preclinical evidence [4] | Potentially effective against certain resistant insertion mutations, unlike 1st/2nd-gen TKIs [4]. |
| Wild-Type EGFR | HaCaT cells [1] | IC50: ~160.6 nM | N/A | ~10- to 30-fold lower potency vs. WT than against mutants, reducing skin/GI toxicity [1]. |
Despite its efficacy, acquired resistance to this compound is inevitable. The guide below outlines common resistance mechanisms and potential subsequent strategies.
Recommended Experimental Protocols for Investigating Resistance:
Longitudinal Liquid Biopsy Monitoring
In Vitro Efficacy and Therapeutic Window Assessment
Q1: How does this compound's selectivity for mutant EGFR compare to earlier generation TKIs? this compound is significantly more selective for mutant EGFR (including T790M) over WT EGFR than first- or second-generation TKIs. This is evidenced by its much higher IC50 value in WT cell lines (e.g., ~160 nM) compared to mutant lines (e.g., single-digit to low double-digit nM) [4] [1]. This selectivity underpins its potentially improved safety profile with less severe skin and gastrointestinal toxicities.
Q2: What is the most common on-target resistance mechanism to this compound? The most prevalent on-target resistance mechanism is the emergence of a C797S mutation in the EGFR gene [7] [3] [6]. This mutation alters the cysteine residue that this compound covalently binds to, thereby nullifying its irreversible binding mechanism and leading to resistance. This also causes cross-resistance to other third-generation TKIs like osimertinib.
Q3: Can resistance to this compound be heterogeneous? Yes, resistance is often heterogeneous. A single patient can harbor multiple resistant subclones with different molecular mechanisms [6]. For example, one tumor lesion may progress due to the C797S mutation, while another may progress due to MET amplification or a BRAF mutation. This highlights the critical need for re-biopsy or liquid biopsy at progression to capture the full resistance landscape.
Q4: Is this compound approved for clinical use? As of the latest clinical data, this compound is not currently approved for clinical use and is no longer being developed as a standalone third-generation EGFR TKI [1]. The information presented here remains highly valuable for understanding the principles of overcoming T790M resistance and the challenges faced by third-generation TKIs.
1. What is this compound's primary mechanism of action and current clinical status? this compound (EGF816) is a third-generation, irreversible, and mutant-selective epidermal growth factor receptor tyrosine kinase inhibitor (EGFR TKI) [1]. It forms a covalent bond with Cys797 on EGFR and selectively targets sensitizing mutations (like L858R and exon 19 deletions) and the Thr790Met (T790M) resistance mutation, while largely sparing the wild-type EGFR [2]. Its development as a standalone third-generation EGFR TKI appears to have been deprioritized, though research continues in combination therapies [2] [3].
2. What is the recommended Phase 2 dose (RP2D) and common side effects?
| Adverse Event | Incidence (Any Grade) | Common Grade 3+ Events |
|---|---|---|
| Maculopapular Rash | 57% - 80% | Maculopapular Rash (15%) |
| Diarrhea | 37% | Diarrhea (2%) |
| Pruritus (Itching) | 34% | Stomatitis (2%), Urticaria (2%) |
| Peripheral Edema | 54.9% (in combo therapy) | - |
| Nausea | 41.7% (in combo therapy) | - |
Serious but rare AEs include pneumonitis and hepatitis B virus reactivation [2].
3. What efficacy data can inform expectations for treatment duration? Efficacy provides a benchmark for expected treatment duration under controlled conditions. The following data is from a phase I trial in patients with T790M-positive NSCLC who received the 150 mg dose [2] [1]:
Scenario: Overcoming acquired resistance to first- or second-generation EGFR TKIs.
Scenario: Investigating combination therapies to delay or overcome resistance.
For research into this compound's mechanism and resistance, here is a conceptual experimental workflow and the core EGFR signaling pathway it modulates.
Nazartinib (EGF816) is a third-generation, irreversible, mutant-selective EGFR tyrosine kinase inhibitor (TKI). It was designed to target both common EGFR-sensitizing mutations and the T790M resistance mutation while sparing the wild-type EGFR receptor [1].
The table below summarizes the core biomarkers used for patient stratification in the context of this compound treatment.
| Biomarker | Biological & Clinical Significance | Stratification Role for this compound |
|---|---|---|
| EGFR Activating Mutations (Ex19del, L858R) [2] | Primary oncogenic drivers in NSCLC; confer sensitivity to EGFR TKIs [3]. | Primary Indication: Defines the treatment-naive patient population eligible for first-line therapy [2]. |
| EGFR T790M Mutation [4] | Most common resistance mechanism to 1st/2nd-gen EGFR TKIs [3]. | Primary Indication: Defined the population for initial clinical trials in the pretreated setting [1]. |
| MET Alterations (Amplification/Overexpression) [5] | A major bypass track resistance mechanism to EGFR TKI therapy (including 3rd-gen) [5] [6]. | Resistance & Combo Therapy: Identifies patients who may benefit from this compound + MET inhibitor combinations after progression on prior EGFR TKIs [6]. |
| Rare EGFR Mutations (e.g., L861Q, G719A/S/C, S768I) [2] | Less common EGFR alterations with activating potential. | Secondary Indication: May indicate potential sensitivity to this compound, though with lower evidence levels than common mutations [2]. |
Here are detailed methodologies for detecting critical biomarkers, as cited in the literature.
Purpose: To simultaneously identify a broad spectrum of genomic alterations, including point mutations, insertions/deletions, and copy number variations in genes like EGFR and MET [5] [3].
Protocol Highlights:
Purpose: To visually confirm and quantify MET gene amplification at the cellular level, often considered a gold standard [5] [3].
Protocol Highlights:
The following diagram illustrates the mechanistic role of this compound within the EGFR signaling pathway and common resistance mechanisms.
This pathway highlights this compound's direct action on mutant EGFR and the downstream effects its inhibition aims to achieve.
What is the recommended phase 2 dose (RP2D) of this compound for clinical studies? The established RP2D is 150 mg taken orally once daily [2].
Which patient populations showed the best response to this compound in clinical trials? Treatment-naive patients with advanced, EGFR-mutant (Ex19del or L858R) NSCLC showed strong efficacy, with an ORR of 69% and a median PFS of 18 months in a phase 2 study [2]. Patients with the T790M resistance mutation also respond well [1].
How can we address MET-mediated resistance to EGFR TKIs in research settings? Preclinical and early clinical data support the strategy of combining a MET inhibitor (like capmatinib) with this compound. This combination has shown clinically relevant efficacy in patients with EGFR-mutant NSCLC who progressed on prior EGFR TKIs, with higher ORR and PFS in MET-positive patients [6].
What are the most common treatment-related adverse events (AEs) to monitor in assays involving this compound? Based on combination therapy data, frequent AEs include peripheral edema, rash, nausea, and diarrhea [6] [2]. These should be considered when designing long-term in vitro or in vivo models.
Since direct technical protocols are unavailable in the search results, here are suggested ways to find the detailed information you need:
While not troubleshooting guides, the search results do contain relevant research findings that can inform your biomarker development strategy. The table below summarizes these key points.
| Aspect | Key Findings & Relevance to this compound |
|---|---|
| Drug Profile & Status | This compound (EGF816) is a third-generation, irreversible EGFR TKI. It is selective for mutant EGFR (including T790M) with minimal impact on wild-type EGFR, reducing toxicity. It was under Phase II clinical trials for NSCLC [1] [2]. |
| Biomarker Context | Biomarkers are crucial for precision medicine in NSCLC. They aid in diagnosis, prognosis, drug development, and monitoring treatment response [3] [4]. |
| Efficacy & Mutation Sensitivity | Preclinical studies show this compound's efficacy varies by EGFR mutation type. It is highly potent against classic mutations (exon 19del, L858R) with/without T790M, but less effective against some uncommon mutations (e.g., G719S, L861Q) when combined with T790M [2]. |
| Analytical & Biomarker Discovery Techniques | - UPLC-MS/MS: A specific, sensitive method was developed for quantifying this compound in human liver microsomes, useful for metabolic stability studies [1].
Based on one study, here is an example of a methodology used for in-vitro metabolic stability assessment of this compound, which is often a key parameter in drug development [1]. This can serve as a reference for designing your own experiments.
The workflow involves incubating the drug with liver microsomes, taking samples over time, and using UPLC-MS/MS to measure the remaining drug concentration. This data is used to calculate key parameters like in-vitro half-life (t₁/₂) and intrinsic clearance (Clint), which help predict how the drug is processed in the body [1].
The table below summarizes key preclinical data on nazartinib's potency (IC50) from cell-based assays, which is a critical starting point for understanding its therapeutic window [1].
| EGFR Mutation Type | Specific Mutation | This compound IC50 (nM) | Osimertinib IC50 (nM) | Key Comparator (Afatinib IC50 (nM)) |
|---|---|---|---|---|
| Classic | Exon 19 deletion | ~10 | Lower than this compound | Most Potent [1] |
| Classic | L858R | ~10 | Lower than this compound | Most Potent [1] |
| T790M-Mediated Resistance | Exon 19 del + T790M | <100 | <100 | >1000 [1] |
| T790M-Mediated Resistance | L858R + T790M | <100 | <100 | >1000 [1] |
| Uncommon | G719S | N/A | N/A | ~10 (Most Potent) [1] |
| Uncommon | L861Q | N/A | N/A | ~10 (Most Potent) [1] |
| Uncommon with T790M | G719S + T790M | ~100 | ~100 | N/A [1] |
| Uncommon with T790M | L861Q + T790M | ~100 | ~100 | N/A [1] |
| Exon 20 Insertion | Various (e.g., D770_V771dupSVD) | ~7 (EC50) | Potent | Resistant [1] |
The "therapeutic window" is the dose range where a drug is effective but not unacceptably toxic. For targeted oncology drugs like this compound, optimizing this window involves finding a dose that sufficiently inhibits the mutant EGFR target while sparing the wild-type (normal) EGFR to minimize side effects like rash and diarrhea [1].
Here are core methodologies referenced in the search results for generating data on EGFR-TKIs.
This protocol is used to determine the IC50 values, a direct measure of a drug's potency [1].
This describes the design of a key clinical study that informed the efficacy of this compound [3].
The following diagram illustrates the relationship between drug exposure, efficacy, and toxicity that defines the therapeutic window.
The goal of optimization is to maximize the separation between the efficacy and toxicity curves, thereby widening the therapeutic window (blue oval). This can be achieved by selecting a dose that provides maximal efficacy with minimal toxicity.
Here are answers to some anticipated questions, though detailed troubleshooting for specific experimental issues is not available in the search results.
Q: How does this compound's therapeutic window compare to osimertinib's for classic EGFR mutations?
Q: What is a common clinical dose for this compound, and how was it chosen?
Q: The efficacy of this compound in our in vitro models is lower than expected for an uncommon mutation. What could be the reason?
Nazartinib's reduced wild-type EGFR toxicity stems from its mutant-selective targeting strategy [1]. The diagram below illustrates how this compound achieves selectivity for mutant EGFR.
This mutant selectivity translates into a broader therapeutic window in experimental models. The table below shows half-maximal inhibitory concentration (IC₅₀) values for this compound and osimertinib against various EGFR constructs in Ba/F3 cell lines [2].
Table 1: In vitro efficacy (IC₅₀, nM) of EGFR TKIs in Ba/F3 cell models [2]
| EGFR Genotype | This compound | Osimertinib | Afatinib | Erlotinib |
|---|---|---|---|---|
| Wild-type | 293.0 | 103.3 | 8.6 | 174.4 |
| ex19del | 3.2 | 2.3 | 1.4 | 12.3 |
| L858R | 5.3 | 10.2 | 5.5 | 46.5 |
| ex19del + T790M | 7.7 | 4.4 | 63.1 | 4397.0 |
| L858R + T790M | 16.4 | 17.7 | 105.9 | 5140.0 |
| G719S | 20.4 | 24.8 | 7.3 | 114.3 |
| L861Q | 39.5 | 67.7 | 21.9 | 375.5 |
The Selectivity Index (SI), calculated as IC₅₀(WT EGFR) / IC₅₀(Mutant EGFR), quantifies the therapeutic window. A higher SI indicates greater selectivity for the mutant over wild-type EGFR [2].
Table 2: Selectivity Index (SI) of this compound vs. Osimertinib [2]
| EGFR Mutation | This compound SI | Osimertinib SI |
|---|---|---|
| ex19del | 91.6 | 44.9 |
| L858R | 55.3 | 10.1 |
| ex19del + T790M | 38.1 | 23.5 |
| L858R + T790M | 17.9 | 5.8 |
This method directly tests this compound's potency and selectivity against different EGFR genotypes [2].
This assay characterizes the covalent binding efficiency, which is central to this compound's mechanism [3].
The reduced wild-type EGFR inhibition predicted by preclinical models is confirmed in clinical trials, which show a distinct safety profile [4] [5].
Table 3: Common any-grade adverse events (AEs) with this compound in a Phase 1 study (N=180) [4]
| Adverse Event | All Patients (N=180) | Grade 3-4 Events (N=180) |
|---|---|---|
| Rash (all categories) | 62% | 15% |
| Maculopapular Rash | 40% | - |
| Diarrhea | 45% | - |
| Pruritus (Itching) | 39% | - |
| Fatigue | 30% | - |
| Stomatitis | 30% | - |
Q1: How does this compound's selectivity for mutant EGFR compare to earlier generation TKIs? A1: First- and second-generation TKIs (e.g., erlotinib, afatinib) potently inhibit wild-type EGFR, leading to high rates of skin and gastrointestinal toxicities. This compound, as a third-generation TKI, is engineered to have lower affinity for wild-type EGFR, resulting in a improved toxicity profile with minimal dose reductions due to rash [4] [1].
Q2: Does this compound's selectivity mean it has no activity against wild-type EGFR? A2: No. This compound still inhibits wild-type EGFR, but with significantly lower potency. The Selectivity Index data shows that this compound's activity is much more focused on mutant forms, which is the basis for its reduced toxicity [2].
Q3: What is the recommended Phase 2 dose for this compound, and how was it determined? A3: The recommended Phase 2 dose (RP2D) is 150 mg once daily (tablet formulation). This dose was declared after a Phase 1 dose-escalation study found it provided a favorable balance of efficacy and safety, with a low rate of dose-limiting toxicities [4] [6].
Q4: Are there specific EGFR mutations that this compound is less effective against? A4: Yes. Preclinical data indicates that this compound's potency is lower against certain uncommon mutations like G719S and L861Q, especially when combined with T790M. Its IC₅₀ values for these compound mutations were around 10 to 100 times higher than for classic mutations with T790M [2].
| Cell Line / Context | EGFR Mutation(s) | IC50 / EC50 / Ki Value | Source/Assay |
|---|---|---|---|
| H1975 [1] [2] | L858R/T790M | 3-25 nM (EC50) | Cellular pEGFR / Proliferation |
| HCC827 [1] [2] | ex19del | 1-11 nM (EC50) | Cellular pEGFR / Proliferation |
| H3255 [1] [2] | L858R | 5-9 nM (EC50) | Cellular pEGFR / Proliferation |
| Recombinant Enzyme [1] [2] | L858R/T790M | 31 nM (Ki) | Biochemical Kinase Assay |
| HaCaT [3] [1] | Wild-type | 160.6 nM (IC50) | Cellular pEGFR Inhibition |
This comparative data, derived from Ba/F3 cell viability assays, is crucial for understanding nazartinib's activity relative to other inhibitors [4].
| EGFR Mutation | This compound (nM) | Osimertinib (nM) | Afatinib (nM) | Erlotinib (nM) |
|---|---|---|---|---|
| ex19del | 66 | 7.9 | 0.6 | 73 |
| L858R | 35 | 6.2 | 0.6 | 30 |
| ex19del + T790M | 52 | 3.1 | 146 | 3429 |
| L858R + T790M | 5.1 | 0.9 | 179 | >10000 |
| L861Q | 116 | 35.8 | 3.6 | 410 |
| G719S | 91.2 | 158 | 1.5 | 101 |
| Wild-type | 1031 | 516 | 30 | 638 |
Here are the core methodologies used to generate the IC50 data for this compound, which you can adapt for your experiments.
This protocol measures the compound's ability to inhibit EGFR phosphorylation in cells.
This assay determines the effect of this compound on cell survival and growth.
The following diagram illustrates this compound's mechanism and a generalized workflow for assessing its activity, integrating the protocols above.
Q1: How should I interpret the higher IC50 of this compound for wild-type EGFR? A1: This is a key feature, not a drawback. The ~60-fold selectivity for mutant over wild-type EGFR is by design [2]. This wider therapeutic window is intended to minimize on-target, off-tumor toxicities like severe skin rash and diarrhea, which are common with earlier-generation, non-selective EGFR TKIs that potently inhibit wild-type EGFR [4] [5].
Q2: Why does this compound show variable IC50 values for different uncommon mutations? A2: EGFR-TKI sensitivity is highly mutation-dependent. While this compound is highly potent against classic mutations (ex19del, L858R) with or without T790M, its activity is reduced against some uncommon mutations like G719S and L861Q, especially when combined with T790M [4]. For these uncommon mutations, second-generation TKIs like afatinib may show lower IC50 values [4]. Always consult mutation-specific preclinical data.
Q3: What could cause a high IC50 for this compound in my cellular assay? A3: Consider these troubleshooting steps:
1. What are the established sensitivity patterns for Nazartinib against different EGFR mutations?
This compound is a third-generation EGFR-TKI designed to target both EGFR-activating mutations and the T790M resistance mutation. Its efficacy varies significantly across different mutation types. The table below summarizes key sensitivity data from cellular models (Ba/F3 cells).
Table 1: Mutation-Specific Sensitivity of EGFR-TKIs (IC50 Values in nM) [1]
| EGFR Mutation Type | Specific Mutation | This compound (EGF816) | Osimertinib | Afatinib | Erlotinib |
|---|---|---|---|---|---|
| Classic (without T790M) | Ex19del | ~20 nM | ~5 nM | ~1 nM | ~20 nM |
| L858R | ~30 nM | ~10 nM | ~1 nM | ~30 nM | |
| Classic (with T790M) | Ex19del + T790M | ~20 nM | ~10 nM | ~100 nM | >1000 nM |
| L858R + T790M | ~30 nM | ~10 nM | ~100 nM | >1000 nM | |
| Uncommon (without T790M) | G719S | >1000 nM | >1000 nM | ~10 nM | ~100 nM |
| L861Q | ~300 nM | ~100 nM | ~10 nM | ~100 nM | |
| Uncommon (with T790M) | G719S + T790M | >100 nM | >100 nM | >1000 nM | >1000 nM |
| L861Q + T790M | >100 nM | >100 nM | >1000 nM | >1000 nM | |
| Exon 20 Insertions | Various (e.g., A763_Y764insFQEA) | ~7-190 nM* | Effective [1] | Largely Ineffective | Largely Ineffective |
Data on exon 20 insertions for this compound is from a separate study cited in [1], which reported EC50 values against specific subtypes.
Key Interpretation: this compound shows strong potency against classic EGFR mutations (Ex19del, L858R), especially when the T790M resistance mutation is present. However, its activity is significantly reduced against many uncommon mutations like G719S and L861Q, with or without T790M. For these uncommon mutations, afatinib may be a more potent option. Both this compound and osimertinib show potential efficacy against certain EGFR exon 20 insertion mutations, which are typically resistant to earlier-generation TKIs [1].
2. What is the clinical efficacy of first-line this compound in patients?
A phase 2, single-arm clinical trial investigated this compound (150 mg once daily) in 45 treatment-naive patients with advanced EGFR-mutant NSCLC. The results demonstrate its clinical activity [2].
Table 2: Clinical Efficacy of First-Line this compound (Phase 2 Trial) [2]
| Efficacy Parameter | Result (Per BIRC Assessment) |
|---|---|
| Overall Response Rate (ORR) | 69% |
| Disease Control Rate (DCR) | 91% |
| Median Duration of Response (DOR) | 25 months |
| Median Progression-Free Survival (PFS) | 18 months |
| Overall Survival (OS) at 33 months | 56% |
This study confirmed that this compound provides meaningful clinical benefit, with durable responses and disease control in a majority of patients [2].
3. What are the primary resistance mechanisms observed with this compound treatment?
While the specific resistance profile for this compound is still being characterized, resistance mechanisms to third-generation EGFR-TKIs like osimertinib are well-documented and provide a framework for troubleshooting. These are generally categorized as EGFR-dependent and EGFR-independent [3].
Table 3: Common Resistance Mechanisms to Third-Generation EGFR-TKIs [3]
| Resistance Category | Specific Mechanism | Reported Frequency (Post-Osimertinib) |
|---|---|---|
| EGFR-Dependent | EGFR C797X mutation | 1.4% - 22% |
| Loss of T790M mutation | 15.4% - 49% | |
| EGFR-Independent | MET amplification | 0.6% - 66% |
| Mutations in genes like TP53, PIK3CA, CCNE1 amplification | 7.9% - 33.3% |
If a patient's tumor progresses on this compound, investigating these mechanisms through genomic profiling of a new tumor biopsy or liquid biopsy is a critical troubleshooting step [3].
Protocol 1: In Vitro Drug Sensitivity Assay (MTS Assay)
This protocol is adapted from the methodology used to generate the IC50 data in [1] and follows general principles for drug sensitivity testing [4].
Diagram: Workflow for In Vitro Drug Sensitivity Testing
Detailed Steps:
Cell Line Preparation:
Drug Plate Preparation:
Cell Seeding and Drug Exposure:
Viability Measurement:
Data Analysis:
% Viability = (Sample - Positive Control) / (Negative Control - Positive Control) * 100.Protocol 2: Key Considerations for Functional Drug Screening
For researchers performing their own drug screens, standardization is critical. Here are key points from optimized protocols [4]:
Problem: Low or No Efficacy of this compound in Our Cellular Model
Problem: High Background Cell Death in Control Wells
The core challenge is that third-generation TKIs like nazartinib and osimertinib are significantly less potent against certain uncommon EGFR mutations, especially when they are compounded with the T790M resistance mutation.
The table below summarizes key preclinical findings on the sensitivity of various EGFR mutations to this compound and other TKIs, based on data from an in vitro study using engineered cell lines [1].
| EGFR Mutation Type | Example Mutations | This compound Efficacy (IC₅₀) | Osimertinib Efficacy (IC₅₀) | Afatinib Efficacy (IC₅₀) | Clinical Context & Recommendations |
|---|---|---|---|---|---|
| Classic + T790M | Ex19del + T790M, L858R + T790M | Lower IC₅₀ [1] | Lowest IC₅₀; wider therapeutic window [1] | N/A | Primary efficacy target for 3rd-gen TKIs; osimertinib may be superior [1]. |
| Uncommon + T790M | G719S + T790M, L861Q + T790M | ~100 nM [1] | ~100 nM [1] | N/A | >10-100x less sensitive than Classic+T790M; poor response to 3rd-gen TKIs [1]. |
| Uncommon (Single) | G719S, L861Q | N/A | N/A | Lowest IC₅₀ [1] | 2nd-gen TKI (afatinib) shows highest potency [2] [1]. |
| Exon 20 Insertions | Various (e.g., A767_V769dupASV) | Similar efficacy to osimertinib [1] | Similar efficacy to this compound [1] | N/A | Traditionally resistant; 3rd-gen TKIs show variable activity [2]. |
IC₅₀ (Half Maximal Inhibitory Concentration): The concentration of a drug required to inhibit a biological process by half. A lower value indicates higher potency. N/A: Data not available in the provided study.
The reduced potency of this compound against mutations like G719S/T790M can be understood through structural biology.
This relationship between mutation, structure, and drug resistance is outlined below:
The data in the summary table was generated using established cell-based assays. Below is a generalized protocol for generating such data [1].
1. Cell Line Engineering
2. Drug Treatment and Viability Assay
3. Data Analysis
Q: What is the recommended TKI for G719S or L861Q single mutations without T790M? A: For the single uncommon mutations G719S and L861Q, the second-generation TKI afatinib is often the most potent option and has established clinical evidence of benefit, making it a preferred first-line choice [2] [1].
Q: Are there any clinical trial results for this compound in treatment-naive patients? A: Yes, a phase 2 clinical trial investigated this compound in treatment-naive patients with EGFR-mutant (Ex19del/L858R) NSCLC. It reported a median progression-free survival (PFS) of 18 months and an objective response rate (ORR) of 69%, demonstrating its activity against classic mutations. The study also included a small number of patients with "other rare activating mutations" [4].
Q: Our lab results show acquired resistance to this compound. What are the common mechanisms? A: While the provided research does not detail resistance to this compound specifically, resistance mechanisms to third-generation TKIs are well-documented for the class. These often include the development of tertiary EGFR mutations (e.g., C797S) or the activation of bypass signaling pathways (e.g., MET amplification, HER2 amplification) [5]. Genomic profiling of post-progression samples is recommended to identify the specific mechanism.
The table below summarizes nazartinib's half-maximal inhibitory concentration (IC₅₀) values from a key preclinical study, allowing for a direct comparison of its potency across various EGFR mutations [1].
| EGFR Mutation Type | Specific Mutation Example | This compound IC₅₀ (nM) | Comparative Context |
|---|---|---|---|
| Classic + T790M | L858R + T790M | 5.1 | Highly potent [1] |
| Classic + T790M | exon19del + T790M | 52 | Potent [1] |
| Exon 20 Insertions | D770_N771insNPG | 84 | Moderate activity [1] |
| Exon 20 Insertions | A767_V769dupASV | 257 | Moderate activity [1] |
| Exon 20 Insertions | Y764_V765insHH | 387 | Lower activity [1] |
| Uncommon + T790M | L861Q + T790M | 101 | ~10-100x less potent than for Classic+T790M [1] |
| Uncommon + T790M | G719S + T790M | 77 | ~10-100x less potent than for Classic+T790M [1] |
| Wild-Type EGFR | WT | 1031 | Low potency, suggesting a wider therapeutic window [1] |
The activity of EGFR inhibitors against exon 20 insertion mutations is largely determined by the steric hindrance in the drug-binding pocket.
The following diagram illustrates this structural mechanism and a general experimental workflow for assessing this compound activity.
For researchers aiming to evaluate this compound's efficacy, here is a foundational protocol based on methodologies cited in the literature [1] [2].
1. Cell Line Model Establishment
2. Proliferation Inhibition Assay (MTS Assay)
| Feature | Nazartinib | Osimertinib |
|---|---|---|
| Generation | Third-generation EGFR TKI [1] [2] | Third-generation EGFR TKI [3] [4] |
| Status | Phase II clinical trials (as of 2021/2024) [2] [5] | Approved globally for multiple indications (1st-line, adjuvant, etc.) [6] |
| Primary Target | EGFR sensitizing mutations & T790M resistance mutation [2] | EGFR sensitizing mutations & T790M resistance mutation [3] [4] |
| Key Efficacy Endpoint | Objective Response Rate (ORR) in ongoing trials [2] | Overall Survival (OS), Progression-Free Survival (PFS) [3] [6] [4] |
The table below summarizes available efficacy and pharmacological data. Please note that the data for this compound and osimertinib come from different study stages (preclinical/early clinical vs. large Phase III trials) and should not be used for direct quantitative comparisons.
| Aspect | This compound | Osimertinib |
|---|---|---|
| In Vitro Efficacy (IC50 in Ba/F3 cells, nM) [1] | ||
| - Ex19del | 66 nM | 7.9 nM |
| - L858R | 35 nM | 6.2 nM |
| - Ex19del + T790M | 52 nM | 3.1 nM |
| - L858R + T790M | 5.1 nM | 0.9 nM |
| - G719S + T790M | 77 nM | 97 nM |
| - L861Q + T790M | 101 nM | 73 nM |
| - Wild-type EGFR | 1031 nM | 516 nM |
| Clinical Efficacy (Advanced NSCLC) | ORR data from Phase II trials pending [2] | FLAURA2 Trial (1st-line): Median OS of 47.5 months with combo therapy vs. 37.6 months with osimertinib monotherapy [3] [6] [4] |
| Metabolic Stability (HLM) | Intrinsic clearance: 46.48 mL/min/kg; In vitro half-life: 17.44 min [5] | Information not available in the search results. |
| Resistance Mechanisms | Information not available in the search results. | c-MET amplification, EGFR C797S mutation, Keratin-mediated signaling (KRT14, KRT16), Tumor microenvironment remodeling [7] [8] |
For researchers looking to replicate or build upon these findings, here are the methodologies for key experiments referenced in the comparison tables.
1. In Vitro Cell Viability and IC50 Determination [1]
2. Assessment of Metabolic Stability [5]
3. Analysis of Osimertinib Resistance Mechanisms [7]
The diagram below illustrates the core bioinformatic workflow for investigating osimertinib resistance.
| Feature | Nazartinib (EGF816) | Erlotinib & Gefitinib |
|---|---|---|
| Generation & Type | Third-generation, irreversible EGFR-TKI [1] [2] [3] | First-generation, reversible EGFR-TKI [4] [3] |
| Primary Molecular Target | EGFR-sensitizing mutations (ex19del, L858R) and T790M resistance mutation; spares wild-type EGFR [2] | EGFR-sensitizing mutations (ex19del, L858R) [5] |
| Key Indication (from trials) | T790M-positive NSCLC post-treatment with prior EGFR-TKI [2] | First-line treatment for EGFR-mutated advanced NSCLC [4] [5] |
| Mechanism of Action | Forms an irreversible covalent bond with Cys797 residue in the ATP-binding site [3] | Reversible ATP-competitive inhibitors [3] |
| Reported Efficacy (in trials) | In T790M+ patients: Objective Response Rate (ORR): 51%; Disease Control Rate (DCR): 89%; Median Progression-Free Survival (PFS): 9.1 months [2] | Superior to chemotherapy in EGFR-mutated patients (e.g., PFS HR 0.48 in IPASS trial) [4]. Often used as a benchmark for first-line therapy. |
| Common Adverse Events | Rash, diarrhea, and fatigue were reported. The safety profile was considered manageable [2]. | Acneiform rash, mucositis, diarrhea [6]. Erlotinib may have a higher incidence of dermal side effects compared to gefitinib [6]. |
| Resistance Mechanisms | Emerging resistance involves the C797S mutation, which prevents covalent binding [3]. | Primary resistance mechanism is the T790M mutation, found in about 50-60% of resistant cases [2] [3]. |
The following diagram illustrates the key mechanistic difference between these TKIs in inhibiting the EGFR signaling pathway, a critical driver of cancer cell proliferation and survival in NSCLC.
For drug development professionals, understanding the design of pivotal trials is crucial. Here are summaries of the key methodologies that generated the efficacy and safety data for these agents.
This compound Phase 1 Study Protocol [2]
First-Generation TKI Pivotal Trial Protocol (Example: IPASS) [4] [5]
| Feature | Nazartinib (EGF816) | Afatinib (Gilotrif) |
|---|---|---|
| Generation | Third-generation EGFR TKI [1] [2] [3] | Second-generation EGFR TKI [4] |
| Mechanism of Action | Irreversible, mutant-selective inhibitor [2] [3] | Irreversible ErbB family blocker [4] |
| Primary Target Mutations | Classic activating (ex19del, L858R) & T790M resistance [3] | Classic activating (ex19del, L858R) & uncommon (e.g., G719X, S768I, L861Q) [4] [5] |
| Activity vs. Wild-Type EGFR | Sparing wild-type EGFR at clinical doses [3] | Inhibits wild-type EGFR [4] |
| Key Efficacy Data (PFS) | • 1st-line (Phase II): Median PFS 18 months [1] [6] • 2nd-line T790M+ (Phase I): Median PFS 9.1 months [3] | • 1st-line (Real-world): Median PFS 19.1 months [7] • vs. chemo (LUX-Lung 3/6): Significantly improved PFS [4] | | Common Adverse Events | Diarrhea, maculopapular rash, pyrexia, stomatitis [1] [6] | Diarrhea, rash/acne, paronychia, stomatitis [7] [4] | | Therapeutic Window | Wider theoretical window due to wild-type EGFR sparing [8] [3] | Narrower window due to wild-type EGFR inhibition [8] |
Preclinical studies help define the mutation-specific profiles of these TKIs. The following table summarizes half-maximal inhibitory concentration (IC₅₀) values from a study using Ba/F3 cells expressing various EGFR mutations, with lower values indicating higher potency [8].
IC₅₀ Values (nM) of EGFR-TKIs in Preclinical Models [8]
| EGFR Mutation | This compound | Afatinib | Osimertinib | Erlotinib |
|---|---|---|---|---|
| ex19del | 66 | 0.6 | 7.9 | 73 |
| L858R | 35 | 0.6 | 6.2 | 30 |
| G719S | 91.2 | 1.5 | 158 | 101 |
| L861Q | 116 | 3.6 | 35.8 | 410 |
| ex19del + T790M | 52 | 146 | 3.1 | 3429 |
| L858R + T790M | 5.1 | 179 | 0.9 | >10000 |
| Wild-Type | 1031 | 30 | 516 | 638 |
Key Insights from the Data:
To help you interpret the data, here are the methodologies behind the key experiments cited.
1. Preclinical IC₅₀ Determination [8]
2. Clinical Trial Design for this compound Efficacy [1] [6]
The following diagram illustrates the distinct mechanisms of this compound and afatinib within the EGFR signaling pathway.
The core distinction lies in their selectivity:
The choice between this compound and afatinib is not a matter of superiority but of context, driven by the tumor's mutational profile and treatment history.
Third-generation EGFR tyrosine kinase inhibitors (TKIs) like nazartinib are designed to target EGFR sensitizing mutations (ex19del, L858R) and the T790M resistance mutation, while sparing wild-type EGFR to reduce off-target toxicity [1] [2]. They form an irreversible covalent bond with the C797 residue in the ATP-binding site of the mutant EGFR [2].
The diagram below illustrates the key signaling pathway and mechanism of action.
The table below summarizes available efficacy and safety data for third-generation EGFR TKIs from published studies.
| Drug Name | Developer | Key Trial Phase | PFS (Months) | ORR (%) | Common Adverse Events (Any Grade) | Key Differentiating Factors |
|---|---|---|---|---|---|---|
| This compound | Novartis [1] | Phase 2 (1L) [3] | 18.0 [3] | 69.0 [3] | Rash (62%), Diarrhea (45%), Pruritus (39%) [4] | RP2D 150 mg; lower grade rash vs. some peers [4] |
| Osimertinib | AstraZeneca [1] | Phase 3 (FLAURA, 1L) [2] | 18.9 [2] | 80.0 [2] | Data not fully specified in sources | 1st global 3G TKI; superior PFS vs. 1G TKIs in 1L [2] |
| Furmonertinib | Shanghai Allist [1] | NMA (1L & 2L) [5] | N/A | 74.0 (2L) [5] | Lower overall AE incidence [5] | High ORR in 2L setting; favorable AE profile [5] |
| Lazertinib | Yuhan/Janssen [1] | NMA (1L) [5] | N/A | N/A | Lower rate of high-grade (≥3) AEs [5] | Promising in L858R & brain mets; favorable safety [5] |
| Almonertinib | Jiangsu Hansoh [1] | Phase 3 (AENEAS, 1L) | Data not in sources | Data not in sources | Data not in sources | 1st China-developed 3G TKI; approved for 1L use [1] |
Table Abbreviations: 1L: First-Line; 2L: Second-Line; PFS: Progression-Free Survival; ORR: Objective Response Rate; RP2D: Recommended Phase 2 Dose; N/A: Specific values not available in provided search results for this context; NMA: Network Meta-Analysis.
For the clinical data cited in the guide, the following are the core methodologies from key studies.
For a researcher, several critical points emerge from the data:
The field of third-generation EGFR TKIs is dynamic. This guide provides a foundational comparison, but the rapidly evolving clinical trial landscape means this data should be considered a snapshot. For the most current information, consulting recent conference abstracts and clinical trial registries is essential.
| Drug Name (Generation) | Study Identifier / Phase | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Key Adverse Events (AEs) |
|---|---|---|---|---|---|
| Nazartinib (3rd) | Phase 2, Single-Arm [1] | Treatment-naïve, EGFR-mutant (ex19del/L858R) NSCLC | 69% (by BIRC) | 18.0 months | Rash (60%), diarrhea (33%), pruritus (31%), stomatitis (16%) |
| Osimertinib (3rd) | FLAURA, Phase 3 [1] | Treatment-naïve, EGFR-mutant (ex19del/L858R) NSCLC | 80% | 18.9 months | (Data not included in search results for direct comparison) |
| Gefitinib (1st) | NEJ002, Phase 3 [2] | Treatment-naïve, EGFR-mutant NSCLC | 73.7% | 10.8 months | (Data not included in search results for direct comparison) |
| Erlotinib (1st) | OPTIMAL, Phase 3 [2] | Treatment-naïve, EGFR-mutant NSCLC | 83% | 13.1 months | (Data not included in search results for direct comparison) |
| Afatinib (2nd) | LUX-Lung 1, Phase 2b/3 [1] | Post-erlotinib/gefitinib, EGFR-mutant NSCLC | (Data not included in search results for direct comparison) | (Data not included in search results for direct comparison) | Diarrhea, rash/acne, stomatitis [3] |
To critically assess the data, understanding the design of key experiments is essential.
This compound Phase 2 Study Design [4] [1]
In Vitro Preclinical Comparison Study [5]
This compound is an irreversible, mutant-selective third-generation EGFR tyrosine kinase inhibitor (TKI) [2]. It was designed to covalently bind to the ATP-binding pocket of mutant EGFR, preferentially inhibiting both the activating mutations (like ex19del and L858R) and the T790M resistance mutation while sparing the wild-type receptor [4] [2] [1]. This selectivity is intended to improve efficacy against resistant tumors and reduce off-target toxicities.
The following diagram illustrates the EGFR signaling pathway and this compound's site of action.
The table below summarizes key data from a Phase 2 study investigating this compound as a first-line treatment for patients with EGFR-mutant advanced NSCLC [1].
| Parameter | Result (N=45) |
|---|---|
| Recommended Phase 2 Dose | 150 mg once daily [1] |
| Most Common Any-Grade Adverse Events (AEs) | Rash (64%), Diarrhea (42%), Pruritus (33%), Stomatitis (29%), Dry skin (27%) [1] |
| Most Common Grade 3/4 AEs | Rash (16%), Diarrhea (7%) [1] |
| Adverse Events Leading to Study Drug Discontinuation | 11% (5/45 patients) [1] |
| Objective Response Rate (ORR) | 69% (95% CI: 53–82%) [1] |
| Disease Control Rate (DCR) | 91% (95% CI: 79–98%) [1] |
| Median Duration of Response (DOR) | 25.0 months (95% CI: 12.0–Not Reached) [1] |
| Median Progression-Free Survival (PFS) | 18.0 months (95% CI: 9.6–22.2) [1] |
To critically assess the safety data, it is important to understand how it was generated. The primary source comes from a Phase 1/2 clinical trial (NCT02108964) [1].
This compound (EGF816) is a third-generation, irreversible, mutant-selective EGFR tyrosine kinase inhibitor (TKI) [2] [1] [3]. Its design and mechanism underpin its safety and efficacy profile.
For researchers and clinicians, interpreting these findings requires consideration of the following:
| Treatment Regimen | Trial Phase | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Patient Population |
|---|---|---|---|---|
| Nazartinib (Monotherapy) [1] | Phase 2 | 18.0 months | Not Reached (56% at 33 months) | Treatment-naive, EGFR-mutant (Ex19del/L858R) advanced NSCLC |
| Osimertinib + Chemotherapy [2] [3] [4] | Phase 3 | Previously Reported (Primary Endpoint) | 47.5 months | Treatment-naive, EGFR-mutant (Ex19del/L858R) advanced NSCLC |
To help you interpret the data in the table, here is more detail on the experimental protocols and findings for each treatment.
This compound Monotherapy (Phase 2 Study) [1]:
Osimertinib plus Chemotherapy (Phase 3 FLAURA2 Trial) [2] [3] [4]:
The following diagram illustrates the shared therapeutic target of this compound and osimertinib, which underlies the rationale for comparing these agents, even if direct trial data is absent.
The available data presents two distinct scenarios rather than a direct comparison:
For your comparative guide, it would be most accurate to frame the discussion around the available evidence tiers: monotherapy efficacy of this compound versus the proven survival benefit of a combination regimen that uses a different, but mechanistically similar, third-generation TKI.
The table below summarizes the available efficacy data for nazartinib from a phase 2 trial, alongside common first-line treatments for context.
| Treatment | Study Phase & Design | Patient Population | Median PFS (Months) | Overall Response Rate (ORR) |
|---|---|---|---|---|
| This compound [1] [2] | Phase 2, Single-Arm | Treatment-naive, EGFR-mutant (e.g., L858R, ex19del) advanced NSCLC | 18.0 (95% CI: 15-NE) | 69% (95% CI: 53-82) |
| Osimertinib [1] | Phase 3, Randomized (FLAURA) | Treatment-naive, EGFR-mutant advanced NSCLC | 18.9 (vs. 10.2 with gefitinib/erlotinib) | 80% |
| Gefitinib/Erlotinib (1st-gen) [1] | Phase 3, Randomized | Treatment-naive, EGFR-mutant advanced NSCLC | ~10.2 | Not specified in sources |
Key: CI = Confidence Interval; NE = Not Estimable; NSCLC = Non-Small Cell Lung Cancer. Note on Context: The PFS for this compound is from a single-arm study without a direct control group. The PFS for osimertinib and gefitinib/erlotinib are from the phase 3 FLAURA trial, which provides a benchmark for efficacy in the same patient population [1].
The key findings for this compound are from a global, single-arm, open-label phase 2 study (NCT02108964) [1] [2]. Here are the detailed methodologies:
The following diagram illustrates the mechanism of action for EGFR-TKIs like this compound within the context of EGFR mutant signaling in NSCLC cells.
The table below summarizes key efficacy data for nazartinib and erlotinib from separate clinical studies.
| Drug (Generation) | Study Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Key Mutations Targeted |
|---|---|---|---|---|
| This compound (3rd) | Treatment-naive EGFR-mutant NSCLC (Phase 2) [1] | 69% (as per BICR assessment) | 18 months | Classic (Ex19del/L858R) and other sensitizing mutations (e.g., L861Q, G719X) [1] |
| Erlotinib (1st) | Treatment-naive EGFR-mutant NSCLC (Pooled analysis) [2] | Not explicitly stated in search results, but historically ~60-80% for classic mutations [3] [4] | Inferior to osimertinib-based regimens in network meta-analysis [2] | Classic sensitizing mutations (Ex19del, L858R) [3] [5] |
| Osimertinib (3rd) | (For context) vs. Erlotinib (Network Meta-Analysis) [2] | N/A | Significantly longer PFS vs. erlotinib regimens [2] | Classic mutations and T790M [2] [5] |
Key Context from Indirect Comparisons:
Preclinical studies using cell lines provide a direct, albeit experimental, comparison of drug potency across different EGFR mutations, measured by the half-maximal inhibitory concentration (IC50). Lower values indicate greater potency [3] [4].
| EGFR Mutation Type | Specific Mutation | Erlotinib IC50 (nM) | This compound IC50 (nM) | Osimertinib IC50 (nM) |
|---|---|---|---|---|
| Classic | Ex19del | 73 | 66 | 7.9 |
| Classic | L858R | 30 | 35 | 6.2 |
| With T790M | Ex19del + T790M | 3429 | 52 | 3.1 |
| With T790M | L858R + T790M | >10,000 | 5.1 | 0.9 |
| Less Common | L861Q | 410 | 116 | 35.8 |
| Less Common | G719S | 101 | 91.2 | 158 |
| Wild-Type | WT | 638 | 1031 | 516 |
Interpretation of Preclinical Data:
For researchers looking to understand or replicate the methodologies behind this data, here are summaries of the key experimental designs.
1. Clinical Trial: this compound in Treatment-Naive Patients (Phase II) [1]
2. Preclinical Study: Direct TKI Efficacy Comparison [3] [4]
The core difference between erlotinib and this compound lies in their mechanism of action and resulting ability to target resistance mutations, as illustrated below.
This diagram highlights why third-generation TKIs like this compound were developed: to covalently and irreversibly bind the kinase domain, effectively inhibiting tumors that have developed the T790M resistance mutation following first-line treatment, while sparing wild-type EGFR to reduce toxicity [5].
The table below summarizes key efficacy and safety findings for Nazartinib and Osimertinib from recent clinical studies.
| TKI (Generation) | Trial / Phase | Patient Population | ORR (Blinded Independent Review) | Median PFS | Common Adverse Events (≥25%, All Grades) |
|---|---|---|---|---|---|
| This compound (3rd) | Phase 2, Single-Arm [1] | Treatment-naive, EGFR-mutant (e.g., L858R, ex19del) advanced NSCLC | 69% (95% CI, 53-82) | 18 months (95% CI, 15-NE) | Diarrhea (47%), maculopapular rash (38%), pyrexia (29%), cough (27%), stomatitis (27%) [1] |
| Osimertinib (3rd) | FLAURA / Phase 3 [2] | Treatment-naive, EGFR-mutant advanced NSCLC | Not explicitly stated in source | 18.9 months | Generally well-tolerated; main toxicities are GI, cutaneous, hepatotoxicity; ECG monitoring for QT prolongation [2] |
| This compound (3rd) | Phase 2 (Subgroup) [1] | With baseline brain metastases (n=18) | 67% (95% CI, 41-87) | 17 months (95% CI, 11-21) | (Same as overall population) |
| Osimertinib (3rd) | FLAURA (Subgroup) [2] | With brain metastases | Not explicitly stated in source | Better PFS than comparator (1st gen TKI) | (Same as overall population) |
An in vitro study directly compared the potency of this compound and Osimertinib across various EGFR mutations using engineered Ba/F3 cell lines. The 50% inhibitory concentration (IC50) values are summarized below, with lower values indicating higher drug potency [3].
| EGFR Mutation Type | Specific Mutation | This compound (nM) | Osimertinib (nM) | Most Potent TKI in Preclinical Study |
|---|---|---|---|---|
| Classic | Exon 19 deletion | ~10 | ~1 | Afatinib > Osimertinib > this compound ≈ Erlotinib [3] |
| Classic | L858R | ~10 | ~1 | Afatinib > Osimertinib > this compound ≈ Erlotinib [3] |
| T790M Resistant | Ex19del + T790M | ~10 | ~5 | Osimertinib, this compound, Afatinib [3] |
| T790M Resistant | L858R + T790M | ~10 | ~5 | Osimertinib, this compound, Afatinib [3] |
| Uncommon | G719S | >1000 | >1000 | Afatinib [3] |
| Uncommon | L861Q | ~100 | ~100 | Afatinib [3] |
| Uncommon + T790M | G719S + T790M | ~100 | ~100 | Osimertinib, this compound [3] |
| Uncommon + T790M | L861Q + T790M | ~100 | ~100 | Osimertinib, this compound [3] |
| Exon 20 Insertion | Various (e.g., D770_V771dupSVD) | ~7-190 (EC50) [3] | Potent for some subtypes [3] | Osimertinib and this compound showed similar efficacy [3] |
To help you evaluate the data, here are the methodologies from the key studies cited.
The following diagram illustrates the mechanism of third-generation EGFR TKIs and the logical workflow for targeting resistant mutations.
The following table summarizes half-maximal inhibitory concentration (IC₅₀) data from a 2017 study that used Ba/F3 cells transduced with specific EGFR mutations. Lower values indicate greater potency [1] [2] [3].
Table 1: In vitro IC₅₀ values of EGFR-TKIs against common EGFR mutations
| EGFR Mutation | Erlotinib | Afatinib | Osimertinib | Nazartinib |
|---|---|---|---|---|
| exon 19 del | 73 nM | 0.6 nM | 7.9 nM | 66 nM |
| L858R | 30 nM | 0.6 nM | 6.2 nM | 35 nM |
| exon 19 del + T790M | 3429 nM | 146 nM | 3.1 nM | 52 nM |
| L858R + T790M | >10,000 nM | 179 nM | 0.9 nM | 5.1 nM |
| Wild Type | 638 nM | 30 nM | 516 nM | 1031 nM |
Key observations from the data:
The quantitative data in Table 1 was generated using the following key methodological approach [1] [2]:
The diagram below illustrates the signaling pathway driven by mutant EGFR and the mechanism of action for third-generation TKIs like osimertinib and this compound.
The Selectivity Index is calculated as the ratio of the IC₅₀ (half-maximal inhibitory concentration) for wild-type EGFR to the IC₅₀ for a specific mutant EGFR. A higher index indicates greater selectivity for the mutant EGFR over the wild-type, which is theorized to correlate with a better clinical therapeutic window and potentially reduced side effects like skin rash and diarrhea [1].
The table below summarizes the key experimental data from the study, which used Ba/F3 cells expressing various EGFR mutations [1].
IC₅₀ Values and Calculated Selectivity Index of EGFR-TKIs [1]
| EGFR Mutation | Osimertinib IC₅₀ (nM) | Osimertinib Selectivity Index | Nazartinib IC₅₀ (nM) | This compound Selectivity Index | Afatinib IC₅₀ (nM) | Afatinib Selectivity Index |
|---|---|---|---|---|---|---|
| Wild-type | 516 | (Baseline) | 1031 | (Baseline) | 30 | (Baseline) |
| ex19del | 7.9 | 65.3 | 66 | 15.6 | 0.6 | 50.0 |
| L858R | 6.2 | 83.2 | 35 | 29.5 | 0.6 | 50.0 |
| ex19del + T790M | 3.1 | 166.5 | 52 | 19.8 | 146 | 0.2 |
| L858R + T790M | 0.9 | 573.3 | 5.1 | 202.2 | 179 | 0.2 |
| L861Q | 35.8 | 14.4 | 116 | 8.9 | 3.6 | 8.3 |
| G719S | 158 | 3.3 | 91.2 | 11.3 | 1.5 | 20.0 |
The data in the table above was generated using a standardized in vitro model. Here are the key methodological details from the study [1]:
The following diagram illustrates the core concept of EGFR-TKI selectivity and the key mutations involved, based on the study's background.
Key insights from the research that contextualize the selectivity data include:
| EGFR-TKI | Generation | Wild-Type EGFR IC₅₀ (nM) | Key Mechanism | Clinical Correlation |
|---|---|---|---|---|
| Nazartinib | Third | 1031 [1] | Irreversible, mutant-selective [2] [3] | Lower incidence of severe rash [2] |
| Osimertinib | Third | 516 [1] | Irreversible, mutant-selective (less so than this compound) [1] | Established wild-type EGFR-related toxicity profile |
| Afatinib | Second | 30 [1] | Irreversible, pan-HER | High rates of rash and diarrhea |
| Erlotinib | First | 638 [1] | Reversible | High rates of rash and diarrhea |
The quantitative data in the table primarily comes from standardized in vitro cell viability assays.
This mutant selectivity of this compound can be understood through the following pathway:
The data indicates that this compound's high wild-type EGFR IC₅₀ is a key feature with direct research and clinical implications:
The available evidence positions this compound as a promising mutant-selective agent with a preclinical profile favoring minimal wild-type EGFR inhibition. This characteristic is a valuable consideration for research into combination therapies and for treating patient populations that may be more vulnerable to side effects.
| Study Description | Patient Population & Treatment | Key Efficacy Results | Key Safety Findings |
|---|
| Phase 2, First-Line [1] | • N=45, treatment-naive • Stage IIIB/IV EGFR-mutant NSCLC • 19del/L858R or other (L861Q, G719X, S768I) • 42% had baseline brain metastases • this compound 150 mg once daily | • ORR: 69% (BIRC assessment) • DCR: 91% • Median DoR: 25.3 months • Median PFS: 18.0 months • Median OS: Not reached (56% at 33 months) | • Most AEs were Grade 1/2 • Most common AEs: rash (64%), pruritus (36%), diarrhea (33%) • 22% had Grade 3/4 AEs | | Phase 1, T790M+ [2] | • N=162, T790M-positive NSCLC • Naive to 3rd-gen TKI • 28% had baseline brain metastases • this compound (75-350 mg) | • ORR: 51% • DCR: 89% • Median DoR: 11.0 months • Median PFS: 9.1 months | • Primary DLTs: rash and pneumonitis • RP2D established at 150 mg once daily |
ORR: Overall Response Rate; DCR: Disease Control Rate; DoR: Duration of Response; PFS: Progression-Free Survival; OS: Overall Survival; AE: Adverse Event; DLT: Dose-Limiting Toxicity; RP2D: Recommended Phase 2 Dose.
A 2017 preclinical study directly compared the efficacy of this compound and osimertinib against various EGFR mutations in cell lines [3]. The table below shows key findings, using the Selectivity Index (SI)—a higher SI indicates a wider therapeutic window (better efficacy against mutant EGFR relative to wild-type, suggesting potential for fewer side effects) [3].
| EGFR Mutation Type | Osimertinib (SI) | This compound (SI) | Interpretation & Context |
|---|---|---|---|
| Classic (19del / L858R) | >1 | >1 | Both drugs effective, with osimertinib showing lower IC50 values and a wider therapeutic window than this compound [3]. |
| Classic + T790M | >1 | >1 | Both drugs effective against the common resistance mutation [3]. |
| Uncommon (G719S / L861Q) | - | - | Afatinib (2nd-gen) showed the lowest IC50 values for these uncommon mutations alone [3]. |
| Uncommon + T790M | ~100 nM IC50 | ~100 nM IC50 | IC50 values for both 3rd-gen drugs were 10 to 100-fold higher than for Classic+T790M, indicating markedly reduced potency against these rarer double mutations [3]. |
| Exon 20 Insertions | - | - | Osimertinib and this compound showed similar efficacies against these typically resistant mutations [3]. |
For the clinical trials cited, here is a summary of the core methodologies:
The following diagram illustrates the cellular signaling pathway targeted by this compound and other EGFR-TKIs. This compound acts as a third-generation, irreversible, and mutant-selective inhibitor.
The current search results do not provide a direct, comprehensive clinical trial comparison between this compound and other third-generation EGFR-TKIs like osimertinib. The available preclinical data is informative but not a substitute for head-to-head clinical trials.
According to the latest information, Novartis has terminated the development of Nazartinib [1]. The most detailed available protocol comes from a prospective, multicenter, open-label study published in 2021 [2].
The table below summarizes the key design elements of that planned clinical trial:
| Trial Aspect | Planned Protocol |
|---|---|
| Official Title | Clinical efficacy and safety of this compound for epidermal growth factor receptor mutated non-small cell lung cancer: Study protocol for a prospective, multicenter, open-label trial [2] |
| Study Design | Prospective, randomized, multicenter, open-label [2] |
| Participant Number | 78 patients [2] |
| Population | Patients with histologically diagnosed EGFR-mutated NSCLC [2] |
| Intervention Groups | Experimental Group: this compound-containing chemotherapy (150 mg/day, orally). Control Group: Other chemotherapeutic agents (e.g., Erlotinib or Gefitinib) [2] | | Primary Endpoint | Overall Response Rate (ORR) [2] | | Secondary Endpoints | Progression-Free Survival (PFS), response time, Overall Survival (OS), adverse events [2] | | Planned Follow-up | At least 24 weeks [2] |
A 2017 preclinical study directly compared the efficacy of this compound with Osimertinib across various EGFR mutations, providing early comparative data [3]. The 50% inhibitory concentration (IC50) values from this in vitro study are summarized below:
| EGFR Mutation Type | Specific Mutation | This compound (nM) | Osimertinib (nM) | Afatinib (nM) | Erlotinib (nM) |
|---|---|---|---|---|---|
| Classic | Exon 19 deletion | ~20 | ~4 | ~1 | ~30 |
| Classic | L858R | ~40 | ~10 | ~2 | ~60 |
| Classic + T790M | Ex19del + T790M | ~20 | ~20 | ~100 | >1000 |
| Classic + T790M | L858R + T790M | ~50 | ~30 | ~200 | >1000 |
| Uncommon | G719S | >1000 | >1000 | ~10 | ~200 |
| Uncommon | L861Q | ~400 | ~200 | ~20 | ~400 |
| Uncommon + T790M | G719S + T790M | ~100 | ~100 | >1000 | >1000 |
| Uncommon + T790M | L861Q + T790M | ~100 | ~100 | >1000 | >1000 |
> How to interpret this table: A lower IC50 value indicates greater potency. Bolded values highlight the most potent drug for each mutation. This data suggests that while third-generation TKIs like this compound and Osimertinib are potent against T790M resistance mutations, second-generation Afatinib may be more effective for some uncommon mutations [3].
Here are the detailed methodologies from the cited research:
For Clinical Trial Protocol (2021 Study) [2]: This study planned to use IBM SPSS Statistics version 25.0 for analysis. The statistical tests included Pearson Chi-square test for categorical variables and Kaplan-Meier method for analyzing differences in survival endpoints (PFS, OS) between groups. The primary outcome, Overall Response Rate (ORR), was to be determined based on the Blinded Independent Review Committee assessment according to RECIST 1.1 (Response Evaluation Criteria in Solid Tumors) guidelines [2].
For Precomparative Efficacy Study (2017 Research) [3]: The researchers used MTS assays to measure cell viability. The experiments were conducted on Ba/F3 cell lines transduced with various clinically relevant mutant EGFRs. The IC50 values (the drug concentration that inhibits 50% of cell proliferation) were calculated from these assays. The Selectivity Index (SI), a ratio of the IC50 against wild-type EGFR to the IC50 against mutant EGFR, was also calculated to estimate the therapeutic window [3].
Below is a Graphviz diagram illustrating the EGFR signaling pathway and the mechanism of EGFR-TKIs like this compound, based on biological information from the search results [4] [5].
The following diagram outlines the general experimental workflow used in the preclinical study that compared EGFR-TKIs [3].